molecular formula C85H144N26O28S B549619 Systemin CAS No. 137181-56-7

Systemin

Cat. No.: B549619
CAS No.: 137181-56-7
M. Wt: 2010.3 g/mol
InChI Key: HOWHQWFXSLOJEF-MGZLOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

amino acid sequence given in first source;  a mobile 18 amino acid polypeptide, induces proteinase inhibitor synthesis;  from Lycopersicon esculentum (tomato)

Properties

CAS No.

137181-56-7

Molecular Formula

C85H144N26O28S

Molecular Weight

2010.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]oxycarbonylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)77(131)100-49(25-27-61(91)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)79(133)109-35-14-22-58(109)81(135)108-34-13-21-57(108)76(130)105-56(42-113)74(128)98-47(18-7-10-31-87)69(123)97-48(20-12-33-95-85(93)94)70(124)102-53(39-63(117)118)80(134)110-36-15-23-59(110)82(136)111-37-16-24-60(111)84(138)139-83(137)54(40-64(119)120)103-78(132)66(45(4)114)107-73(127)50(26-28-62(92)116)99-72(126)51(29-38-140-5)96-68(122)46(90)17-6-9-30-86/h43-60,65-66,112-114H,6-42,86-90H2,1-5H3,(H2,91,115)(H2,92,116)(H,96,122)(H,97,123)(H,98,128)(H,99,126)(H,100,131)(H,101,129)(H,102,124)(H,103,132)(H,104,125)(H,105,130)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H4,93,94,95)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1

InChI Key

HOWHQWFXSLOJEF-MGZLOUMQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)N)NC(=O)C(C)N

Other CAS No.

137181-56-7

sequence

One Letter Code: AVQSKPPSKRDPPKMQTD

Origin of Product

United States

Foundational & Exploratory

The Discovery and Elucidation of Systemin: A Technical Guide to a Plant Peptide Hormone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemin, an 18-amino acid polypeptide, holds a pivotal place in plant biology as the first peptide hormone identified. Isolated from tomato leaves (Solanum lycopersicum) in 1991 by the research group of Clarence A. Ryan, its discovery revolutionized the understanding of long-distance signaling in plants, particularly in response to herbivory and wounding. Initially posited as the primary systemic signal, subsequent research has refined its role to that of a potent local amplifier of the jasmonic acid pathway, a critical component of systemic defense. This technical guide provides an in-depth exploration of the origin, discovery, and biochemical characterization of this compound, detailing the seminal experimental protocols that defined its function and the signaling cascade it initiates.

The Genesis of Discovery: A Systemic Defense Signal

The journey to discovering this compound began with a simple observation: mechanical wounding or insect feeding on a single leaf of a tomato plant induced the accumulation of defensive proteinase inhibitors (PIs) not only in the damaged leaf but also in distant, unwounded leaves[1]. This systemic response suggested the existence of a mobile signaling molecule, termed the Proteinase Inhibitor Inducing Factor (PIIF), that traveled from the wound site to activate a plant-wide defense.

Isolation and Identification of this compound

After years of research to isolate this elusive signal, Pearce, Strydom, Johnson, and Ryan reported the purification and sequencing of an 18-amino acid polypeptide from tomato leaves that possessed potent PIIF activity. They named this peptide "this compound" due to its role in the systemic signaling pathway.

Experimental Protocol: Isolation of this compound from Tomato Leaves

The following protocol is a summary of the biochemical procedures originally used to isolate this compound.

  • Plant Material: Approximately 4.5 kg of young tomato leaves (Lycopersicon esculentum) were used as the starting material.

  • Homogenization and Extraction: The leaves were homogenized in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA). The homogenate was then centrifuged to separate the soluble extract from cellular debris.

  • Initial Fractionation (Amberlite XAD-2 Chromatography): The aqueous extract was passed through an Amberlite XAD-2 column. The column was washed, and the active fraction containing this compound was eluted with 50% acetonitrile containing 0.1% TFA.

  • Cation Exchange Chromatography: The active fraction was further purified using a CM-Sephadex C-25 column. A gradient of ammonium acetate was used for elution, and fractions were tested for their ability to induce proteinase inhibitor synthesis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification steps involved multiple rounds of RP-HPLC on C18 columns. A gradient of acetonitrile in 0.1% TFA was used to elute the peptide.

  • Sequencing: The purified, active peptide was sequenced using Edman degradation, revealing the 18-amino acid sequence: Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp .

Key Experimental Protocols for Characterizing this compound Function

Several key bioassays were developed and employed to understand the biological activity and transport of this compound.

Protease Inhibitor (PI) Induction Assay

This foundational assay measures the primary biological activity of this compound—the induction of defensive protease inhibitors.

  • Plant Preparation: Young tomato plants (approximately 15-20 days old) are excised at the base of the stem with a sterile razor blade.

  • Sample Application: The cut stems are immediately placed in vials containing a solution of the test sample (e.g., purified this compound, synthetic this compound, or fractions from purification) or a control buffer. Typical concentrations for pure this compound are in the femtomolar to nanomolar range.

  • Incubation: Plants are incubated under constant light for 24 to 48 hours to allow for the uptake of the solution and the induction of the defense response.

  • Protein Extraction: Leaves are harvested, weighed, and homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.0). The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

  • Quantification of Inhibitor Activity:

    • Immunological Assay (Radial Immunodiffusion): This was a common method in early studies. An agar gel containing antibodies specific to a particular protease inhibitor (e.g., Inhibitor I) is prepared. Wells are punched into the gel, and the leaf extracts are loaded into the wells. The diameter of the precipitin ring that forms after incubation is proportional to the concentration of the inhibitor in the extract.

    • Enzymatic Assay: The ability of the leaf extract to inhibit a known protease (e.g., trypsin or chymotrypsin) is measured. The extract is pre-incubated with the protease, and then a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) is added. The reduction in the rate of substrate cleavage, measured spectrophotometrically, is proportional to the inhibitor activity in the extract.

Verification of Systemic Transport: Radiolabeling Studies

To confirm that this compound is a mobile signal, radiolabeling experiments were conducted.

  • Synthesis of Radiolabeled this compound: A synthetic analog of this compound is created that includes a tyrosine residue to allow for iodination (e.g., with ¹²⁵I) or is synthesized using radioactively labeled amino acids (e.g., ³H or ¹⁴C).

  • Application: A small amount of the radiolabeled this compound is applied to a wounded area on a single leaf of an intact tomato plant.

  • Incubation and Transport: The plant is incubated for several hours to allow for the transport of the labeled peptide.

  • Analysis (Autoradiography): The plant is harvested, pressed, and dried. The dried plant is then exposed to X-ray film. The appearance of radioactivity in the phloem of unwounded, systemic leaves and stems demonstrates that this compound is transported through the plant's vascular system.

Medium Alkalinization Assay

This rapid and sensitive bioassay was crucial for identifying the this compound receptor and characterizing the initial cellular responses to this compound.

  • Cell Culture: Suspension-cultured cells of Lycopersicon peruvianum are maintained in a liquid growth medium.

  • Assay Setup: An aliquot of the cell suspension is placed in a vial with a small magnetic stir bar. A micro-pH electrode is inserted into the suspension to continuously monitor the pH of the extracellular medium.

  • Elicitation: A small volume of this compound solution (typically at nanomolar concentrations) is added to the cell suspension.

  • Measurement: The pH of the medium is recorded over time. A positive response is characterized by a rapid and transient increase in the pH (alkalinization) of the medium, typically beginning within 2-3 minutes of this compound addition and peaking within 5-10 minutes.

The this compound Signaling Pathway

The discovery of this compound opened the door to dissecting a novel signal transduction pathway in plants.

The Search for the this compound Receptor

The identification of the this compound receptor was a multi-year effort with an evolving understanding.

  • Initial Candidate - SR160: Using a photoaffinity-labeled this compound analog, a 160 kDa protein was identified in tomato cell membranes as a potential receptor and named SR160[1]. This protein was later found to be the tomato homolog of BRI1, the receptor for the steroid hormone brassinolide. However, subsequent genetic studies showed that plants lacking a functional BRI1 could still respond to this compound, casting doubt on its role as the primary this compound receptor[2][3][4].

  • Discovery of SYR1 and SYR2: More recent research has identified two leucine-rich repeat receptor-like kinases (LRR-RLKs), named this compound Receptor 1 (SYR1) and this compound Receptor 2 (SYR2), as the bona fide receptors for this compound[2][3][4]. SYR1 was shown to be the high-affinity receptor essential for this compound perception[3][4].

Experimental Protocol: Receptor-Ligand Binding Assay

  • Receptor Preparation: Membrane fractions are isolated from tomato suspension cells or from systems heterologously expressing the receptor (e.g., SYR1).

  • Radioligand Preparation: A this compound analog is radiolabeled with ¹²⁵I.

  • Binding Reaction: The membrane preparation is incubated with a low concentration of the ¹²⁵I-labeled this compound analog in a binding buffer.

  • Competition Assay (for specificity and affinity): Parallel reactions are set up with increasing concentrations of unlabeled this compound or other peptides.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. The filter is washed with ice-cold buffer to remove unbound ligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity bound in the presence of a large excess of unlabeled ligand) from the total binding. Scatchard analysis or non-linear regression of the competition binding data is used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).

Downstream Signaling Events

The binding of this compound to its receptor, SYR1, initiates a rapid signaling cascade.

  • Membrane Depolarization and Ion Fluxes: One of the earliest events is the depolarization of the plasma membrane and an influx of Ca²⁺ into the cytosol.

  • MAP Kinase Activation: A Mitogen-Activated Protein (MAP) kinase cascade is activated, which plays a role in relaying the signal downstream.

  • Oxylipin Pathway Activation: A phospholipase is activated, which releases linolenic acid from the cell membrane.

  • Jasmonic Acid Synthesis: The released linolenic acid is converted into the plant hormone jasmonic acid (JA) through the octadecanoid pathway.

  • Gene Expression: Jasmonic acid then acts as the key signaling molecule that moves systemically through the phloem, activating the transcription of defense-related genes, including those encoding protease inhibitors, in distant tissues. This creates an amplification loop, as JA can also induce the expression of the prothis compound gene.

Clarifying the Systemic Signal: The Role of Grafting Experiments

Early hypotheses suggested this compound itself was the long-distance mobile signal. Grafting experiments using tomato mutants were crucial in revising this model.

Experimental Protocol: Tomato Grafting for Systemic Signaling Analysis

  • Plant Material: Wild-type tomato plants and mutants defective in jasmonic acid biosynthesis (e.g., spr2) or this compound perception are grown.

  • Grafting Procedure (Splice Grafting):

    • Seedlings with 2-4 true leaves and similar stem diameters are selected.

    • The rootstock (the root portion) is cut below the cotyledons at a 45° angle.

    • The scion (the shoot portion) is cut from its roots at a matching 45° angle.

    • The cut surfaces of the scion and rootstock are aligned and held together with a grafting clip.

  • Healing: The grafted plants are placed in a high-humidity chamber for 7-10 days to allow the vascular tissues to fuse.

  • Experimental Treatment: Once the graft is healed, a lower leaf on the rootstock is wounded.

  • Analysis: After several hours, unwounded upper leaves of the scion are harvested. The expression of protease inhibitor genes is measured (e.g., by Northern blot or qRT-PCR).

  • Results and Interpretation: It was found that when a JA-biosynthesis mutant was used as the rootstock, wounding did not induce a systemic response in the wild-type scion. Conversely, a wounded wild-type rootstock could induce the response in a JA-biosynthesis mutant scion. This demonstrated that jasmonic acid, or a derivative, is the essential mobile signal for systemic defense, and that this compound's primary role is to amplify JA production at the site of wounding[5].

Quantitative Data Summary

The following tables summarize key quantitative data from the discovery and characterization of this compound and its receptors.

Table 1: this compound Bioactivity

Assay This compound Concentration Observed Effect Reference
Protease Inhibitor Induction fmol/plant Half-maximal induction of PI-II Pearce et al., 1991
Medium Alkalinization 10 nM Strong pH increase in L. peruvianum cells Scheer & Ryan, 1999

| Oxidative Burst Potentiation | 10⁻⁹ M | Enhancement of OGA-stimulated H₂O₂ generation | Narváez-Vásquez et al., 1999 |

Table 2: Receptor Binding Affinities

Receptor Ligand Binding Affinity (Kd) Method Reference
SR160 (putative) ¹²⁵I-Tyr²,Ala¹⁵-systemin 0.17 nM Radioligand Binding Assay Scheer & Ryan, 1999[1]
SYR1 This compound ~0.1 nM (EC₅₀) Reporter Gene Assay (Protoplasts) Wang et al., 2018[2]

| SYR2 | this compound | ~3 µM (EC₅₀) | Reporter Gene Assay (Protoplasts) | Wang et al., 2018[2] |

Visualizations: Pathways and Workflows

Systemin_Signaling_Pathway Wounding Wounding / Herbivory Prothis compound Prothis compound (200 aa) Wounding->Prothis compound This compound This compound (18 aa) Released into Apoplast Prothis compound->this compound SYR1 SYR1 Receptor (LRR-RLK) This compound->SYR1 Binding Ca_Channel Ca²⁺ Channel SYR1->Ca_Channel Activates MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade Activates PLA2 Phospholipase A₂ SYR1->PLA2 Membrane Plasma Membrane Ca_Influx Cytosolic [Ca²⁺]↑ Ca_Channel->Ca_Influx Octadecanoid_Pathway Octadecanoid Pathway Ca_Influx->Octadecanoid_Pathway MAPK_Cascade->Octadecanoid_Pathway Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases from membrane Linolenic_Acid->Octadecanoid_Pathway JA Jasmonic Acid (JA) Synthesis Octadecanoid_Pathway->JA Phloem Phloem Transport (Systemic Signal) JA->Phloem Gene_Expression Defense Gene Expression (e.g., PIs) JA->Gene_Expression Activates in Distant Tissues Distant_Cell Distant Cell

Figure 1. The this compound signaling pathway in tomato.

Experimental_Workflow_Grafting Start Start: Select Seedlings (WT and JA-mutant) Graft Perform Splice Grafting (e.g., WT scion / mutant rootstock) Start->Graft Heal Heal Grafts in High Humidity Chamber (7-10 days) Graft->Heal Wound Mechanically Wound Lower Leaf on Rootstock Heal->Wound Incubate Incubate Plant (several hours) Wound->Incubate Harvest Harvest Unwounded Upper Leaves from Scion Incubate->Harvest Analyze Analyze PI Gene Expression (qRT-PCR / Northern Blot) Harvest->Analyze End End: Determine Role of Mobile Signal Analyze->End

Figure 2. Workflow for grafting experiments.

Conclusion

The discovery of this compound was a landmark achievement in plant biology, establishing for the first time that polypeptide hormones play critical roles in intercellular signaling, analogous to those in animals. The subsequent decades of research have not only detailed its specific function in amplifying the jasmonate-dependent defense response in Solanaceae but have also paved the way for the discovery of numerous other peptide signals that regulate a wide array of processes in plant growth, development, and immunity. The experimental frameworks developed to study this compound, from bioassays to receptor identification, continue to be valuable tools for researchers in the field. The story of this compound serves as a powerful example of how the pursuit of a single biological phenomenon—the systemic response to wounding—can fundamentally alter our understanding of the complexity and sophistication of life.

References

An In-depth Technical Guide to the Systemin Signaling Cascade and Downstream Gene Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Systemin, an 18-amino acid polypeptide hormone, is a key regulator of the wound response in solanaceous plants, particularly tomato (Solanum lycopersicum).[1] Upon tissue damage, this compound is processed from its precursor, prothis compound, and initiates a signaling cascade that leads to the systemic activation of defense genes.[2] This pathway involves cell surface receptors, a mitogen-activated protein kinase (MAPK) cascade, and the production of jasmonic acid, culminating in the expression of defense-related proteins such as proteinase inhibitors. Understanding this intricate signaling network is crucial for the development of novel strategies for crop protection and for identifying potential targets for therapeutic intervention in related signaling pathways in other organisms. This guide provides a comprehensive overview of the this compound signaling cascade, including quantitative data on key events, detailed experimental protocols, and visual representations of the pathway.

The this compound Signaling Cascade

The this compound signaling pathway is a well-characterized example of a peptide-mediated defense response in plants. The cascade can be broadly divided into the following key stages:

2.1 Prothis compound Processing and this compound Release: Mechanical wounding or herbivore attack triggers the proteolytic cleavage of the 200-amino acid precursor protein, prothis compound, to release the 18-amino acid this compound peptide.[2] This process is thought to occur in the cytoplasm, as prothis compound lacks a signal sequence for entry into the secretory pathway.

2.2 Receptor Binding and Complex Formation: this compound binds to a leucine-rich repeat receptor-like kinase (LRR-RLK) on the cell surface named this compound RECEPTOR 1 (SYR1).[3][4] For robust signaling, SYR1 forms a complex with a co-receptor, SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK). This compound stimulates the association between SYR1 and tomato SERKs (SlSERK1, SlSERK3A, and SlSERK3B).[3][4]

2.3 Activation of the MAP Kinase Cascade: The formation of the this compound-SYR1-SERK complex initiates an intracellular signaling cascade, a key component of which is the activation of a mitogen-activated protein kinase (MAPK) cascade. In tomato, this compound perception leads to the activation of MPK1 and MPK2.[5]

2.4 Jasmonic Acid Biosynthesis and Signaling: The activated MAPK cascade stimulates the synthesis of the plant hormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This process involves a series of enzymatic steps starting from the release of α-linolenic acid from chloroplast membranes.

2.5 Derepression of Transcription Factors: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[6][7][8] This interaction targets JAZ proteins for degradation by the 26S proteasome.[6][7][8]

2.6 Downstream Gene Activation: The degradation of JAZ repressors releases the transcription factor MYC2, which can then activate the expression of a suite of defense-related genes.[9][10][11][12][13] Prominent among these are the genes encoding for Proteinase Inhibitor I (PI-I) and Proteinase Inhibitor II (PI-II), which interfere with the digestion of herbivorous insects.[2][14]

Quantitative Data

The following tables summarize key quantitative data associated with the this compound signaling cascade.

Table 1: Receptor-Ligand Binding Affinity

LigandReceptor/Cell TypeDissociation Constant (Kd)Reference
Tyr-2,Ala-15-systemin (analog)Lycopersicon peruvianum suspension-cultured cells0.17 nM

Table 2: Gene Expression Analysis of Proteinase Inhibitors in Tomato

TreatmentGeneTime PointFold Change (vs. Control)Reference
Transgenic overexpression of prothis compoundPin2Not specified~6-fold increase[15]
Silencing of MPK1 and MPK2 in prothis compound-overexpressing plantsPI-II proteinNot specified84% reduction[5]
Silencing of MPK1 in prothis compound-overexpressing plantsPI-II transcriptNot specified86% reduction[5]
Silencing of MPK2 in prothis compound-overexpressing plantsPI-II transcriptNot specified72% reduction[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.

4.1 this compound Treatment of Tomato Seedlings (Hydroponics)

  • Plant Growth: Germinate tomato seeds (e.g., Solanum lycopersicum cv. Micro-Tom) on a soilless medium such as rockwool or perlite.[16][17]

  • Transfer to Hydroponic System: Once seedlings have developed their first true leaves, transfer them to a hydroponic system (e.g., an ebb-and-flow system) containing a balanced nutrient solution.[16][18][19]

  • This compound Application: Prepare a stock solution of synthetic this compound peptide in sterile water. Add the this compound stock solution to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 100 pM).

  • Incubation: Grow the plants in the this compound-containing medium for the desired period (e.g., 24 hours) before harvesting tissues for analysis.

  • Control: Grow a parallel set of plants in a hydroponic solution containing the same volume of sterile water without this compound.

4.2 In-Gel Kinase Assay for MAPK Activation

This protocol is adapted from established methods for assaying MAPK activity in plants.[20][21][22][23][24]

  • Protein Extraction: Freeze plant tissue (e.g., tomato leaves) in liquid nitrogen and grind to a fine powder. Extract total proteins using an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method like the Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel containing a MAPK substrate, such as Myelin Basic Protein (MBP), co-polymerized into the gel matrix.

  • Denaturation and Renaturation: After electrophoresis, wash the gel with a buffer containing 20% isopropanol and 50 mM Tris-HCl pH 8.0 to remove SDS. Then, incubate the gel in a renaturation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol) overnight at 4°C to allow the kinases to refold.

  • Kinase Reaction: Equilibrate the gel in a kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.5, 20 mM MgCl₂, 1 mM DTT). Initiate the phosphorylation reaction by adding fresh kinase buffer containing [γ-³²P]ATP and incubate at room temperature for 1-2 hours.

  • Washing: Stop the reaction and remove unincorporated [γ-³²P]ATP by washing the gel extensively with a solution of 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate.

  • Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the phosphorylated MBP bands, which indicate MAPK activity.

4.3 Quantitative Real-Time PCR (qRT-PCR) for Proteinase Inhibitor Gene Expression

This protocol provides a general framework for analyzing the expression of PI-I and PI-II genes in tomato.[25][26]

  • RNA Extraction: Harvest tomato leaf tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard Trizol-based method.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (PI-I or PI-II) and a reference gene (e.g., Actin or EF1α), and a SYBR Green-based qPCR master mix.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.

4.4 Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay, which can be adapted for this compound and its receptor.[27][28][29][30]

  • Membrane Preparation: Homogenize tomato leaf tissue or cultured cells in a cold buffer and centrifuge to pellet the cell debris. Isolate the microsomal fraction, which contains the plasma membranes, by ultracentrifugation.

  • Radiolabeling of Ligand: Synthesize a radiolabeled version of this compound (e.g., with ¹²⁵I) or a this compound analog.

  • Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of the radiolabeled this compound in the presence of increasing concentrations of unlabeled ("cold") this compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.

  • Filtration: Separate the receptor-bound radioligand from the free radioligand by rapidly filtering the reaction mixture through the filter plate using a vacuum manifold.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (the inhibition constant) for this compound.

Visualizations

Diagram 1: The this compound Signaling Cascade

Systemin_Signaling_Cascade Prothis compound Prothis compound This compound This compound Prothis compound->this compound Wounding SYR1 SYR1 This compound->SYR1 Binds MAPK_Cascade MAPK Cascade (MPK1/2) SYR1->MAPK_Cascade Activates SERK SERK SERK->SYR1 JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis Activates JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Targets for degradation MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Defense_Genes Defense Genes (PI-I, PI-II) MYC2->Defense_Genes Activates

Caption: Overview of the this compound signaling pathway.

Diagram 2: Experimental Workflow for In-Gel Kinase Assay

In_Gel_Kinase_Assay_Workflow Start Start: Plant Tissue Protein_Extraction Protein Extraction Start->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE with Substrate (MBP) Quantification->SDS_PAGE Denaturation Denaturation/Renaturation SDS_PAGE->Denaturation Kinase_Assay Kinase Assay with [γ-³²P]ATP Denaturation->Kinase_Assay Washing Washing Kinase_Assay->Washing Autoradiography Autoradiography Washing->Autoradiography End End: Detect MAPK Activity Autoradiography->End

Caption: Workflow for detecting MAPK activity.

Diagram 3: Logical Relationship in JA-Mediated Gene Activation

JA_Gene_Activation_Logic JA_Ile JA-Ile Signal COI1 COI1 Receptor JA_Ile->COI1 Activates JAZ JAZ Repressor COI1->JAZ Promotes Degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 Inhibits Gene_Expression Defense Gene Expression MYC2->Gene_Expression Activates

Caption: Logic of JAZ-mediated derepression.

References

The Role of Systemin in the Induction of Protease Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the wound response of solanaceous plants, most notably tomato (Solanum lycopersicum). Its perception triggers a complex signaling cascade culminating in the systemic synthesis of defense proteins, including protease inhibitors (PIs), which are crucial for deterring herbivorous insects. This technical guide provides an in-depth examination of the this compound-mediated induction of protease inhibitor synthesis, detailing the signaling pathway, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate this defense mechanism. The information is intended to serve as a comprehensive resource for researchers in plant biology, chemical ecology, and for professionals in the development of novel crop protection strategies.

The this compound Signaling Pathway

The induction of protease inhibitor synthesis by this compound is a well-orchestrated process involving a series of molecular events, from receptor binding to the activation of defense gene transcription. This pathway is a classic example of a peptide-mediated defense response in plants.

Prothis compound Processing and this compound Release

This compound is derived from a 200-amino acid precursor protein called prothis compound.[1] Upon wounding, prothis compound is cleaved to release the mature 18-amino acid this compound peptide into the apoplast.[1] While initially thought to be the long-distance signal itself, evidence now suggests that this compound primarily acts locally to amplify a systemic signal, which is jasmonic acid.[2]

Receptor Perception and Early Signaling Events

This compound is perceived at the cell surface by the leucine-rich repeat receptor-like kinase (LRR-RLK) this compound RECEPTOR 1 (SYR1), previously known as SR160.[3] Binding of this compound to SYR1 initiates a rapid cascade of events, including membrane depolarization and an influx of Ca2+ into the cytosol.

The MAP Kinase Cascade

A crucial component of the this compound signaling pathway is the activation of a mitogen-activated protein kinase (MAPK) cascade.[4][5] In tomato, wounding and this compound treatment lead to the activation of specific MAPKs, including LeMPK1, LeMPK2, and LeMPK3.[5][6] This activation is essential for the downstream synthesis of jasmonic acid.[5]

Jasmonic Acid Biosynthesis and Signaling

The MAPK cascade activates phospholipases, which release linolenic acid from chloroplast membranes. Linolenic acid is the precursor for the biosynthesis of the plant hormone jasmonic acid (JA) via the octadecanoid pathway.[1] Jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are the key signaling molecules that travel systemically throughout the plant to induce the expression of defense genes, including those encoding for protease inhibitors I and II (PIN1 and PIN2).[2][7]

Quantitative Data on this compound-Mediated Responses

The following tables summarize quantitative data from various studies on the effects of this compound and wounding on key components of the defense response pathway in tomato.

Table 1: Protease Inhibitor Accumulation in Response to Wounding and Prothis compound Overexpression

Plant LineTreatmentProtease Inhibitor I (µg/mL leaf juice)Protease Inhibitor II (µg/mL leaf juice)Citation
Wild-TypeUnwoundedNot DetectedNot Detected[8]
35S::prothis compoundUnwounded87 ± 775 ± 7[8]
35S::prothis compoundWounded (local leaf)~218~188[8]
35S::prothis compoundWounded (systemic leaf)~218~188[8]
Wild-Type ControlLarval Feeding (Day 2)Rapid IncreaseRapid Increase[9]
Wild-Type ControlLarval Feeding (Day 8)225275[9]
Antisense Prothis compoundLarval Feeding (Day 6)UndetectableUndetectable[9]
Antisense Prothis compoundLarval Feeding (Day 14)100-125100-125[9]

Table 2: Jasmonic Acid Levels in Response to Stress

PlantTreatmentTime Post-TreatmentJasmonic Acid Concentration (ng/g fresh weight)Fold IncreaseCitation
TomatoOzone Fumigation9 hours~2613[10][11]

Table 3: MAPK Activity in Response to Wounding

Tomato Plant PartTime After WoundingMAPK ActivityCitation
Wounded Leaf2 minutesRapid Activation of 48-kDa MBP Kinase[4]
Systemic (Unwounded) Leaf2 minutesRapid Activation of 48-kDa MBP Kinase[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Isolation and Purification of this compound from Tomato Leaves

This protocol is adapted from methods used for the extraction of peptides and alkaloids from tomato foliage.

Materials:

  • Fresh or dried tomato leaves and stems

  • Methanol (60-80%)

  • Diatomaceous earth

  • Activated carbon

  • Weak acid cation exchange resin or macroporous resin

  • Ammoniacal methanol solution

  • Chloroform

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Harvest and crush fresh tomato branches and leaves. For dry extraction, dry the plant material in an oven at 50-70°C before crushing.

  • Add 60-80% methanol solution at a ratio of 5-8 times the weight of the plant material.

  • Perform reflux extraction 2-3 times.

  • Add 1-2% diatomaceous earth and activated carbon to the extracted solution for discoloration and filter.

  • Recover the methanol under reduced pressure using a rotary evaporator.

  • Adjust the pH of the concentrated liquid and apply it to a weak acid cation exchange resin or macroporous resin column for adsorption.

  • Wash the resin column with deionized water until the eluate is neutral.

  • Elute the effective components with an alkali methanol solution.

  • Concentrate the eluent under reduced pressure.

  • Perform liquid-liquid extraction with chloroform 2-3 times.

  • Concentrate the chloroform extract to a small volume, refrigerate to induce crystallization, and dry the resulting crystals to obtain the this compound-containing fraction. Further purification can be achieved using HPLC.

Quantification of Protease Inhibitor Activity: Radial Diffusion Assay

This method provides a quantitative measure of serine protease inhibitor activity.

Materials:

  • Agar

  • Serine protease (e.g., trypsin)

  • N-acetyl-DL-phenylalanine-β-naphthyl-ester (substrate)

  • Diazo coupling reagent

  • Petri dishes

  • Well puncher

Procedure:

  • Prepare an agar gel containing a known concentration of a serine protease.

  • Pour the gel into petri dishes and allow it to solidify.

  • Create wells in the agar gel using a well puncher.

  • Load protein extracts from control and this compound-treated tomato leaves into the wells.

  • Incubate the plates to allow the protease inhibitors in the extracts to diffuse into the gel and interact with the protease.

  • After incubation, stain the gel with a solution that visualizes the enzymatic hydrolysis of N-acetyl-DL-phenylalanine-β-naphthyl-ester. The product of this reaction, β-naphthol, will produce a bright pink-purple color upon diazo coupling.

  • Areas where the protease has been inhibited will remain colorless.

  • Measure the diameter of the colorless zones.

  • Create a reference curve by plotting the diameter of the colorless zone against the logarithm of known concentrations of a standard protease inhibitor.

  • Use the reference curve to determine the concentration of protease inhibitors in the plant extracts.

Western Blot Analysis of Protease Inhibitors (PIN1 and PIN2)

This protocol allows for the detection and relative quantification of specific protease inhibitor proteins.

Materials:

  • Tomato leaf tissue

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against tomato PIN1 and PIN2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Homogenize tomato leaf tissue in ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of the extracts using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for tomato PIN1 and PIN2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the relative amount of the target protease inhibitor.

In-Gel Kinase Assay for MAPK Activity

This assay detects the activity of MAPKs following their separation by SDS-PAGE.

Materials:

  • Tomato leaf tissue

  • Extraction buffer (50 mM HEPES-KOH pH 7.6, 2 mM DTT, 1 mM EDTA, 1 mM EGTA, 20 mM β-glycerophosphate, 20% glycerol, 1 mM Na₃VO₄, 1 mM NaF, and protease inhibitor cocktail)

  • SDS-PAGE gel containing a substrate for MAPKs (e.g., Myelin Basic Protein - MBP)

  • Denaturing and renaturing buffers

  • Kinase reaction buffer

  • [γ-³²P]ATP

Procedure:

  • Homogenize frozen tomato leaf tissue in extraction buffer.

  • Centrifuge the homogenate and determine the protein concentration of the supernatant.

  • Separate equal amounts of protein on an SDS-PAGE gel containing MBP co-polymerized within the gel matrix.

  • After electrophoresis, wash the gel to remove SDS and denature the proteins.

  • Renature the proteins within the gel.

  • Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.

  • After the reaction, wash the gel extensively to remove unincorporated [γ-³²P]ATP.

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands, which indicate the activity of the kinases.

Virus-Induced Gene Silencing (VIGS) of SYR1 in Tomato

VIGS is a reverse genetics tool used to study gene function by transiently silencing the target gene.

Materials:

  • Agrobacterium tumefaciens strains carrying pTRV1 and pTRV2 vectors

  • A fragment of the SYR1 gene cloned into the pTRV2 vector

  • Tomato seedlings (7-8 days post-emergence)

  • Infiltration medium

Procedure:

  • Grow A. tumefaciens strains containing pTRV1 and pTRV2-SYR1 separately.

  • Prepare a mixed culture of the two strains in an infiltration medium.

  • Infiltrate the cotyledons of young tomato seedlings with the bacterial suspension using a needleless syringe.

  • Grow the plants for 2-3 weeks to allow for the systemic spread of the virus and silencing of the SYR1 gene.

  • Challenge the silenced plants and control plants (infiltrated with an empty pTRV2 vector) with this compound or wounding.

  • Assess the induction of protease inhibitors and other defense responses to determine the role of SYR1 in the signaling pathway.

Grafting Experiments to Study Systemic Signaling

Grafting allows for the study of long-distance signaling between different parts of the plant.

Materials:

  • Tomato seedlings (wild-type and mutants in the this compound signaling pathway, e.g., spr1)

  • Grafting clips

  • Razor blades

  • Healing chamber with high humidity

Procedure:

  • Grow wild-type and mutant tomato seedlings to a suitable size for grafting.

  • Make a clean, angled cut on the stem of the rootstock (the lower part of the plant) and the scion (the upper part).

  • Join the scion and rootstock together using a grafting clip, ensuring good vascular contact.

  • Place the grafted plants in a healing chamber with high humidity for several days to allow the graft union to form.

  • Once the graft is successful, wound the leaves of the rootstock and observe the systemic induction of protease inhibitors in the leaves of the scion. This will indicate whether a mobile signal is produced in the rootstock and transported to the scion.

Visualizations of Signaling Pathways and Workflows

This compound Signaling Pathway

Systemin_Signaling_Pathway cluster_membrane Wounding Wounding / Herbivory Prothis compound Prothis compound Wounding->Prothis compound induces cleavage This compound This compound (18 aa peptide) Prothis compound->this compound SYR1 SYR1 (Receptor) This compound->SYR1 binds to Ca_influx Ca2+ Influx SYR1->Ca_influx MAPK_cascade MAPK Cascade (MPK1, MPK2, MPK3) SYR1->MAPK_cascade Membrane Plasma Membrane Phospholipase Phospholipase Activation MAPK_cascade->Phospholipase Linolenic_Acid Linolenic Acid Release Phospholipase->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA_Signal Systemic JA Signal JA_Biosynthesis->JA_Signal Defense_Genes Defense Gene Transcription (e.g., PIN1, PIN2) JA_Signal->Defense_Genes activates Protease_Inhibitors Protease Inhibitors Defense_Genes->Protease_Inhibitors leads to synthesis of

Caption: The this compound signaling cascade leading to protease inhibitor synthesis.

Experimental Workflow for VIGS

VIGS_Workflow Cloning Clone SYR1 fragment into pTRV2 vector Agro_trans Transform pTRV1 and pTRV2-SYR1 into Agrobacterium Cloning->Agro_trans Infiltration Infiltrate tomato seedlings with mixed Agrobacterium cultures Agro_trans->Infiltration Silencing Allow 2-3 weeks for systemic silencing of SYR1 Infiltration->Silencing Treatment Treat silenced and control plants with This compound or wounding Silencing->Treatment Analysis Analyze protease inhibitor levels and defense gene expression Treatment->Analysis

Caption: Workflow for studying SYR1 function using Virus-Induced Gene Silencing.

Conclusion

The this compound-mediated induction of protease inhibitors is a sophisticated and highly effective defense mechanism in tomato and other solanaceous plants. A deep understanding of this signaling pathway, from the initial perception of the this compound peptide to the downstream synthesis of jasmonic acid and the activation of defense genes, is paramount for developing innovative strategies for crop protection. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this fascinating area of plant biology and to harness its potential for agricultural applications. The continued investigation into the intricate molecular interactions within this pathway will undoubtedly reveal new targets and approaches for enhancing plant resilience against herbivorous pests.

References

An In-depth Technical Guide to the Identification and Characterization of the Systemin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemin, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores. Its perception at the cell surface initiates a signaling cascade leading to the activation of defense genes. The identification and characterization of its receptor have been a pivotal area of research in plant biology, with initial findings pointing to a protein later identified as the brassinosteroid receptor, and more recent evidence firmly establishing a pair of leucine-rich repeat receptor-like kinases (LRR-RLKs) as the true receptors. This guide provides a comprehensive overview of the key discoveries, quantitative binding data, detailed experimental protocols, and the intricate signaling pathways involved in this compound perception.

Identification of the this compound Receptor: A Tale of Two Receptors

The journey to identify the this compound receptor has been complex, marked by an initial misidentification followed by the discovery of the genuine receptors.

The Initial Candidate: SR160/BRI1

In the late 1990s and early 2000s, a 160-kDa protein, designated SR160, was identified in tomato (Lycopersicon peruvianum) suspension-cultured cells through photoaffinity labeling with a this compound analog.[1] This protein was purified and its corresponding gene was cloned, revealing it to be a member of the LRR receptor kinase family.[1] Surprisingly, SR160 was found to be the tomato homolog of the well-characterized Arabidopsis brassinosteroid receptor, BRI1.[1] Overexpression of tomato BRI1 in tobacco, a plant that does not naturally respond to this compound, conferred this compound sensitivity, seemingly confirming its role as the this compound receptor.[1]

The Genuine Receptors: SYR1 and SYR2

More recently, a pair of distinct LRR-RLKs, named this compound Receptor 1 (SYR1) and this compound Receptor 2 (SYR2), have been identified as the bona fide this compound receptors in tomato (Solanum lycopersicum).[3][4] This discovery was made by screening tomato introgression lines and identifying those that had lost this compound responsiveness.[3]

SYR1 has been characterized as a high-affinity receptor that binds this compound with high specificity.[3][4] In contrast, SYR2 appears to be a lower-affinity receptor.[2] The expression of SYR1 in the heterologous system of Nicotiana benthamiana was sufficient to confer a robust response to this compound at sub-nanomolar concentrations.[2] Further studies have shown that SYR1 is crucial for defense against insect herbivory.[3][4]

Quantitative Data Presentation

The following table summarizes the key quantitative data related to the binding of this compound to its identified receptors.

ReceptorPlant SpeciesLigandMethodBinding Affinity (Kd/EC50)Reference
SR160Lycopersicon peruvianum125I-Tyr-2,Ala-15-systeminRadioligand BindingKd = 0.17 nM[5]
SYR1Solanum lycopersicumThis compoundROS Burst AssayEC50 ≈ 0.1 nM[2]
SYR2Solanum lycopersicumThis compoundROS Burst AssayEC50 ≈ 10 nM[2]
SYR1Solanum lycopersicumAcridinium-labeled this compoundCompetitive Binding AssayIC50 ≈ 6 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and characterization of the this compound receptor.

Radioligand Binding Assay

This protocol is adapted from general procedures for plant membrane receptors and can be used to determine the binding affinity (Kd) and receptor density (Bmax).

Materials:

  • Plant tissue (e.g., tomato leaves or suspension-cultured cells)

  • Radiolabeled this compound analog (e.g., 125I-labeled this compound)

  • Unlabeled this compound

  • Binding buffer (e.g., 25 mM MES-KOH, pH 6.0, 0.1 M NaCl, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., binding buffer without BSA)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing plasma membranes.

    • Resuspend the pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the membrane preparation (typically 50-100 µg of protein) with varying concentrations of the radiolabeled this compound analog.

    • For competition assays, add a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

    • Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through a glass fiber filter using a vacuum filtration apparatus to separate bound from free radioligand.

    • Wash the filter quickly with several volumes of ice-cold wash buffer to remove non-specifically bound ligand.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the free radioligand concentration.

    • Use Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

Affinity Labeling

This protocol describes a general approach for identifying a receptor by covalently linking a modified ligand to it.

Materials:

  • Photoaffinity-labeled this compound analog (containing a photoreactive group like an azido group and a tag like biotin)

  • Plant tissue or cell culture extract

  • UV light source (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP)

Procedure:

  • Incubation:

    • Incubate the plant protein extract with the photoaffinity-labeled this compound analog in the dark to allow for binding.

    • Include a control reaction with an excess of unlabeled this compound to demonstrate the specificity of binding.

  • Photocrosslinking:

    • Expose the reaction mixture to UV light for a specific duration to activate the photoreactive group, leading to the formation of a covalent bond between the ligand and the receptor.

  • Protein Separation:

    • Separate the proteins in the reaction mixture by SDS-PAGE.

  • Detection:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a streptavidin-conjugated reagent to detect the biotinylated receptor-ligand complex.

    • The band corresponding to the receptor will be visible only in the sample without the excess unlabeled competitor.

  • Identification:

    • Excise the labeled protein band from a preparative gel and subject it to mass spectrometry for protein identification.

Cloning and Heterologous Expression of SYR1

This protocol outlines the general steps for cloning the SYR1 gene and expressing it in a heterologous system like Nicotiana benthamiana for functional characterization.

Materials:

  • Tomato genomic DNA or cDNA library

  • SYR1-specific primers

  • PCR reagents

  • Cloning vector (e.g., pENTR/D-TOPO)

  • Expression vector (e.g., a binary vector for Agrobacterium-mediated transformation)

  • E. coli competent cells

  • Agrobacterium tumefaciens competent cells

  • Nicotiana benthamiana plants

Procedure:

  • Gene Amplification:

    • Amplify the full-length coding sequence of SYR1 from tomato cDNA using PCR with gene-specific primers.

  • Cloning into an Entry Vector:

    • Clone the PCR product into an entry vector using a suitable cloning method (e.g., TOPO cloning or restriction enzyme-based ligation).

    • Verify the sequence of the insert.

  • Subcloning into an Expression Vector:

    • Transfer the SYR1 gene from the entry vector into a plant expression vector using recombination-based cloning (e.g., Gateway technology) or traditional restriction-ligation cloning. The expression vector should contain a suitable promoter (e.g., CaMV 35S) and a selectable marker.

  • Transformation of Agrobacterium:

    • Transform the expression vector into Agrobacterium tumefaciens.

  • Heterologous Expression in N. benthamiana:

    • Infiltrate the leaves of N. benthamiana plants with the Agrobacterium strain carrying the SYR1 expression construct.

    • Allow for transient expression of the SYR1 protein over a few days.

  • Functional Assays:

    • Use the transformed leaves to perform functional assays, such as treating with this compound and measuring downstream responses like reactive oxygen species (ROS) production or defense gene expression, to confirm receptor function.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway

The binding of this compound to its receptor, SYR1, initiates a rapid signaling cascade.

Systemin_Signaling_Pathway This compound This compound SYR1 SYR1 (Receptor) This compound->SYR1 Binding PlasmaMembrane Plasma Membrane Ca_channel Ca²⁺ Channel SYR1->Ca_channel Activation MAPK_cascade MAPK Cascade SYR1->MAPK_cascade Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Phospholipase Phospholipase A₂ Ca_influx->Phospholipase Activation MAPK_cascade->Phospholipase Activation Linolenic_acid Linolenic Acid Phospholipase->Linolenic_acid Release from membrane JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_acid->JA_biosynthesis JA Jasmonic Acid JA_biosynthesis->JA Defense_genes Defense Gene Expression JA->Defense_genes Activation

Caption: A simplified diagram of the this compound signaling pathway initiated by this compound binding to its receptor SYR1.

Experimental Workflow for Receptor Identification

The following workflow illustrates the key steps involved in the identification and characterization of a plant peptide hormone receptor like the this compound receptor.

Receptor_Identification_Workflow Start Hypothesize Peptide Receptor Existence Step1 Develop Ligand-based Probes (Radiolabeled, Photoaffinity) Start->Step1 Step2a Radioligand Binding Assays Step1->Step2a Step2b Affinity Labeling & Purification Step1->Step2b Step3a Determine Binding Kinetics (Kd, Bmax) Step2a->Step3a Step3b Identify Candidate Receptor Protein (MS) Step2b->Step3b End Receptor Characterized Step3a->End Step4 Clone Candidate Receptor Gene Step3b->Step4 Step5 Heterologous Expression Step4->Step5 Step6 Functional Characterization Step5->Step6 Step7 Genetic Validation (Mutant Analysis) Step6->Step7 Step7->End

Caption: A generalized workflow for the identification and characterization of a plant peptide hormone receptor.

Conclusion

The identification of SYR1 and SYR2 as the bona fide this compound receptors has resolved a long-standing question in plant biology and has provided a clearer understanding of the initial steps in the systemic wound response. This knowledge is crucial for researchers in plant science and offers potential avenues for the development of novel strategies to enhance plant defense against pests and pathogens. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for professionals working in these fields.

References

Hydroxyproline-Rich Systemins (HypSys) in Solanaceae: A Technical Guide to their Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solanaceae family, which includes economically important crops like tomato, potato, and tobacco, has evolved sophisticated defense mechanisms against herbivores and pathogens. A key component of this defense system is a class of signaling peptides known as hydroxyproline-rich systemins (HypSys). These small, glycosylated peptides are potent activators of defense responses, working in concert with other signaling molecules to orchestrate a robust protective state in the plant. This technical guide provides an in-depth overview of HypSys peptides in Solanaceae, focusing on their structure, biological activity, signaling pathways, and the experimental methodologies used to study them.

Hydroxyproline-Rich Systemin Peptides

HypSys peptides are a functionally defined family of defense signaling molecules.[1][2] They are characterized by their small size, typically 15-20 amino acids, and the presence of hydroxylated proline (hydroxyproline) residues, which are often glycosylated with pentose sugars.[1][3] These peptides are derived from larger precursor proteins, termed pro-HypSys, which contain a signal sequence for entry into the secretory pathway.[4]

Several HypSys peptides have been identified and characterized from various Solanaceae species, including tomato (Solanum lycopersicum), tobacco (Nicotiana tabacum), and black nightshade (Solanum nigrum).[1][5] The amino acid sequences of some of these peptides are presented in Table 1.

Table 1: Amino Acid Sequences of Known HypSys Peptides in Solanaceae

SpeciesPeptide NameAmino Acid SequenceLength (aa)
Tomato (S. lycopersicum)TomHypSys IH-Asp-Gly-Arg-Hyp-Hyp-Thr-Ser-Pro-Ser-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-OH18
Tomato (S. lycopersicum)TomHypSys IIH-Ala-Pro-Hyp-Thr-Hyp-Ser-Hyp-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-Lys-Asn-OH20
Tomato (S. lycopersicum)TomHypSys IIIH-Asn-Pro-Hyp-Hyp-Hyp-Ser-Lys-Pro-Gln-Leu-Pro-Ser-Lys-Asn-OH15
Tobacco (N. tabacum)TobHypSys IH-Ser-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Thr-Gly-Arg-Gln-Asn-Met-Lys-Asp-Asp-OH18
Tobacco (N. tabacum)TobHypSys IIH-His-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Ala-Gly-Tyr-Asn-Phe-Asn-Val-Gln-His-Asp-OH20
Black Nightshade (S. nigrum)SnHypSys IH-Ala-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Hyp-Gly-Arg-Gln-Phe-Asn-Val-Gln-His-Asp-OH19
Black Nightshade (S. nigrum)SnHypSys IIH-Ser-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Thr-Gly-Arg-Gln-Asn-Met-Lys-Asp-Asp-OH20
Black Nightshade (S. nigrum)SnHypSys IIIH-His-Pro-Hyp-Hyp-Ser-Pro-Ser-Hyp-Hyp-Ala-Gly-Tyr-Asn-Phe-Asn-Val-Gln-His-Asp-OH20

Biological Activity of HypSys Peptides

HypSys peptides are potent elicitors of plant defense responses. Their biological activities are typically assayed through several key experiments that measure downstream effects of their signaling cascade.

Medium Alkalinization
Induction of Proteinase Inhibitors

A crucial downstream defense response triggered by HypSys is the synthesis and accumulation of proteinase inhibitors (PIs). These proteins interfere with the digestive enzymes of herbivores, thereby reducing their feeding efficiency and growth. The three tomato HypSys peptides have been shown to induce the synthesis of defensive proteinase inhibitor proteins when supplied at femtomole levels to young tomato plants.[6]

Defense Gene Expression

HypSys peptides induce the expression of a suite of defense-related genes. This includes genes encoding for proteinase inhibitors, as well as other defense proteins. Quantitative real-time PCR (qRT-PCR) is a common method to quantify the fold-change in the expression of these genes upon HypSys treatment.

Table 2: Summary of Quantitative and Semi-Quantitative Data on HypSys Activity

ActivityPeptide/SpeciesConcentrationObserved EffectCitation
Medium AlkalinizationSynthetic IbHypSys IV (Sweet Potato)10 - 25 µMHalf-maximal activity[2]
Sporamin InductionNative IbHypSys (Sweet Potato)2.5 nMInduction of sporamin gene expression[2]
Sporamin InductionSynthetic IbHypSys IV (Sweet Potato)25 µMInduction of sporamin gene expression[2]
Proteinase Inhibitor InductionTomHypSys I, II, III (Tomato)fmol levelsInduction of proteinase inhibitor synthesis[6]

The HypSys Signaling Pathway

The perception of HypSys peptides at the cell surface initiates a signaling cascade that culminates in the activation of defense gene expression. While a specific receptor for HypSys in Solanaceae has not yet been definitively identified, the downstream signaling components are better understood and share similarities with the well-characterized this compound signaling pathway. The HypSys signaling pathway is intricately linked to the jasmonic acid (JA) pathway, a central hub for plant defense against herbivores.

HypSys_Signaling_Pathway HypSys HypSys Peptide Receptor Putative Receptor (LRR-RLK?) HypSys->Receptor Binding MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Activation JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis Activation JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAZ_Degradation JAZ Protein Degradation JA->JAZ_Degradation Promotes Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Degradation->Transcription_Factors Release of repression Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) Transcription_Factors->Defense_Genes Activation Response Defense Response Defense_Genes->Response

HypSys Signaling Pathway

Experimental Protocols

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify HypSys peptides for use in biological assays.

Methodology (Solid-Phase Peptide Synthesis - SPPS):

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid of the desired HypSys peptide.

  • Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and add it to the resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence. For hydroxyproline-containing peptides, commercially available Fmoc-Hyp(tBu)-OH can be used.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers like triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Peptide_Synthesis_Workflow Start Start with Resin-bound C-terminal Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->Characterization

Peptide Synthesis Workflow
Medium Alkalinization Assay

Objective: To measure the early response of plant cells to HypSys peptides by monitoring the pH change in the culture medium.

Methodology:

  • Cell Culture Preparation: Use a 4- to 5-day-old suspension culture of Solanum spp. cells (e.g., Lycopersicon peruvianum).

  • Assay Setup: Aliquot the cell suspension into a multi-well plate.

  • Peptide Treatment: Add different concentrations of the synthetic or purified native HypSys peptide to the cell suspensions. Include a water or buffer control.

  • pH Measurement: Measure the pH of the medium at regular time intervals (e.g., every 5 minutes for 30-60 minutes) using a pH meter.

  • Data Analysis: Plot the change in pH over time for each peptide concentration. Determine the maximum pH change and, if possible, calculate the EC50 value (the concentration of peptide that elicits a half-maximal response).

Proteinase Inhibitor Assay (Radial Diffusion Assay)

Objective: To quantify the amount of proteinase inhibitor activity in plant extracts after treatment with HypSys peptides.

Methodology:

  • Plant Treatment: Treat young tomato plants with HypSys peptides by supplying them through the cut stem or by leaf infiltration.

  • Protein Extraction: Harvest leaf tissue at different time points after treatment and extract total soluble proteins in a suitable buffer.

  • Assay Plate Preparation: Prepare an agar gel containing a known concentration of a serine proteinase (e.g., trypsin or chymotrypsin).

  • Sample Application: Cut wells into the agar gel and apply the plant protein extracts to the wells.

  • Diffusion and Incubation: Allow the proteinase inhibitors in the extracts to diffuse into the gel and incubate to allow for the interaction between the inhibitors and the proteinase.

  • Staining: Stain the gel for proteinase activity. A common method involves using a substrate that produces a colored product upon cleavage by the proteinase. The areas where the proteinase has been inhibited will remain colorless.

  • Quantification: Measure the diameter of the colorless zones. Create a standard curve using known concentrations of a proteinase inhibitor to relate the diameter of the inhibition zone to the inhibitor concentration in the plant extracts.

Proteinase_Inhibitor_Assay_Workflow Treatment Treat Tomato Plants with HypSys Peptides Extraction Extract Soluble Proteins from Leaf Tissue Treatment->Extraction Application Apply Protein Extracts to Wells in the Gel Extraction->Application Plate_Prep Prepare Agar Gel with Serine Proteinase Plate_Prep->Application Incubation Incubate for Diffusion and Inhibition Application->Incubation Staining Stain for Proteinase Activity Incubation->Staining Quantification Measure Inhibition Zones and Quantify Staining->Quantification

Proteinase Inhibitor Assay Workflow
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To measure the relative expression levels of defense-related genes in response to HypSys treatment.

Methodology:

  • Plant Treatment and RNA Extraction: Treat tomato plants with HypSys peptides and harvest leaf tissue at various time points. Extract total RNA from the tissue using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate specific primers for the target defense genes (e.g., Proteinase Inhibitor I and II) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.

  • Data Collection: Run the reaction in a real-time PCR machine, which measures the fluorescence at each cycle of amplification.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the control samples.

Conclusion

Hydroxyproline-rich systemins are integral components of the induced defense system in Solanaceae. Their ability to activate a cascade of defense responses, including the production of proteinase inhibitors, highlights their importance in protecting plants from herbivory. While significant progress has been made in identifying and characterizing these peptides and their general signaling pathway, future research is needed to identify the specific HypSys receptors and to further dissect the downstream signaling components. A deeper understanding of the HypSys signaling network holds promise for the development of novel strategies to enhance crop protection, potentially through the application of synthetic HypSys peptides or by engineering plants with enhanced HypSys-mediated defense responses. This guide provides a foundational understanding and practical methodologies for researchers and professionals aiming to explore and harness the potential of these fascinating signaling molecules.

References

Evolution of the Prosystemin Gene in Different Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the evolution, function, and signaling mechanisms of the prosystemin gene and its derived peptide, this compound, across various plant species, with a primary focus on the Solanaceae family.

Introduction

This compound, an 18-amino acid polypeptide, was the first plant peptide hormone identified as a primary signal for systemic defense against herbivores[1][2]. It is derived from a 200-amino acid precursor protein, prothis compound[1][2]. The discovery of the prothis compound gene and its role in orchestrating plant defense responses has opened new avenues for understanding plant-insect interactions and developing novel strategies for crop protection. This guide explores the evolutionary trajectory of the prothis compound gene, details the molecular intricacies of its signaling pathway, and provides comprehensive experimental protocols for its study.

Evolutionary Conservation and Diversification of Prothis compound

The prothis compound gene is predominantly found within the Solanaceae family, with homologous sequences identified in species such as tomato (Solanum lycopersicum), potato (Solanum tuberosum), black nightshade (Solanum nigrum), and bell pepper (Capsicum annuum)[3]. Comparative genomic analyses have revealed a high degree of sequence conservation at the nucleotide level across the coding sequences of genes within the Solanaceae, suggesting a common evolutionary origin for many of their genetic traits[2].

Comparative Analysis of Prothis compound in Solanaceae

The following table summarizes the quantitative data on the sequence identity and biological activity of prothis compound and this compound in several Solanaceae species.

FeatureTomato (Solanum lycopersicum)Potato (Solanum tuberosum)Black Nightshade (Solanum nigrum)Bell Pepper (Capsicum annuum)
Prothis compound Protein Sequence Identity to Tomato (%) 10073-88[3]73-88[3]73-88[3]
This compound Peptide Biological Activity (relative to Tomato) 1x~1x[3]~0.1x[3]~1x[3]
Wound-Induced Prothis compound mRNA Expression (Fold Change) High inductionInducedInducedInduced

The this compound Signaling Pathway

The this compound signaling cascade is a crucial component of the plant's induced systemic resistance. It is initiated by the release of this compound from wounded cells, which then acts as a long-distance signal to activate defense responses in distal, unwounded tissues. A key feature of this pathway is its amplification of the jasmonic acid (JA) signaling pathway[4][5].

Upon wounding, prothis compound is thought to be processed by proteases to release the 18-amino acid this compound peptide into the apoplast[5]. This compound then binds to its receptor on the plasma membrane of nearby cells, initiating a signaling cascade. For many years, the brassinosteroid receptor SR160/BRI1 was implicated as the this compound receptor. However, recent evidence has identified SYR1 (this compound Receptor 1), a leucine-rich repeat receptor-like kinase, as the bona fide high-affinity this compound receptor[6][7].

Binding of this compound to SYR1 triggers a series of downstream events, including membrane depolarization, an increase in cytosolic Ca2+ concentration, and the activation of a MAP kinase cascade[8][9]. This ultimately leads to the activation of phospholipase A2, which releases linolenic acid from the chloroplast membrane. Linolenic acid is the precursor for the biosynthesis of jasmonic acid, a potent activator of defense gene transcription[8][9]. Jasmonic acid then induces the expression of a wide array of defense-related genes, including those encoding proteinase inhibitors, which interfere with the digestion of insect herbivores[1].

dot

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SYR1 SYR1 Receptor This compound->SYR1 binds H_ATPase H+-ATPase SYR1->H_ATPase inhibits Ca_ion Ca2+ influx SYR1->Ca_ion activates PLA2 Phospholipase A2 Linolenic_acid Linolenic Acid PLA2->Linolenic_acid releases MAPK_cascade MAP Kinase Cascade Ca_ion->MAPK_cascade MAPK_cascade->PLA2 activates JA_biosynthesis Jasmonic Acid Biosynthesis Linolenic_acid->JA_biosynthesis Jasmonic_acid Jasmonic Acid JA_biosynthesis->Jasmonic_acid Defense_genes Defense Gene Expression (e.g., Proteinase Inhibitors) Jasmonic_acid->Defense_genes induces Wounding Herbivore Attack/ Wounding Prothis compound Prothis compound Wounding->Prothis compound induces expression Prothis compound->this compound processing

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the prothis compound gene and its function.

Quantification of Prothis compound Gene Expression by qRT-PCR

This protocol describes the relative quantification of prothis compound mRNA levels in plant tissues.

1. RNA Extraction:

  • Harvest 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on an agarose gel.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Follow the protocol provided with the cDNA synthesis kit.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare a reaction mixture containing:

    • 2x SYBR Green Master Mix

    • 10 µM forward primer for the prothis compound gene

    • 10 µM reverse primer for the prothis compound gene

    • Diluted cDNA template (e.g., 1:10 dilution)

    • Nuclease-free water to the final volume.

  • Use a reference gene (e.g., Actin or EF-1α) for normalization.

  • Perform the PCR in a real-time PCR thermal cycler with the following typical conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Calculate the relative expression of the prothis compound gene using the 2-ΔΔCt method[9][10].

Proteinase Inhibitor Activity Assay (Radial Diffusion Method)

This assay quantifies the activity of proteinase inhibitors, which are induced by this compound signaling.

1. Plate Preparation:

  • Prepare a 1% (w/v) agarose solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Add a known concentration of a serine protease (e.g., trypsin) to the molten agarose.

  • Pour the agarose solution into petri dishes and allow it to solidify.

  • Punch wells (e.g., 4 mm diameter) into the agarose gel.

2. Sample Preparation and Application:

  • Extract total soluble proteins from plant leaf tissue by homogenizing in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant.

  • Apply a known volume (e.g., 10-20 µL) of the protein extract into the wells of the prepared agarose plate.

3. Incubation and Visualization:

  • Incubate the plates at 37°C for 12-24 hours to allow the proteinase inhibitors to diffuse into the gel and inhibit the protease.

  • Stain the gel with a substrate for the protease that produces a colored product upon cleavage (e.g., N-acetyl-DL-phenylalanine-β-naphthyl-ester followed by diazo coupling).

  • The areas where the protease has been inhibited will remain colorless, forming a circular zone around the well.

4. Quantification:

  • Measure the diameter of the colorless zone.

  • Create a standard curve by running known concentrations of a purified proteinase inhibitor.

  • Determine the concentration of proteinase inhibitor in the plant extracts by comparing the diameter of their inhibition zones to the standard curve[11].

Jasmonic Acid Quantification by LC-MS/MS

This protocol outlines the quantification of jasmonic acid, a key signaling molecule downstream of this compound.

1. Sample Extraction:

  • Freeze-dry and grind 50-100 mg of plant tissue.

  • Extract the tissue with a solvent mixture (e.g., methanol/water/formic acid).

  • Add a known amount of a labeled internal standard (e.g., [2H6]-JA).

  • Centrifuge to pellet debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Pass the supernatant through a C18 SPE cartridge to clean up the sample and concentrate the jasmonates.

  • Elute the jasmonates with a suitable solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a mobile phase-compatible solvent.

  • Inject the sample onto a reverse-phase C18 column of a liquid chromatography system.

  • Separate the compounds using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the jasmonic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Identify and quantify the endogenous JA by comparing its retention time and mass-to-charge ratio transitions with those of the labeled internal standard[12][13][14].

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for studying the prothis compound gene and a logical representation of the prothis compound protein-protein interaction network.

dot

Experimental_Workflow cluster_gene_level Gene Level Analysis cluster_protein_level Protein Level Analysis cluster_functional_level Functional Analysis Gene_Cloning Prothis compound Gene Cloning & Sequencing Expression_Analysis qRT-PCR for Expression Profiling Gene_Cloning->Expression_Analysis Transcriptomics Microarray/RNA-Seq for Global Gene Expression Gene_Cloning->Transcriptomics Recombinant_Protein Recombinant Prothis compound Expression & Purification Gene_Cloning->Recombinant_Protein Transgenic_Plants Generation of Overexpression/Knockout Transgenic Plants Gene_Cloning->Transgenic_Plants PPI_Screening Yeast-2-Hybrid or Affinity Purification-MS for Interactor Screening Recombinant_Protein->PPI_Screening PPI_Validation BiFC for in vivo Interaction Validation PPI_Screening->PPI_Validation PI_Assay Proteinase Inhibitor Activity Assay Transgenic_Plants->PI_Assay Herbivore_Bioassay Insect Herbivore Performance Bioassay Transgenic_Plants->Herbivore_Bioassay JA_Quantification LC-MS/MS for Jasmonic Acid Quantification Transgenic_Plants->JA_Quantification

Caption: A typical experimental workflow for studying the prothis compound gene.

dot

Prosystemin_Interactome cluster_hormone Phytohormone Biosynthesis cluster_transcription Transcription Factors cluster_signaling Signal Transduction Prothis compound Prothis compound LOX Lipoxygenase Prothis compound->LOX AOS Allene Oxide Synthase Prothis compound->AOS OPR OPDA Reductase Prothis compound->OPR WRKYs WRKYs Prothis compound->WRKYs MYCs MYCs Prothis compound->MYCs ERFs ERFs Prothis compound->ERFs MAPKs MAPKs Prothis compound->MAPKs CDPKs Calcium-Dependent Protein Kinases Prothis compound->CDPKs Receptor_Kinases Receptor-Like Kinases Prothis compound->Receptor_Kinases

Caption: A logical diagram of the prothis compound protein-protein interaction network.

Conclusion

The evolution of the prothis compound gene within the Solanaceae family represents a significant adaptation for robust defense against herbivory. The this compound peptide, derived from prothis compound, acts as a potent signaling molecule that amplifies the jasmonic acid-dependent defense pathway, leading to the systemic production of protective compounds like proteinase inhibitors. The recent identification of the SYR1 receptor has provided a crucial missing link in our understanding of this signaling cascade. The methodologies detailed in this guide provide a comprehensive toolkit for researchers to further investigate the intricacies of prothis compound evolution, its signaling network, and its potential applications in developing insect-resistant crops. Future research focusing on the comparative functional genomics of prothis compound and its receptor across a wider range of plant species will undoubtedly uncover further insights into the evolution and diversification of plant defense mechanisms.

References

The Effect of Systemin on Plant Development and Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Systemin: A Peptide Hormone Orchestrating Plant Defense and Development

This compound, an 18-amino acid polypeptide, was the first peptide hormone identified in plants, isolated from tomato leaves in 1991. It is a key signaling molecule in the family Solanaceae, playing a crucial role in systemic defense responses to herbivory and pathogen attacks. This compound is derived from a 200-amino acid precursor protein called prothis compound. Upon wounding, prothis compound is processed to release this compound, which then acts as a long-distance signal, transported through the phloem to activate defense gene expression in distal parts of the plant. While its primary role is in defense, emerging evidence suggests that this compound also influences various aspects of plant growth and development, as well as responses to abiotic stresses. This guide provides a comprehensive technical overview of the effects of this compound, detailing its signaling pathway, its impact on plant physiology, and the experimental methodologies used to study its function.

The this compound Signaling Pathway

The perception of this compound at the cell surface initiates a complex signaling cascade that culminates in the activation of defense-related genes. This pathway shows remarkable analogies to the inflammatory response in animals.

2.1 Receptor and Early Signaling Events

This compound is perceived by a cell surface receptor, SR160, a leucine-rich repeat receptor kinase (LRR-RLK). Interestingly, SR160 is also the receptor for the brassinosteroid (BR) hormone, suggesting a crosstalk between defense and developmental pathways. The binding of this compound to SR160 triggers a series of rapid events, including:

  • Plasma membrane depolarization: A rapid change in the electrical potential across the cell membrane.

  • Ion fluxes: An influx of Ca²⁺ into the cytosol and an efflux of K⁺ ions. The increase in cytosolic Ca²⁺ acts as a secondary messenger.

  • Activation of a Mitogen-Activated Protein Kinase (MAPK) cascade: This phosphorylation cascade is a central signaling module in plant defense.

2.2 The Octadecanoid Pathway and Jasmonic Acid Synthesis

The initial signaling events lead to the activation of phospholipase A₂, which releases linolenic acid from cell membranes. Linolenic acid is the precursor for the synthesis of jasmonic acid (JA) and other oxylipins via the octadecanoid pathway. JA is a potent signaling molecule that activates the expression of a wide array of defense genes. While this compound is considered the primary long-distance signal, recent evidence suggests that JA also functions as a mobile signal, amplifying the defense response throughout the plant.

Mandatory Visualization: this compound Signaling Pathway

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound SR160 SR160 (Receptor) This compound->SR160 Ca_ion Ca²⁺ Influx SR160->Ca_ion Activates MAPK_cascade MAPK Cascade SR160->MAPK_cascade Activates PLA2 Phospholipase A2 Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases Ca_ion->PLA2 Activates MAPK_cascade->PLA2 Activates Octadecanoid_Pathway Octadecanoid Pathway Linolenic_Acid->Octadecanoid_Pathway JA Jasmonic Acid (JA) Octadecanoid_Pathway->JA Defense_Genes Defense Gene Expression JA->Defense_Genes Induces

Caption: A simplified diagram of the this compound signaling pathway.

Effects of this compound on Plant Defense

This compound is a potent inducer of both direct and indirect plant defenses against herbivores and pathogens.

3.1 Induction of Direct Defenses

The most well-characterized effect of this compound is the induction of protease inhibitors (PIs). PIs interfere with the digestive enzymes of insect herbivores, reducing their growth and development. This compound also induces the expression of other defense-related proteins, such as polyphenol oxidase (PPO), which can further deter herbivores.

Data Presentation: Effect of this compound on Defense Gene Expression and Herbivore Performance

ParameterTreatmentFold Change/EffectPlant SpeciesReference
Gene Expression
Prothis compoundThis compound (100 pM)~4.5-fold increaseTomato
Allene Oxide Synthase (AOS)This compound (100 pM)~3.5-fold increaseTomato
Proteinase Inhibitor I (Pin I)This compound (100 pM)~2.5-fold increaseTomato
Proteinase Inhibitor II (Pin II)This compound (100 pM)~3-fold increaseTomato
Insect Performance
Spodoptera littoralis Larval WeightThis compound (100 pM) via hydroponicsSignificant reduction vs. controlTomato
Spodoptera littoralis Larval MortalityPS1-70 (a prothis compound fragment)100% mortality after 13 daysTomato
Fungal Colonization
Botrytis cinerea Lesion SizeThis compound (100 pM)Significant reduction vs. controlTomato

3.2 Induction of Indirect Defenses

This compound can also induce the release of volatile organic compounds (VOCs) that attract natural enemies of herbivores, such as parasitic wasps. This "cry for help" is a form of indirect defense that can reduce herbivore pressure on the plant.

Effects of this compound on Plant Growth and Development

While primarily known for its role in defense, this compound also has measurable effects on plant growth and development, particularly in the root system.

4.1 Root Growth Modulation

Studies have shown that this compound can influence root architecture. Down-regulation of this compound in black nightshade was associated with increased root mass, suggesting a role for this compound in the trade-off between growth and defense. In contrast, high concentrations of tomato this compound have been shown to increase root growth in Solanum pimpinellifolium. These seemingly contradictory findings suggest that the effect of this compound on root growth may be concentration-dependent and species-specific.

4.2 Interaction with Other Hormones

This compound signaling is intricately linked with other plant hormones that regulate growth and development. The shared receptor with brassinosteroids points to a direct link between defense and growth pathways. Furthermore, the this compound-induced production of jasmonic acid can influence the balance of other hormones, such as auxin and ethylene, which are key regulators of root development.

This compound and Abiotic Stress Tolerance

Recent research has begun to explore the role of this compound in mediating responses to abiotic stresses. There is evidence that this compound can enhance tolerance to salinity. The application of this compound has been shown to improve the performance of tomato plants under salt stress. The underlying mechanisms are still under investigation but may involve the regulation of ion homeostasis and the activation of general stress response pathways.

Experimental Protocols

6.1 Application of Exogenous this compound for Bioassays

This protocol describes a general method for applying synthetic this compound to plants to study its effects on gene expression and defense responses.

  • Peptide Preparation: Synthesize or purchase the 18-amino acid this compound peptide. Prepare a stock solution (e.g., 1 mM) in sterile water or a suitable buffer (e.g., PBS) and store at -20°C.

  • Plant Material: Grow tomato plants (or other susceptible species) under controlled conditions to the desired developmental stage (e.g., 4-5 weeks old).

  • Application Methods:

    • Foliar Spotting: Dilute the this compound stock solution to the desired final concentration (e.g., 100 pM) in buffer. Gently apply small droplets (e.g., 2 µL) to the abaxial surface of fully expanded leaves. Use a mock solution (buffer only) as a control.

    • Root Uptake (Hydroponics): Grow plants in a hydroponic system. Add the this compound stock solution directly to the hydroponic medium to achieve the desired final concentration.

  • Sampling and Analysis: Collect tissue samples at various time points after treatment for downstream analysis, such as gene expression analysis (qRT-PCR) or metabolomic profiling.

Mandatory Visualization: Experimental Workflow for this compound Bioassay

Systemin_Bioassay_Workflow start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide grow_plants Grow Tomato Plants (4-5 weeks) start->grow_plants treatment This compound Application prep_peptide->treatment grow_plants->treatment foliar Foliar Spotting treatment->foliar Method 1 hydroponics Hydroponic Uptake treatment->hydroponics Method 2 sampling Collect Tissue Samples (Time Course) foliar->sampling hydroponics->sampling analysis Downstream Analysis sampling->analysis qRT_PCR qRT-PCR (Gene Expression) analysis->qRT_PCR Option A metabolomics Metabolomics (JA, VOCs) analysis->metabolomics Option B insect_bioassay Insect Bioassay (Performance) analysis->insect_bioassay Option C end End qRT_PCR->end metabolomics->end insect_bioassay->end

Caption: A generalized workflow for this compound bioassays.

6.2 Quantification of Jasmonic Acid by LC-MS/MS

This protocol provides an overview of the quantification of JA from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Sample Preparation:

    • Harvest plant tissue (e.g., 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue to a fine powder.

    • Extract with a suitable solvent, such as 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).

    • Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Use a C18 SPE cartridge to clean up the extract and enrich for jasmonates.

    • Elute the jasmonates with a solvent of higher organic content.

  • LC-MS/MS Analysis:

    • Inject the purified sample into an LC-MS/MS system.

    • Separate jasmonic acid from other metabolites using a reverse-phase C18 column.

    • Detect and quantify jasmonic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

6.3 MAPK Activation Assay

This protocol outlines a method to detect the activation of MAP kinases in response to this compound treatment using immunoblotting with a phospho-specific antibody.

  • Protein Extraction:

    • Treat plant material (e.g., suspension-cultured cells or seedlings) with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • Freeze the samples in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using an appropriate extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. An increase in the signal intensity indicates MAPK activation.

Conclusion and Future Perspectives

This compound stands as a paradigm for peptide signaling in plants, with a well-established role in orchestrating systemic defense responses. The elucidation of its signaling pathway, from receptor perception to the induction of defense genes via the jasmonic acid cascade, has provided significant insights into the molecular mechanisms of plant immunity. The quantitative data and experimental protocols presented in this guide offer a foundation for further research in this area.

Future research will likely focus on several key areas:

  • Deciphering the dual role of the SR160/BRI1 receptor: Understanding how a single receptor can mediate distinct responses to two different hormones, this compound and brassinosteroids, is a major challenge.

  • Unraveling the developmental roles of this compound: Further investigation is needed to clarify the precise effects of this compound on root development and other growth processes, and to identify the downstream components of this signaling branch.

  • Exploring the role of this compound in abiotic stress tolerance: The initial findings on this compound's involvement in salt stress tolerance open up new avenues for research into its potential for improving crop resilience.

  • Translational applications: A deeper understanding of the this compound signaling pathway could lead to the development of novel strategies for enhancing crop protection against pests and diseases, as well as improving their performance under adverse environmental conditions.

This technical guide provides a comprehensive resource for researchers and professionals seeking to understand and investigate the multifaceted roles of this compound in plant biology. The continued exploration of this fascinating peptide hormone promises to yield valuable knowledge for both fundamental plant science and agricultural applications.

Transcriptional Regulation of the Prosystemin Gene Upon Wounding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional regulation of the prosystemin gene in response to wounding, a critical process in plant defense signaling. The information compiled herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the molecular mechanisms that govern the expression of this key defense-related gene. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Central Role of Prothis compound in Wound Response

Mechanical wounding of plants, often caused by herbivory, triggers a sophisticated defense response to deter further damage. A key player in this response, particularly in solanaceous plants like tomato (Solanum lycopersicum), is the prothis compound gene. This gene encodes a 200-amino acid precursor protein from which the 18-amino acid peptide hormone, this compound, is proteolytically cleaved. This compound acts as a primary signal that initiates a systemic defense response, leading to the production of various defense-related proteins, including proteinase inhibitors that interfere with insect digestion. The transcriptional upregulation of the prothis compound gene is therefore a crucial, early event in the plant's defense cascade. Understanding the intricate mechanisms that control this gene's expression is paramount for developing novel strategies to enhance plant resistance and for potential applications in agriculture and drug development.

The Signaling Pathway of Prothis compound Gene Activation

The transcriptional activation of the prothis compound gene upon wounding is a multi-step process involving a complex signaling cascade. This pathway is initiated at the site of injury and culminates in the nucleus, where transcription factors are recruited to the prothis compound promoter.

Wound Perception and this compound Release

Mechanical damage to plant tissues leads to the release of prothis compound from damaged cells. Although the precise mechanism of its processing is not fully elucidated, it is understood that upon release, prothis compound is cleaved to produce the active this compound peptide.

This compound Perception and Downstream Signaling

This compound is perceived by a cell-surface receptor, a leucine-rich repeat receptor-like kinase (LRR-RLK) known as SR160. Binding of this compound to SR160 initiates a signaling cascade that includes:

  • Ion Fluxes: Rapid changes in ion fluxes across the plasma membrane.

  • MAPK Cascade: Activation of a mitogen-activated protein kinase (MAPK) cascade.

  • Jasmonic Acid (JA) Biosynthesis: The activation of phospholipases, which release linolenic acid from membranes. Linolenic acid is the precursor for the synthesis of the phytohormone jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

Jasmonic Acid Signaling and Transcriptional Activation

JA-Ile is the key signaling molecule that directly mediates the transcriptional activation of wound-responsive genes, including prothis compound. The JA signaling pathway involves:

  • COI1-JAZ Co-receptor Complex: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

  • JAZ Degradation: This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as members of the MYC, WRKY, and AP2/ERF families, which can then bind to their respective cis-regulatory elements in the promoters of target genes.

Transcriptional Regulation of the Prothis compound Gene

The promoter of the prothis compound gene contains specific cis-regulatory elements that are recognized by wound-induced transcription factors. While the complete set of transcription factors directly regulating prothis compound is still under investigation, it is known that the promoter is responsive to methyl jasmonate (MeJA)[1]. Deletion analysis has shown that the proximal region of the promoter is sufficient for wound- and MeJA-inducible expression[1].

Wound_Signaling_Pathway Wounding Mechanical Wounding Prosystemin_Release Prothis compound Release & Processing Wounding->Prosystemin_Release This compound This compound Prosystemin_Release->this compound SR160 SR160 Receptor This compound->SR160 binds MAPK_Cascade MAPK Cascade SR160->MAPK_Cascade activates JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis activates JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ promotes interaction JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation leads to TFs Transcription Factors (e.g., MYC2, WRKYs) JAZ_Degradation->TFs releases Prosystemin_Promoter Prothis compound Promoter TFs->Prosystemin_Promoter bind to Prosystemin_Gene_Expression Prothis compound Gene Transcription Prosystemin_Promoter->Prosystemin_Gene_Expression activates

Wound-induced signaling pathway leading to prothis compound gene transcription.

Quantitative Data on Prothis compound Gene Expression

The following tables summarize quantitative data on the expression of the prothis compound gene in response to various stimuli, as determined by quantitative real-time PCR (qRT-PCR).

Table 1: Relative Expression of Prothis compound and Related Genes in Prothis compound-Overexpressing (ProSys-OE) Tomato Plants [2]

GeneTissueGenotypeRelative Expression Level (Fold Change vs. WT)
Prothis compound (ProSys) RootProSys-OE25.1
LeafProSys-OE8.9
Lipoxygenase D (LoxD) RootProSys-OE15.8
LeafProSys-OE6.3
Allene oxide synthase (AOS) RootProSys-OE12.6
LeafProSys-OE4.5

Table 2: Relative Quantification of Defense-Related Gene Expression 6 Hours After Treatment with this compound (Sys) and Prothis compound Fragments (PS1-70, PS1-120) [3]

GeneTreatment (100 fM)Relative Quantity (Fold Change vs. Mock)
Allene Oxide Synthase (AOS) Sys~4.5
PS1-70~3.5
PS1-120~4.0
Lipoxygenase C (LoxC) Sys~6.0
PS1-70~5.0
PS1-120~5.5
Proteinase Inhibitor I (Pin I) Sys~3.0
PS1-70~2.5
PS1-120~2.8
Proteinase Inhibitor II (Pin II) Sys~7.0
PS1-70~6.0
PS1-120~6.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transcriptional regulation of the prothis compound gene.

Quantitative Real-Time PCR (qRT-PCR) for Prothis compound Gene Expression

This protocol is used to quantify the relative abundance of prothis compound mRNA.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from wounded and unwounded tomato leaf tissue using a suitable method, such as a Trizol-based reagent or a commercial plant RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

2. qRT-PCR Reaction:

  • The qRT-PCR reaction is typically performed in a 10-20 µL volume containing:

    • cDNA template

    • Gene-specific forward and reverse primers for the prothis compound gene (and a reference gene for normalization, e.g., Actin or EF-1α).

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).

  • Primer sequences for prothis compound can be designed based on the known cDNA sequence. For example:

    • Forward Primer: 5'-GCTCTAGAGCTTGGTGTTGCT-3'

    • Reverse Primer: 5'-CATATGGATCCTCAATTAGAAGC-3'

  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.

3. Data Analysis:

  • The relative expression of the prothis compound gene is calculated using the 2-ΔΔCt method[4], where the expression level is normalized to an internal reference gene and relative to a control sample (e.g., unwounded tissue).

qRTPCR_Workflow Start Start: Plant Material (Wounded/Unwounded) RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt Method) qRT_PCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Workflow for quantitative real-time PCR (qRT-PCR) analysis.

Northern Blot Analysis

Northern blotting is a classic technique to detect and quantify specific mRNA molecules.

1. RNA Electrophoresis and Transfer:

  • Total RNA (10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

  • The separated RNA is then transferred from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

  • The RNA is cross-linked to the membrane using UV light or baking.

2. Probe Preparation and Hybridization:

  • A DNA or RNA probe complementary to the prothis compound mRNA is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., digoxigenin). The probe is typically generated from a cloned prothis compound cDNA fragment.

  • The membrane is pre-hybridized to block non-specific binding sites and then hybridized overnight with the labeled probe in a hybridization buffer at a specific temperature (e.g., 42-68°C, depending on the probe and buffer composition).

3. Washing and Detection:

  • The membrane is washed under stringent conditions to remove unbound and non-specifically bound probe.

  • The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes). The intensity of the resulting band is proportional to the amount of prothis compound mRNA.

Promoter Deletion Analysis

This technique is used to identify cis-regulatory elements within the prothis compound promoter that are essential for wound-inducible expression.

1. Promoter Cloning and Deletion Constructs:

  • The promoter region of the prothis compound gene is amplified from genomic DNA and cloned upstream of a reporter gene (e.g., β-glucuronidase (GUS) or luciferase) in a plant transformation vector.

  • A series of 5' or 3' deletion constructs of the promoter are generated using restriction enzymes or PCR-based methods.

2. Plant Transformation and Reporter Gene Assay:

  • The promoter-reporter constructs are introduced into a model plant system (e.g., tobacco or tomato) via Agrobacterium-mediated transformation.

  • Transgenic plants are generated and subjected to wounding or treatment with MeJA.

  • The activity of the reporter gene is quantified in different tissues and under different conditions using appropriate assays (e.g., histochemical staining or fluorometric/luminometric assays).

3. Analysis:

  • By comparing the expression levels driven by the different promoter deletion constructs, it is possible to delineate the minimal promoter region required for wound-inducible expression and to identify regions containing important cis-regulatory elements. A study has shown that the -221 to +40 bp region of the tomato prothis compound promoter is sufficient for stigma, vascular bundle-specific, and MeJA-responsive expression in transgenic tobacco[1].

Conclusion

The transcriptional regulation of the prothis compound gene is a tightly controlled process that is fundamental to the plant's ability to mount an effective defense against herbivores. The signaling cascade, initiated by wounding and mediated by this compound and jasmonic acid, converges on the prothis compound promoter to activate gene expression. The experimental protocols detailed in this guide provide a framework for investigating this process, from quantifying gene expression changes to identifying the regulatory elements and transcription factors involved. A deeper understanding of these mechanisms will not only advance our knowledge of plant biology but also open new avenues for developing strategies to enhance crop protection and explore novel bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for Synthetic Systemin Peptide Preparation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemin is an 18-amino acid polypeptide hormone involved in the wound response of plants in the Solanaceae family.[1][2] First isolated from tomato leaves, it is a potent activator of defense genes, inducing the production of proteinase inhibitors to protect against herbivores.[1][2] The synthesis of a pure, biologically active this compound peptide is crucial for studying its signaling pathway and for potential applications in agriculture and drug development. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the tomato this compound peptide.

This compound Peptide Specifications

The target peptide is the 18-amino acid sequence of tomato this compound.

PropertyValue
Sequence H-Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp-OH
Molecular Formula C85H144N26O28S
Molecular Weight 2010.32 g/mol

I. Synthetic this compound Peptide Preparation: Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthetic peptide production is Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its milder deprotection conditions.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

1. Resin Selection and Swelling:

  • Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide, while a pre-loaded Wang resin can be used for a C-terminal carboxylic acid. For this compound, a Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH is a good starting point.

  • Procedure:

    • Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 0.1 mmol).

    • Place the resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Amino Acid Coupling:

  • Reagents:

    • Fmoc-protected amino acids with appropriate side-chain protection (e.g., Lys(Boc), Arg(Pbf), Asp(OtBu), Gln(Trt), Ser(tBu), Thr(tBu)).

    • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Perform a ninhydrin test to confirm complete coupling (a negative result indicates completion). If the test is positive, recouple.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence, starting from the C-terminus (Aspartic Acid) to the N-terminus (Alanine).

5. Cleavage and Deprotection:

  • Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Procedure:

    • Wash the fully synthesized peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

II. Purification of Synthetic this compound Peptide: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[3][4] It separates the target peptide from impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC Purification of this compound

1. Equipment and Materials:

  • Preparative RP-HPLC system with a UV detector.

  • C18 column (preparative scale).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude synthetic this compound peptide.

2. Method Development (Analytical Scale):

  • Before preparative purification, optimize the separation on an analytical C18 column.

  • Dissolve a small amount of crude peptide in Mobile Phase A.

  • Inject the sample and run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the this compound peptide.

  • Based on the initial run, develop a focused gradient around the elution point of the target peptide to improve resolution.

3. Preparative Purification:

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the preparative C18 column.

  • Run the optimized gradient.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peak, which should be the this compound peptide.

4. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the pure this compound peptide as a white powder.

III. Characterization of Synthetic this compound Peptide

Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of the synthetic peptide.[5][6][7]

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Procedure:

    • Dissolve a small amount of the purified peptide in an appropriate solvent.

    • Analyze the sample according to the instrument's protocol.

  • Expected Result: The observed molecular weight should match the theoretical molecular weight of this compound (2010.32 Da).

Data Presentation

Table 1: Summary of Synthetic this compound Peptide Synthesis and Purification
ParameterResult
Synthesis Scale 0.1 mmol
Crude Peptide Yield ~70-80%
Crude Peptide Purity (by HPLC) ~50-70%
Purified Peptide Yield ~15-30% (of crude)
Final Purity (by HPLC) >95%
Observed Molecular Weight (ESI-MS) 2010.5 [M+H]+
Theoretical Molecular Weight 2010.32

Visualizations

This compound Signaling Pathway

systemin_signaling_pathway Wounding Wounding / Herbivore Attack Prothis compound Prothis compound Wounding->Prothis compound induces This compound This compound (18 aa peptide) Prothis compound->this compound cleavage SYR1 This compound Receptor (SYR1) This compound->SYR1 binds to MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade activates PLA2 Phospholipase A2 MAPK_Cascade->PLA2 activates Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid releases JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA_Biosynthesis->Defense_Genes activates

Caption: A simplified diagram of the this compound signaling pathway.

Experimental Workflow for this compound Peptide Preparation and Purification

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin_Prep Resin Swelling SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin SPPS_Cycle->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Crude_Peptide Crude this compound Peptide Precipitation->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Peptide (>95%) Lyophilization->Pure_Peptide

Caption: Workflow for synthetic this compound peptide preparation and purification.

References

Application Notes and Protocols: Systemin Bioassay on Tomato Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Systemin is an 18-amino acid polypeptide hormone discovered in tomato plants (Solanum lycopersicum) that plays a crucial role in the plant's defense response against herbivores and pathogens.[1][2] Upon wounding, this compound is processed from its 200-amino acid precursor, prothis compound, and is released into the plant's vascular system.[2][3] It acts as a primary signal, triggering a systemic defense response that leads to the synthesis of various defensive compounds, most notably proteinase inhibitors (PIs).[2][3] The this compound bioassay is a fundamental tool used to study this signaling pathway, screen for molecules that modulate plant defense, and understand the mechanisms of plant immunity. This document provides a detailed protocol for performing a this compound bioassay on young tomato seedlings, focusing on the induction of proteinase inhibitors as a quantifiable output.

This compound Signaling Pathway

Wounding or herbivore attack triggers the cleavage of prothis compound, releasing this compound. This peptide then binds to a cell surface receptor, recently identified as SYR1, initiating a signaling cascade.[4] This cascade involves the activation of a MAP kinase and a phospholipase A2.[1][5] The subsequent release of linolenic acid from the cell membrane leads to the synthesis of jasmonic acid (JA), a key oxylipin signaling molecule.[1][2][5] Jasmonic acid then activates the transcription of a suite of defense-related genes, including those for proteinase inhibitors, which interfere with insect digestion.[1][6]

Systemin_Signaling_Pathway Wounding Wounding / Herbivore Attack Prothis compound Prothis compound Cleavage Wounding->Prothis compound This compound This compound Release Prothis compound->this compound Receptor Binds to SYR1 Receptor This compound->Receptor MAPK MAP Kinase Activation Receptor->MAPK PLA2 Phospholipase A2 Activation Receptor->PLA2 JA Jasmonic Acid (JA) Synthesis MAPK->JA LinolenicAcid Linolenic Acid Release PLA2->LinolenicAcid LinolenicAcid->JA GeneExpression Defense Gene Transcription (e.g., Proteinase Inhibitors) JA->GeneExpression

Caption: The this compound signaling cascade in tomato.

Experimental Protocols

This protocol details the "cut-stem" bioassay method, a reliable technique for introducing this compound into the vascular system of young tomato seedlings to measure the induction of proteinase inhibitors.[3][7]

Phase 1: Plant Growth and Preparation
  • Seed Germination:

    • Sterilize tomato seeds (e.g., Solanum lycopersicum cv. 'Red Setter') by briefly washing them in 70% ethanol followed by a 1% sodium hypochlorite solution and rinsing with sterile distilled water.

    • Place seeds on sterile filter paper moistened with sterile water in a petri dish.[4]

    • Incubate in the dark at 24 ± 1 °C for approximately three days until cotyledons emerge.[4]

  • Seedling Cultivation:

    • Once cotyledons have emerged, expose the seeds to a 16:8 hour light:dark photoperiod for 48 hours.[4]

    • Transfer germinated seedlings to pots containing sterile soil or a suitable growth medium.

    • Grow seedlings in a climate-controlled chamber at 26 ± 1 °C with a 16:8 hour light:dark photoperiod for 2-3 weeks. Plants should have at least two fully expanded true leaves.

Phase 2: this compound Application
  • Solution Preparation:

    • Prepare a stock solution of synthetic this compound peptide in a suitable solvent (e.g., sterile water or a phosphate buffer).

    • Prepare working solutions of this compound at desired concentrations (e.g., 0 pM, 10 pM, 100 pM) in a buffered solution (e.g., 10 mM sodium phosphate, pH 6.5). Nanomolar concentrations are typically effective.[3] The 0 pM solution serves as the negative control.

  • Seedling Treatment:

    • Using a sterile scalpel, carefully excise the entire aerial part of a tomato seedling by cutting the stem just above the soil line.

    • Immediately place the cut end of the stem into a microcentrifuge tube or small vial containing the this compound working solution.[3][7]

    • Allow the seedling to take up the solution for approximately 45-60 minutes.[7]

Phase 3: Incubation
  • After the uptake period, transfer the seedlings to vials containing only water or a hydroponic solution to prevent dehydration.

  • Place the vials in a sealed, humid chamber under constant light and a controlled temperature (e.g., 26 °C) for 24 hours to allow for the systemic response and accumulation of defense proteins.[7]

Phase 4: Sample Collection and Analysis
  • Tissue Harvesting: After the 24-hour incubation, harvest the leaves from each seedling.

  • Quantification of Proteinase Inhibitors (PIs):

    • Protein Extraction: Homogenize the leaf tissue in an appropriate extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Immunological Assay: The concentration of specific proteinase inhibitors (e.g., Pin I or Pin II) in the leaf extracts can be quantified using immunological methods such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting, with antibodies specific to the target proteinase inhibitor.[7] The results are typically expressed as µg of PI per gram of fresh leaf tissue.

  • Quantification of Gene Expression (Optional):

    • RNA Extraction: Extract total RNA from the harvested leaf tissue using a standard protocol (e.g., Trizol or a commercial kit).

    • qRT-PCR: Perform quantitative real-time PCR to measure the transcript levels of proteinase inhibitor genes. This provides data on the induction of the defense response at the transcriptional level.

Experimental Workflow

The following diagram outlines the key steps of the this compound bioassay workflow.

Systemin_Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2 & 3: Treatment & Incubation cluster_analysis Phase 4: Analysis germination Seed Germination (3 days) growth Seedling Growth (2-3 weeks) germination->growth solution Prepare this compound Solutions (0 pM - 100 pM) growth->solution excision Excise Seedling Stem solution->excision uptake Incubate Stem in Solution (45-60 min) excision->uptake incubation Incubate Seedling in Light (24 hours) uptake->incubation harvest Harvest Leaf Tissue incubation->harvest extract_rna RNA Extraction harvest->extract_rna extract_prot Protein Extraction harvest->extract_prot qpcr Gene Expression (qRT-PCR) extract_rna->qpcr elisa PI Quantification (ELISA) extract_prot->elisa

Caption: Experimental workflow for the this compound bioassay.

Data Presentation

Quantitative data from the bioassay should be summarized to clearly show the dose-dependent effect of this compound on the induction of defense responses. The primary endpoint is typically the accumulation of proteinase inhibitors.

Table 1: Effect of this compound Concentration on Proteinase Inhibitor II (Pin II) Accumulation in Tomato Seedling Leaves

Treatment Group (this compound Conc.)Mean Pin II Concentration (µg/g fresh weight)Standard Deviation
Control (0 pM)15.2± 3.1
10 pM68.5± 7.4
100 pM145.8± 12.6

Note: Data are hypothetical and serve as an example of expected results. The accumulation of proteinase inhibitors is a well-established response to this compound treatment.[3][7]

References

Application Notes: Quantitative RT-PCR Analysis of Systemin-Responsive Genes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Systemin is an 18-amino acid polypeptide hormone crucial for the systemic defense response in plants of the Solanaceae family, particularly in tomato (Solanum lycopersicum)[1][2][3]. Released upon wounding, such as herbivore attacks, this compound triggers a signaling cascade that leads to the activation of a suite of defense-related genes[3][4]. This response enhances the plant's resistance to further damage. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method for measuring the expression levels of these this compound-responsive genes, providing valuable insights into the molecular mechanisms of plant defense. These application notes provide a comprehensive protocol for the analysis of this compound-responsive genes using qRT-PCR.

This compound Signaling Pathway

The this compound signaling pathway is initiated by the binding of this compound to its cell surface receptor, SR160[1][5]. This binding event triggers a series of intracellular responses, including ion channel activation, an increase in intracellular calcium levels, and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade[3][6][7]. A key step in this pathway is the activation of phospholipase A2, which releases linolenic acid from the cell membrane. Linolenic acid is then converted into jasmonic acid (JA), a potent signaling molecule that moves to the nucleus to activate the transcription of defense-related genes[4][6][8].

systemin_signaling_pathway This compound This compound Receptor This compound Receptor (SR160) This compound->Receptor MAPK_cascade MAPK Cascade (MPK1/MPK2) Receptor->MAPK_cascade + PLA2 Phospholipase A2 MAPK_cascade->PLA2 + Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA Gene_Expression Activation of Defense Genes JA->Gene_Expression

Caption: The this compound signaling pathway, from receptor binding to the activation of defense genes.

Experimental Protocols

1. Plant Material and Treatment

  • Plant Species: Solanum lycopersicum (tomato) plants, 3-4 weeks old.

  • Growth Conditions: Grow plants in a controlled environment with a 16-hour light/8-hour dark cycle at 25°C.

  • This compound Treatment: Prepare a 10 nM solution of this compound peptide in a buffer (e.g., 10 mM sodium phosphate, pH 6.5). Apply the solution to the leaves of the tomato plants using a fine mist sprayer until the leaves are thoroughly wetted. For a control group, spray plants with the buffer solution alone.

  • Time Course: Collect leaf tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12, and 24 hours) to analyze the temporal dynamics of gene expression. Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. Total RNA Extraction and cDNA Synthesis

  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a plant-specific RNA extraction kit or a TRIzol-based method. To ensure the removal of contaminating genomic DNA, perform an on-column DNase digestion or a DNase treatment step after RNA isolation.

  • RNA Quality and Quantity: Assess the quality and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by agarose gel electrophoresis to check for intact ribosomal RNA bands. Quantify the RNA concentration using a spectrophotometer or a fluorometer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers[5].

3. Quantitative RT-PCR (qRT-PCR)

  • Primer Design: Design primers for the target this compound-responsive genes and selected housekeeping (reference) genes. Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and should amplify a product of 100-200 base pairs. Whenever possible, design primers to span an intron to differentiate between cDNA and contaminating genomic DNA amplification.

  • qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix. A typical reaction would include:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted)

    • Nuclease-free water

  • Thermal Cycling Conditions: Perform the qRT-PCR on a real-time PCR detection system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the selected housekeeping genes (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)[7].

qrt_pcr_workflow Plant_Treatment Plant Treatment (this compound vs. Control) Tissue_Harvest Tissue Harvesting (Time Course) Plant_Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction + DNase Treatment Tissue_Harvest->RNA_Extraction RNA_QC RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qRT_PCR Quantitative RT-PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: The experimental workflow for qRT-PCR analysis of this compound-responsive genes.

Data Presentation

The following tables summarize key this compound-responsive genes and suitable housekeeping genes for normalization in tomato.

Table 1: this compound-Responsive Genes in Tomato (Solanum lycopersicum)

Gene NameGene SymbolFunction
Proteinase Inhibitor IPI-IDefense against herbivores by inhibiting digestive proteases.
Proteinase Inhibitor IIPI-IIDefense against herbivores by inhibiting digestive proteases.
Polyphenol OxidasePPOCatalyzes the oxidation of phenols, producing toxic quinones that deter herbivores.
Lipoxygenase DLoxDInvolved in the biosynthesis of jasmonic acid.
Allene Oxide SynthaseAOSA key enzyme in the jasmonic acid biosynthesis pathway.
Threonine DeaminaseTDInvolved in the production of defense-related secondary metabolites.

Table 2: Validated Housekeeping Genes for qRT-PCR in Tomato

Gene NameGene SymbolFunction
ActinACTA major component of the cytoskeleton.[9][10][11]
UbiquitinUBIInvolved in protein degradation.[9][11]
Clathrin Adaptor Complex SubunitCACInvolved in vesicle trafficking.[4][8][10]
SAND family proteinSANDInvolved in vesicle trafficking.[4][8][12]
Expressed proteinExpressedA gene with stable expression across various conditions.[8]
Elongation factor 1-alphaEF1αInvolved in protein synthesis.[4][9][10]

Note: It is highly recommended to validate the stability of the chosen housekeeping genes under the specific experimental conditions of your study.

References

Application Notes and Protocols for the Extraction and Quantification of Endogenous Systemin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemin is an 18-amino acid polypeptide hormone that plays a crucial role in the systemic defense response of plants in the Solanaceae family, most notably in tomato (Solanum lycopersicum).[1] Upon wounding, such as from herbivory, this compound is processed from its 200-amino acid precursor, prothis compound, and is transported throughout the plant, triggering a signaling cascade that leads to the production of various defense compounds, including proteinase inhibitors.[1][2][3] The accurate extraction and quantification of endogenous this compound are critical for studying plant defense mechanisms, screening for compounds that modulate this pathway, and developing novel strategies for crop protection.

These application notes provide detailed protocols for the extraction, purification, and quantification of endogenous this compound from plant tissues using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

This compound Signaling Pathway

Wounding of a plant leaf initiates the release of this compound into the apoplast, where it binds to the this compound receptor (SYR1), a leucine-rich repeat receptor-like kinase on the plasma membrane.[2][4] This binding event triggers a rapid intracellular signaling cascade, including ion channel activation, an influx of Ca2+, and the activation of a MAP kinase (MAPK) cascade.[4][5] These events lead to the activation of phospholipase A2, which releases linolenic acid from the membrane.[4][5] Linolenic acid is then converted to jasmonic acid (JA), a key signaling molecule in plant defense, through the octadecanoid pathway.[3][4] Jasmonic acid subsequently activates the expression of a wide range of defense-related genes, leading to the synthesis of proteinase inhibitors and other anti-herbivory compounds.[1]

SysteminSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound SYR1 SYR1 Receptor This compound->SYR1 binds Ca_influx Ca²⁺ Influx SYR1->Ca_influx MAPK_cascade MAPK Cascade SYR1->MAPK_cascade PLA2 Phospholipase A₂ (Activation) Ca_influx->PLA2 MAPK_cascade->PLA2 Linolenic_Acid Linolenic Acid Release PLA2->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis Defense_Genes Defense Gene Expression JA_Biosynthesis->Defense_Genes Wounding Wounding/ Herbivory Prothis compound Prothis compound Wounding->Prothis compound cleavage Prothis compound->this compound

Caption: Simplified diagram of the this compound signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for endogenous this compound levels in tomato leaves, demonstrating the impact of wounding and the typical recovery and detection limits of the described methods.

Table 1: Endogenous this compound Levels in Solanum lycopersicum Leaves Measured by LC-MS/MS

Plant LineTreatmentTissueThis compound Concentration (pg/g FW)Reference
Wild-TypeUnwounded (Control)Lower Leaves25.3 ± 4.1[6]
Wild-TypeWoundedWounded Lower Leaves158.6 ± 18.2[6]
Wild-TypeWoundedUpper (Systemic) Leaves45.7 ± 6.3[6]
Prothis compound Overexpressing (PS+)UnwoundedLeaves40.1 ± 5.5[7]
Prothis compound Antisense (PS-)UnwoundedLeavesNot Detected[7]

Data are presented as mean ± standard deviation. FW = Fresh Weight.

Table 2: Performance of this compound Quantification Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)
Immunoaffinity-LC-MS/MS12.5 pg41.7 pg99.3 ± 5.2
ELISA~5 ng/mL~15 ng/mLNot Reported

Experimental Protocols

I. Extraction and Purification of Endogenous this compound for LC-MS/MS Analysis

This protocol describes a comprehensive workflow for the extraction and purification of this compound from tomato leaves, incorporating solid-phase extraction (SPE) for initial cleanup and immunoaffinity chromatography for specific enrichment.

ExtractionWorkflow Start Plant Tissue (e.g., Tomato Leaves) Homogenization 1. Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 2. Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE 3. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant1->SPE Wash Wash (remove polar impurities) SPE->Wash Elution1 Elute with Organic Solvent Wash->Elution1 Immunoaffinity 4. Immunoaffinity Purification (Anti-Systemin Antibody Column) Elution1->Immunoaffinity Wash2 Wash (remove non-specific proteins) Immunoaffinity->Wash2 Elution2 Elute Purified this compound Wash2->Elution2 LCMS 5. LC-MS/MS Analysis Elution2->LCMS

Caption: Workflow for this compound extraction and purification.

A. Materials and Reagents

  • Extraction Buffer: 1% (v/v) Trifluoroacetic acid (TFA) in 15% (v/v) acetonitrile.

  • SPE Columns: C18 solid-phase extraction cartridges.

  • SPE Conditioning Solution: 100% Methanol.

  • SPE Equilibration Solution: 0.1% (v/v) TFA in water.

  • SPE Wash Solution: 0.1% (v/v) TFA in 5% (v/v) acetonitrile.

  • SPE Elution Solution: 0.1% (v/v) TFA in 60% (v/v) acetonitrile.

  • Immunoaffinity Column: Anti-systemin polyclonal antibodies covalently coupled to a solid support (e.g., CNBr-activated Sepharose).

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

B. Protocol for Extraction and SPE

  • Harvest plant tissue (e.g., tomato leaves) and immediately freeze in liquid nitrogen to prevent degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Transfer approximately 1 g of the powdered tissue to a pre-chilled tube.

  • Add 5 mL of cold extraction buffer to the tube.

  • Homogenize the sample using a polytron homogenizer for 1-2 minutes on ice.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Condition a C18 SPE cartridge by passing 5 mL of 100% methanol, followed by 10 mL of 0.1% TFA in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of SPE wash solution to remove polar impurities.

  • Elute the peptide fraction with 5 mL of SPE elution solution.

  • Dry the eluted fraction using a vacuum concentrator.

C. Protocol for Immunoaffinity Purification

  • Reconstitute the dried peptide fraction from the SPE step in 1 mL of binding/wash buffer.

  • Equilibrate the anti-systemin immunoaffinity column with 5 column volumes of binding/wash buffer.

  • Load the reconstituted sample onto the immunoaffinity column and allow it to flow through by gravity.

  • Wash the column with 10 column volumes of binding/wash buffer to remove non-specifically bound proteins.

  • Elute the bound this compound with 3-5 column volumes of elution buffer, collecting 1 mL fractions into tubes containing 100 µL of neutralization buffer.

  • Pool the fractions containing the purified this compound.

  • Desalt the pooled fractions using a C18 ZipTip or equivalent and dry under vacuum.

  • Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

II. Quantification of this compound by LC-MS/MS

A. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Monitor at least two specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard. The selection of optimal transitions should be determined empirically by infusing a this compound standard.

B. Quantification

  • Prepare a standard curve of known concentrations of a synthetic this compound standard.

  • Spike a known amount of a stable isotope-labeled this compound internal standard into all samples and standards.

  • Analyze the samples and standards by LC-MS/MS using the optimized MRM method.

  • Calculate the peak area ratio of the endogenous this compound to the internal standard.

  • Determine the concentration of endogenous this compound in the samples by comparing their peak area ratios to the standard curve.

III. Quantification of this compound by Indirect ELISA

This protocol provides a framework for the semi-quantitative or quantitative detection of this compound in plant extracts. Optimization of antibody and antigen concentrations is recommended for specific applications.

A. Materials and Reagents

  • Coating Buffer: 0.1 M Sodium bicarbonate, pH 9.6.

  • Wash Buffer: PBS containing 0.05% (v/v) Tween-20 (PBST).

  • Blocking Buffer: 5% (w/v) non-fat dry milk in PBST.

  • Primary Antibody: Anti-systemin polyclonal or monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit (or anti-mouse) IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H₂SO₄.

  • Plant Extract: Prepared as in section I.B, steps 1-7. The supernatant can be used directly or after SPE purification.

B. ELISA Protocol

  • Dilute the synthetic this compound standard or plant extract in coating buffer. A starting concentration of 1-10 µg/mL for coating is recommended.

  • Add 100 µL of the diluted antigen solution to each well of a 96-well microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer per well.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. The optimal dilution needs to be determined empirically (e.g., 1:1000 to 1:10,000).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. The optimal dilution is typically recommended by the manufacturer.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • For quantitative analysis, generate a standard curve using known concentrations of synthetic this compound and determine the concentration in the plant extracts by interpolation.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the extraction and quantification of endogenous this compound from plant tissues. The choice between LC-MS/MS and ELISA will depend on the required sensitivity, specificity, and available instrumentation. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for absolute quantification. ELISA provides a higher-throughput and more cost-effective alternative, suitable for screening and relative quantification. Careful sample preparation and optimization of each step are crucial for obtaining accurate and reproducible results in the study of this important plant signaling molecule.

References

Application Notes: Immunolocalization of Systemin in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Systemin is an 18-amino acid polypeptide hormone crucial for the systemic wound response in plants of the Solanaceae family, such as tomato.[1][2][3] Upon wounding by herbivores, this compound is processed from its 200-amino acid precursor, prothis compound.[3][4][5] Although prothis compound lacks a typical signal sequence for entry into the secretory pathway, it is released from damaged cells and triggers a signaling cascade in distal, unwounded tissues.[2][3][4][5] This cascade leads to the production of defense proteins, including proteinase inhibitors, which deter further herbivory.[1][5] Understanding the precise cellular and subcellular localization of prothis compound and this compound is vital for elucidating the mechanisms of its synthesis, transport, and signaling. Immunolocalization techniques, using specific antibodies, are powerful tools for visualizing the distribution of these molecules in situ.

Key Applications

  • Cell-Type Specificity: Identify the specific cell types responsible for prothis compound synthesis and storage.

  • Subcellular Localization: Determine the compartmentalization of prothis compound within the cell (e.g., cytoplasm, nucleus, vacuoles).

  • Wound Response Dynamics: Track the redistribution or changes in the concentration of this compound/prothis compound following mechanical wounding or herbivore attack.

  • Developmental Studies: Analyze the expression and localization of this compound/prothis compound in various organs and developmental stages.

Challenges and Considerations

  • Antibody Specificity: The primary antibody must be highly specific to this compound or prothis compound to avoid cross-reactivity with other plant proteins.

  • Peptide Size: The small size of the mature this compound peptide can make it a challenging target for immunodetection. Most successful studies have targeted the larger prothis compound precursor.[2][6]

  • Fixation: Aldehyde-based fixatives (e.g., paraformaldehyde) are commonly used but must be optimized to preserve tissue morphology and antigenicity without masking epitopes.

  • Tissue Permeabilization: Plant cell walls present a significant barrier to antibody penetration. Enzymatic digestion (e.g., cellulase, pectinase) and/or solvent treatments are often necessary.[7][8]

Experimental Protocols

Protocol 1: Immunohistochemistry of Prothis compound in Paraffin-Embedded Tomato Tissues

This protocol is adapted from standard plant immunohistochemistry methods and findings on prothis compound localization.[6][9] It is suitable for examining the distribution of prothis compound in various tomato organs like leaves, stems, and petioles.

Materials

  • Fixative: 4% (w/v) Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dehydration Series: Ethanol (30%, 50%, 70%, 85%, 95%, 100%)

  • Clearing Agent: Xylene or a safer alternative (e.g., Histo-Clear)

  • Infiltration & Embedding: Paraffin wax

  • Microtome

  • Adhesive Slides: (e.g., Poly-L-lysine coated)

  • Rehydration Series: Xylene, Ethanol (100%, 95%, 70%, 50%), distilled water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibody: Rabbit anti-prothis compound antibody (diluted in blocking buffer)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Alkaline Phosphatase (AP) or a fluorescent dye (e.g., Alexa Fluor 488)

  • Detection Substrate: NBT/BCIP for AP or mounting medium with DAPI for fluorescence

  • Microscope: Light or fluorescence microscope

Procedure

  • Tissue Fixation: Excise small tissue samples (e.g., 5x5 mm leaf sections) and immediately immerse in 4% PFA fixative. Apply a vacuum for 15-30 minutes to aid infiltration and then leave overnight at 4°C.

  • Dehydration: Wash samples in PBS. Dehydrate through a graded ethanol series (e.g., 30% to 100%), with 1-hour incubations at each step.

  • Clearing & Embedding: Transfer tissue through a xylene/ethanol series into pure xylene. Infiltrate with molten paraffin wax at 60°C, changing the wax 3-4 times over 24-48 hours. Embed the tissue in a paraffin block.

  • Sectioning: Section the paraffin blocks to a thickness of 8-12 µm using a rotary microtome. Float the ribbons on a warm water bath and mount them onto adhesive slides. Dry the slides overnight at 42°C.

  • Deparaffinization and Rehydration: Dewax slides in xylene (2x 10 min) and rehydrate through a descending ethanol series to distilled water.

  • Antigen Retrieval: Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat in a microwave or water bath at 95°C for 10-20 minutes. Allow slides to cool to room temperature.

  • Blocking: Wash slides in PBST. Block non-specific binding by incubating with Blocking Buffer for 1-2 hours at room temperature in a humid chamber.

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary anti-prothis compound antibody at its optimal dilution. Incubate overnight at 4°C in a humid chamber.

  • Secondary Antibody Incubation: Wash slides extensively with PBST (3x 10 min). Apply the enzyme- or fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • For AP conjugate: Wash with PBST and then with an alkaline phosphatase buffer. Add NBT/BCIP substrate and monitor for color development (a purple/blue precipitate). Stop the reaction by washing with distilled water.

    • For fluorescent conjugate: Wash with PBST, counterstain with DAPI if desired, and mount with an anti-fade mounting medium.

  • Microscopy: Observe slides under a bright-field or fluorescence microscope and capture images.

Data Presentation

Immunolocalization studies have revealed that prothis compound is primarily located in the phloem parenchyma cells of vascular bundles.[2][6] While quantitative data from published images is often semi-quantitative, it can be summarized to show relative abundance.

Table 1: Relative Abundance of Prothis compound in Tomato Tissues

Tissue/Cell TypeRelative Signal IntensitySubcellular LocalizationReference
Leaf Midrib
Phloem Parenchyma+++Cytosol, Nucleus[6]
Xylem-N/A[6]
Mesophyll-N/A[6]
Stem
Phloem Parenchyma+++Cytosol[6]
Cortex-N/A[6]
Floral Organs (Sepals, Petals)
Parenchyma Cells++Cytosol[6]

Key: +++ High abundance; ++ Moderate abundance; - Not detected; N/A Not Applicable.

Visualizations: Diagrams and Workflows

This compound Signaling Pathway

The binding of this compound to its cell surface receptor (SR160/BRI1) initiates a MAP kinase cascade, leading to the release of linolenic acid from the cell membrane.[1][4] This is converted into jasmonic acid, which activates the transcription of defense-related genes.[1][4][5]

systemin_signaling cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytosol This compound This compound Receptor Receptor (SR160) This compound->Receptor Binding MAPK MAP Kinase Cascade Receptor->MAPK Activates PLA2 Phospholipase A2 (Activation) MAPK->PLA2 LA Linolenic Acid (Released from membrane) PLA2->LA JA Jasmonic Acid (Synthesis) LA->JA Octadecanoid Pathway Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA->Genes Induces

Caption: The this compound signaling cascade in plant cells.

Experimental Workflow for Immunolocalization

This diagram outlines the key steps for performing immunohistochemistry on plant tissues, from sample collection to final analysis.

immunolocalization_workflow start 1. Tissue Collection (e.g., Leaf, Stem) fix 2. Fixation (e.g., 4% PFA) start->fix dehydrate 3. Dehydration (Ethanol Series) fix->dehydrate embed 4. Embedding (Paraffin Wax) dehydrate->embed section 5. Sectioning (8-12 µm) embed->section rehydrate 6. Rehydration (Ethanol Series) section->rehydrate antigen 7. Antigen Retrieval (Heat-Induced) rehydrate->antigen block 8. Blocking (e.g., 5% BSA) antigen->block primary_ab 9. Primary Antibody Incubation (Anti-Prothis compound) block->primary_ab secondary_ab 10. Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) primary_ab->secondary_ab detect 11. Signal Detection (Substrate/Fluorescence) secondary_ab->detect microscopy 12. Microscopy & Imaging detect->microscopy

Caption: Workflow for immunohistochemical localization.

References

Application Notes and Protocols for Recombinant Prosystemin Expression and Purification in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosystemin is a 200-amino acid precursor protein in solanaceous plants, such as tomato, that is processed into the 18-amino acid peptide hormone, this compound.[1][2][3] this compound is a key signaling molecule in the plant's defense response to wounding and herbivore attacks, inducing the expression of a wide range of defensive genes, including proteinase inhibitors.[1][4][5] The study of prothis compound and this compound is crucial for understanding plant defense mechanisms and has potential applications in agriculture and drug development. The expression of recombinant prothis compound in Escherichia coli (E. coli) provides a cost-effective and scalable method for producing the protein for structural and functional studies.[6][7]

These application notes provide detailed protocols for the expression of His-tagged recombinant prothis compound in E. coli and its subsequent purification. The protocols cover expression in the soluble fraction and also address the formation of inclusion bodies, a common challenge in recombinant protein production.[8]

This compound Signaling Pathway

Wounding of a plant leaf triggers the processing of prothis compound into this compound.[1][5] this compound then binds to a cell surface receptor, initiating a signaling cascade that leads to the synthesis of jasmonic acid.[1][2][9] Jasmonic acid, in turn, activates the transcription of defense-related genes throughout the plant.[1][2]

SysteminSignaling Wounding Wounding/ Herbivore Attack Prothis compound Prothis compound Wounding->Prothis compound triggers processing of This compound This compound Prothis compound->this compound Receptor Cell Surface Receptor (SR160) This compound->Receptor binds to SignalCascade Intracellular Signaling Cascade (MAP Kinase, Ca2+ influx) Receptor->SignalCascade activates PLA2 Phospholipase A2 SignalCascade->PLA2 activates LinolenicAcid Linolenic Acid PLA2->LinolenicAcid releases JasmonicAcid Jasmonic Acid LinolenicAcid->JasmonicAcid converted to DefenseGenes Defense Gene Expression JasmonicAcid->DefenseGenes activates

Caption: A simplified diagram of the this compound signaling pathway in plants.

Experimental Workflow for Recombinant Prothis compound Production

The overall workflow for producing and purifying recombinant prothis compound involves cloning the prothis compound gene into an expression vector, transforming the vector into a suitable E. coli strain, inducing protein expression, harvesting the cells, and purifying the target protein.

ProsysteminWorkflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Clone Prothis compound cDNA into pET Expression Vector (with His-tag) Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Culture Culture Cells to Mid-Log Phase (OD600 0.6-0.8) Transformation->Culture Induction Induce Expression with IPTG Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification SolublePath Soluble Fraction Clarification->SolublePath InclusionBodyPath Inclusion Bodies Clarification->InclusionBodyPath AffinityChrom Ni-NTA Affinity Chromatography SolublePath->AffinityChrom Solubilization Solubilization InclusionBodyPath->Solubilization WashElute Wash and Elute AffinityChrom->WashElute PurifiedProtein Purified Recombinant Prothis compound WashElute->PurifiedProtein Refolding Refolding Solubilization->Refolding Refolding->AffinityChrom

Caption: Experimental workflow for recombinant prothis compound expression and purification.

Quantitative Data Summary

The yield and purity of recombinant prothis compound can vary depending on the expression conditions and purification strategy. The following table summarizes typical quantitative data obtained from the literature.

ParameterValueReference
Expression System
Host StrainE. coli BL21(DE3)[7]
VectorpETM11[10]
Expression Conditions
Induction1 mM IPTG for 16h at 22°C[11]
Culture MediumLB or 2-YT[11]
Purification
Purification MethodNi-NTA Affinity Chromatography[11]
Final Yield~2 mg/L of culture[11][12]
Purity>95% (as assessed by SDS-PAGE)[13]

Experimental Protocols

Protocol 1: Expression of His-Tagged Prothis compound in E. coli BL21(DE3)

This protocol describes the expression of N-terminally His-tagged prothis compound.

Materials:

  • pET expression vector containing the prothis compound gene with an N-terminal 6xHis-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., Kanamycin or Ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the prothis compound expression plasmid into E. coli BL21(DE3) competent cells using a standard heat shock or electroporation protocol. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[9][14]

  • Starter Culture: Inoculate a single colony from the plate into 10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[14][15]

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.[9]

  • Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9][16]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 to 1 mM. For prothis compound, induction at a lower temperature can improve solubility.[17][18][19][20] A recommended starting point is 0.4 mM IPTG and incubation overnight at room temperature (around 20-22°C) with shaking.[14]

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[11] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Soluble His-Tagged Prothis compound under Native Conditions

This protocol is for the purification of prothis compound from the soluble fraction.

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[3][21]

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0[3][21]

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0[3][6][21]

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail (EDTA-free)

  • Ni-NTA agarose resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 30-50 mL of ice-cold Lysis Buffer.[1] Add lysozyme to a final concentration of 1 mg/mL, DNase I to 5-10 µg/mL, and a protease inhibitor cocktail.[1] Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use several short bursts to avoid overheating the sample.[1]

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.[14]

  • Column Preparation: Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.[1]

  • Binding: Load the clarified supernatant onto the equilibrated Ni-NTA column. Allow the lysate to flow through by gravity. Collect the flow-through to check for unbound protein.[1]

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[1][5]

  • Elution: Elute the His-tagged prothis compound with 5-10 column volumes of Elution Buffer.[1][5] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the fractions containing pure prothis compound and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Protocol 3: Solubilization and Refolding of Prothis compound from Inclusion Bodies

If prothis compound is expressed as inclusion bodies, this protocol can be followed.

Materials:

  • Inclusion body pellet from clarification step

  • Inclusion Body Wash Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 8.0

  • Solubilization Buffer: 8 M Urea or 6 M Guanidine-HCl in 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0[21]

  • Refolding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.5 M Arginine, pH 8.0

  • Ni-NTA purification buffers (as in Protocol 2, but containing 8 M urea for binding and washing, and a lower urea concentration or no urea in the elution buffer for on-column refolding).[21]

Procedure:

  • Inclusion Body Washing: Resuspend the inclusion body pellet in Inclusion Body Wash Buffer and incubate for 15-20 minutes. Centrifuge at 10,000 x g for 20 minutes at 4°C. Repeat this wash step 2-3 times to remove contaminating proteins.[8]

  • Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer. Stir for 1-2 hours at room temperature to completely solubilize the protein.[7] Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Refolding:

    • On-Column Refolding: Bind the solubilized, denatured protein to a Ni-NTA column equilibrated with Solubilization Buffer. Gradually exchange the buffer on the column with a refolding buffer that lacks the denaturant, allowing the protein to refold while bound to the resin. Then, wash and elute as described in Protocol 2.

    • Dilution Refolding: Slowly add the solubilized protein to a large volume of ice-cold Refolding Buffer with gentle stirring. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to prevent aggregation.[8] Allow the protein to refold for 12-24 hours at 4°C.

  • Purification of Refolded Protein: If refolded by dilution, concentrate the refolded protein solution and purify using Ni-NTA chromatography as described in Protocol 2.

Troubleshooting

ProblemPossible CauseSuggestion
Low or no protein expression Inefficient inductionOptimize IPTG concentration (0.1-1 mM) and induction time/temperature (e.g., lower temperature for longer).[17][18][22]
Plasmid instabilityUse freshly transformed cells for each expression.
Codon biasUse an E. coli strain that supplies rare tRNAs (e.g., Rosetta).
Protein is in inclusion bodies High expression rateLower the induction temperature (e.g., 18-25°C) and IPTG concentration.[16][22]
Protein is inherently insolubleFollow the inclusion body solubilization and refolding protocol.
Low protein yield after purification Protein did not bind to the columnCheck the pH of the lysis buffer. Ensure the His-tag is accessible.
Protein was lost in the wash stepsDecrease the imidazole concentration in the Wash Buffer.[3]
Inefficient elutionIncrease the imidazole concentration in the Elution Buffer.[23]
Purified protein is not pure Non-specific binding of contaminantsIncrease the imidazole concentration in the Lysis and Wash Buffers.[2][3]
Co-purification of other His-rich proteinsAdd an additional purification step (e.g., ion exchange or size exclusion chromatography).

References

Application of Exogenous Systemin to Enhance Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemin, an 18-amino acid polypeptide, is a key plant hormone in the Solanaceae family that plays a crucial role in mediating systemic defense responses against herbivores and pathogens.[1][2][3] Its application to crops can trigger a cascade of defensive mechanisms, enhancing the plant's innate resistance. This document provides detailed application notes and protocols for utilizing exogenous this compound to bolster crop protection, based on current scientific findings.

This compound is processed from a 200-amino acid precursor protein called prothis compound.[2][4] When a plant is wounded, for instance by an insect herbivore, this compound is released and travels systemically through the plant, primarily via the phloem.[4][5] This triggers a signaling cascade that leads to the production of various defense-related compounds, most notably proteinase inhibitors.[4][6] These inhibitors interfere with the digestive processes of insect larvae, thereby reducing their growth and survival.[7]

This compound Signaling Pathway

The application of exogenous this compound initiates a well-defined signaling pathway, activating a broad spectrum of defense genes. Upon binding to its receptor, SYR1, a leucine-rich repeat receptor kinase on the cell surface, this compound triggers a series of intracellular events.[8][9] This includes the activation of a MAP kinase cascade and a phospholipase A2, leading to the release of linolenic acid from the cell membrane.[1][10] Linolenic acid is a precursor for the synthesis of jasmonic acid (JA), a central signaling molecule in plant defense.[2][5][10] Jasmonic acid then activates the transcription of a wide array of defense-related genes, including those encoding for proteinase inhibitors.[2][10]

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound SYR1_Receptor SYR1 Receptor This compound->SYR1_Receptor MAPK_Cascade MAP Kinase Cascade SYR1_Receptor->MAPK_Cascade Phospholipase_A2 Phospholipase A2 SYR1_Receptor->Phospholipase_A2 Linolenic_Acid Linolenic Acid Phospholipase_A2->Linolenic_Acid releases Jasmonic_Acid Jasmonic Acid Linolenic_Acid->Jasmonic_Acid converted to Defense_Gene_Expression Defense Gene Expression Jasmonic_Acid->Defense_Gene_Expression activates Proteinase_Inhibitors Proteinase Inhibitors Defense_Gene_Expression->Proteinase_Inhibitors leads to

Figure 1. Simplified this compound Signaling Pathway.

Quantitative Effects of Exogenous this compound Application

The application of exogenous this compound has been shown to have significant quantitative effects on both insect pest performance and the expression of defense-related genes in plants.

ParameterTreatmentOrganismResultReference
Larval Weight 100 pM this compound (hydroponic)Spodoptera littoralisSignificant reduction in larval weight compared to control.[11]
Larval Survival Rate 100 pM this compound (hydroponic)Spodoptera littoralisLower survival rate of larvae compared to control.[11]
Gene Expression (LoxC) This compound application (24h)TomatoSignificant upregulation compared to untreated plants.[12]
Gene Expression (AOS) This compound application (24h)TomatoSignificant upregulation compared to untreated plants.[12]
Proteinase Inhibitor I & II Levels Constitutive prothis compound expressionTomatoLevels exceeding 1 mg/g of dry leaf weight.[6]
Fungal Lesion Size 100 fM ProSys fragmentsBotrytis cinerea on TomatoReduced lesion size compared to control.[13]

Experimental Protocols

Detailed methodologies for the application of exogenous this compound are crucial for reproducible and effective crop protection strategies.

Protocol 1: Foliar Application of this compound

This protocol is suitable for direct application to plant leaves to induce a localized and systemic defense response.

Materials:

  • This compound peptide (synthetic)

  • Phosphate-buffered saline (PBS) 1X

  • Micropipette and sterile tips

  • Spray bottle (for larger scale applications) or dropper

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water. For working solutions, dilute the stock in 1X PBS to the desired final concentration (e.g., 100 fM).

  • Application:

    • Small-scale/Leaf-specific: Gently apply small droplets (e.g., 2 µl spots) of the this compound solution onto the adaxial (upper) surface of intact leaves.

    • Whole-plant: For broader coverage, use a fine mist spray bottle to evenly apply the solution to the foliage of the plants.

  • Control Group: Treat a separate group of plants with 1X PBS solution as a negative control.

  • Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 23°C, 16:8 h light/dark photoperiod).

  • Sample Collection: Collect leaf samples at specified time points (e.g., 6, 24, 48 hours post-treatment) for downstream analysis such as gene expression or protein analysis.

Protocol 2: Root Uptake of this compound via Hydroponic Culture

This method allows for continuous and systemic uptake of this compound through the root system.

Materials:

  • Hydroponic culture system

  • Nutrient solution for the specific crop

  • This compound peptide

  • pH meter and EC meter

Procedure:

  • Plant Acclimatization: Grow plants in the hydroponic system with the standard nutrient solution until they are well-established.

  • This compound Application: Add the this compound peptide directly to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 100 pM). Ensure thorough mixing.

  • Control Group: Maintain a separate hydroponic system with plants receiving only the standard nutrient solution.

  • Monitoring: Regularly monitor the pH and electrical conductivity (EC) of the nutrient solution and adjust as necessary.

  • Bioassays and Analysis: After a designated period of this compound exposure, conduct bioassays with insect herbivores or collect plant tissues for molecular and biochemical analysis.

Protocol 3: Soil Drench Application of this compound

This protocol is suitable for applying this compound to soil-grown plants, allowing for uptake through the roots.

Materials:

  • This compound peptide

  • Water or a suitable buffer (e.g., 0.1X PBS)

  • Graduated cylinder or beaker

Procedure:

  • Preparation of this compound Solution: Dissolve the this compound peptide in water or a suitable buffer to the desired concentration (e.g., 100 fM).

  • Application: Irrigate the soil around the base of the plants with a defined volume of the this compound solution (e.g., 120 mL per plant).

  • Control Group: Irrigate a control group of plants with the same volume of water or buffer without this compound.

  • Post-application Care: Continue with normal watering and care routines.

  • Evaluation: Assess the effects of the treatment through insect feeding trials, pathogen inoculation, or by analyzing the expression of defense-related genes and proteins in the plant tissues.

Experimental_Workflow Start Start Systemin_Preparation Prepare this compound Solution Start->Systemin_Preparation Application_Method Choose Application Method Systemin_Preparation->Application_Method Foliar_Application Foliar Application Application_Method->Foliar_Application Foliar Hydroponic_Uptake Hydroponic Uptake Application_Method->Hydroponic_Uptake Hydroponic Soil_Drench Soil Drench Application_Method->Soil_Drench Soil Incubation Incubate Plants Foliar_Application->Incubation Hydroponic_Uptake->Incubation Soil_Drench->Incubation Data_Collection Data Collection (Bioassays, Gene Expression) Incubation->Data_Collection Analysis Analyze Results Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Developing a Systemin-Based Bio-pesticide for Insect Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemin, an 18-amino acid polypeptide isolated from tomato leaves, is a potent signaling molecule in the plant defense cascade against herbivorous insects.[1] Upon wounding, this compound is released and triggers a systemic response, leading to the production of various defense-related proteins, such as proteinase inhibitors, that impair insect digestion and growth.[1][2] This natural defense mechanism presents a promising avenue for the development of a targeted and biodegradable bio-pesticide.

These application notes provide a comprehensive guide for researchers developing a this compound-based bio-pesticide. The following sections detail the this compound signaling pathway, protocols for its extraction, purification, and quantification, and methods for evaluating its efficacy against insect pests.

This compound Signaling Pathway

The this compound signaling cascade is initiated upon herbivore attack or mechanical wounding, leading to the activation of defense genes. The key steps are as follows:

  • Prothis compound Cleavage: Wounding triggers the proteolytic cleavage of the 200-amino acid precursor protein, prothis compound, to release the 18-amino acid this compound peptide.

  • Receptor Binding: this compound binds to a cell surface receptor, identified as SYR1, a leucine-rich repeat receptor kinase.

  • Signal Transduction: This binding event initiates a downstream signaling cascade that involves the activation of a MAP kinase and a phospholipase A2.

  • Jasmonic Acid Synthesis: The activated phospholipase A2 releases linolenic acid from the cell membrane, which is a precursor for the synthesis of jasmonic acid (JA), a key hormone in plant defense.

  • Gene Activation: Jasmonic acid then activates the transcription of a suite of defense-related genes, including those encoding proteinase inhibitors and other anti-herbivore compounds.

Systemin_Signaling_Pathway cluster_0 Wounding Event cluster_1 This compound Release and Perception cluster_2 Intracellular Signaling Cascade cluster_3 Defense Response Wounding Herbivore Attack / Mechanical Wounding Prothis compound Prothis compound Wounding->Prothis compound triggers cleavage This compound This compound Prothis compound->this compound SYR1 SYR1 Receptor This compound->SYR1 binds to MAPK MAP Kinase Activation SYR1->MAPK PLA2 Phospholipase A2 Activation SYR1->PLA2 Linolenic_Acid Linolenic Acid Release PLA2->Linolenic_Acid JA_Synthesis Jasmonic Acid Synthesis Linolenic_Acid->JA_Synthesis Defense_Genes Defense Gene Activation JA_Synthesis->Defense_Genes Proteinase_Inhibitors Proteinase Inhibitors & Other Defense Compounds Defense_Genes->Proteinase_Inhibitors Insect_Resistance Insect Resistance Proteinase_Inhibitors->Insect_Resistance

Figure 1: this compound signaling pathway in plant defense.

Quantitative Data on this compound Efficacy

The efficacy of this compound as a bio-pesticide has been demonstrated against various insect pests. The following tables summarize the quantitative effects of this compound on the model insect pest, Spodoptera littoralis (Egyptian cotton leafworm).

ConcentrationMean Larval Weight (mg) ± S.E.% Change from Control
Control (PBS)120 ± 50%
100 pM this compound60 ± 4-50%
100 pM Scrambled Peptide115 ± 6-4.2%
Data adapted from studies on S. littoralis larvae fed on this compound-treated tomato leaves.[3]
TreatmentSurvival Rate after 25 days
Control (PBS)97%
100 pM this compound25%
100 pM Scrambled Peptide90%
Data adapted from studies on S. littoralis larvae fed on this compound-treated tomato leaves.[4]

Experimental Protocols

Extraction and Purification of this compound from Tomato Leaves

This protocol outlines the steps for the extraction and initial purification of this compound from tomato plant leaves.

Materials:

  • Fresh tomato leaves

  • Liquid nitrogen

  • Extraction buffer: 60-80% methanol in water

  • Diatomaceous earth and activated carbon

  • Weak acid cation exchange resin or macroporous resin

  • Elution buffer: Methanol solution with adjusted alkaline pH (e.g., with ammonium hydroxide)

  • Chloroform

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvest fresh, young tomato leaves and immediately freeze them in liquid nitrogen.

  • Grind the frozen leaves to a fine powder using a mortar and pestle or a grinder.

  • Suspend the powdered leaf tissue in 5-8 volumes of 60-80% methanol solution.

  • Perform reflux extraction 2-3 times to ensure complete extraction of the peptide.

  • Add 1-2% (w/v) of a mixture of diatomaceous earth and activated carbon to the extract to aid in discoloration and clarification.

  • Filter the mixture to remove solid impurities.

  • Concentrate the extract by removing the methanol under reduced pressure using a rotary evaporator.

  • Adjust the pH of the concentrated aqueous solution to between 5.0 and 8.5.

  • Load the adjusted extract onto a pre-equilibrated weak acid cation exchange resin or macroporous resin column for adsorption of this compound.

  • Wash the resin column with deionized water until the eluate is neutral.

  • Elute the bound this compound from the resin using an alkaline methanol solution (pH 8-9).

  • Concentrate the eluate under reduced pressure.

  • Perform a liquid-liquid extraction with chloroform 2-3 times to further purify the this compound.

  • Concentrate the chloroform phase to a small volume, then refrigerate to induce crystallization of the peptide.

  • Collect the crystals by filtration and dry them to obtain the purified this compound product.[5]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC. Method optimization will be required for specific equipment and columns.

Materials:

  • Purified this compound extract

  • This compound standard of known concentration

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the purified this compound extract and the this compound standard in the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA). Filter the samples through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, wide pore (e.g., 300 Å).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Calibration Curve: Prepare a series of dilutions of the this compound standard of known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the purified this compound sample and record the peak area corresponding to the retention time of the this compound standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique allows for the identification and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.[6][7][8][9]

Insect Feeding Bioassay

This protocol describes a no-choice leaf disk feeding bioassay to evaluate the insecticidal activity of this compound against a model lepidopteran pest, Spodoptera littoralis.

Materials:

  • Tomato plants

  • This compound solution of known concentration (e.g., 100 pM in PBS)

  • Control solution (e.g., PBS)

  • Scrambled peptide solution (as a negative control)

  • Second-instar Spodoptera littoralis larvae

  • Petri dishes or multi-well plates

  • Filter paper

  • Leaf punch

Procedure:

  • Treat tomato plants by spotting the leaves with the this compound solution, control solution, or scrambled peptide solution. Alternatively, for systemic application, supply the solutions to the plants through a hydroponic culture system.[4]

  • After a set incubation period (e.g., 24 hours), excise leaf disks from the treated and control plants using a leaf punch.

  • Place a moist filter paper at the bottom of each petri dish or well to maintain humidity.

  • Place one leaf disk in each container.

  • Introduce one second-instar S. littoralis larva into each container.

  • Seal the containers and place them in a controlled environment chamber (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Monitor the larvae daily and record the following parameters:

    • Larval Weight: Weigh the larvae at the beginning of the experiment and at regular intervals (e.g., every 2-3 days).

    • Mortality/Survival Rate: Record the number of dead larvae daily.

    • Leaf Area Consumed: The area of the leaf disk consumed can be measured using image analysis software.

  • Continue the bioassay for a predetermined period (e.g., 10-14 days) or until the larvae pupate or die.

  • Analyze the data to determine the effects of this compound on larval growth and survival compared to the controls.[10][11][12][13]

Workflow for this compound-Based Bio-pesticide Development

The development of a this compound-based bio-pesticide follows a structured workflow from discovery to application.

Biopesticide_Development_Workflow Discovery Discovery & Screening Extraction Extraction & Purification of this compound Discovery->Extraction Characterization Characterization & Quantification (HPLC/LC-MS) Extraction->Characterization Bioassays Efficacy Bioassays (e.g., Spodoptera littoralis) Characterization->Bioassays Formulation Formulation Development Bioassays->Formulation Lead Candidate Toxicity Toxicology & Safety Studies (Non-target organisms) Formulation->Toxicity Field_Trials Field Trials Toxicity->Field_Trials Registration Regulatory Approval Field_Trials->Registration Commercialization Commercial Production & Application Registration->Commercialization

Figure 2: General workflow for biopesticide development.

This workflow outlines the critical stages, from the initial identification and purification of the active peptide to its formulation, safety testing, and eventual commercialization for agricultural use.[4][14][15]

References

Application Notes and Protocols: Systemin Treatment for Inducing Resistance Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemin, an 18-amino acid polypeptide hormone, is a key signaling molecule in the wound response of plants, particularly within the Solanaceae family.[1] Its role in inducing systemic acquired resistance (SAR) against insect herbivores is well-established. Emerging research now demonstrates that exogenous application of this compound can also effectively induce resistance against pathogenic fungi, offering a promising avenue for the development of novel, peptide-based biofungicides. This document provides a comprehensive overview of the application of this compound for antifungal defense, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: The Jasmonate Signaling Cascade

This compound-induced resistance is primarily mediated through the activation of the jasmonic acid (JA) signaling pathway. Upon perception by a cell surface receptor, this compound triggers a cascade of intracellular events that culminate in the synthesis of JA and the expression of a suite of defense-related genes.

Signaling Pathway Diagram:

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide Receptor This compound Receptor (e.g., SR160) This compound->Receptor Binding PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activation MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Activation Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Release from membrane LOX Lipoxygenase (LOX) Linolenic_Acid->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPR OPDA Reductase (OPR) AOC->OPR JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis OPR->JA_Biosynthesis Defense_Genes Defense Gene Expression (e.g., PR proteins, PIs) JA_Biosynthesis->Defense_Genes Induction MAPK_Cascade->JA_Biosynthesis Activation Antifungal_Response Antifungal Resistance Defense_Genes->Antifungal_Response

Caption: this compound signaling pathway leading to antifungal resistance.

Quantitative Data on Efficacy

Exogenous application of this compound has been shown to significantly reduce the severity of diseases caused by necrotrophic fungal pathogens such as Botrytis cinerea (gray mold) and Fusarium oxysporum (Fusarium wilt) in tomato plants.

Fungal PathogenPlant SpeciesTreatment MethodThis compound ConcentrationObserved EffectReference
Botrytis cinereaSolanum lycopersicum (Tomato)Foliar Spotting100 pMReduced leaf colonization and lesion size.[2]
Botrytis cinereaSolanum lycopersicum (Tomato)Hydroponic Culture100 pMReduced leaf colonization and lesion size.[2]
Fusarium oxysporumSolanum lycopersicum (Tomato)Combined with Trichoderma afroharzianum T22100 pM / 100 fMIncreased plant survival rate.
Botrytis cinereaSolanum lycopersicum (Tomato)Soil Drench20 nMInduced proteomic and metabolomic changes associated with resistance.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound peptide for use in plant treatment experiments.

Materials:

  • This compound peptide (synthetic, >95% purity)

  • Sterile, nuclease-free water

  • Sterile, 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound peptide to prepare a 1 mM stock solution. The molecular weight of this compound (AVQSKPPSKRDPPKMQTD) is approximately 2037.3 g/mol .

  • Weigh the calculated amount of this compound peptide in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mM.

  • Gently vortex the tube until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.

Protocol 2: Foliar Application of this compound for Induction of Fungal Resistance

Objective: To apply this compound directly to plant foliage to induce a systemic resistance response.

Materials:

  • This compound stock solution (1 mM)

  • Sterile, nuclease-free water

  • Micropipette with sterile filter tips or a fine-mist sprayer

  • Tomato plants (e.g., Solanum lycopersicum), 4-5 weeks old

  • Control solution (sterile water or a solution with a scrambled peptide sequence)

Procedure:

  • Preparation of Working Solution: Dilute the 1 mM this compound stock solution in sterile, nuclease-free water to the desired final concentration (e.g., 100 pM or 100 nM). Prepare a sufficient volume to treat all experimental plants.

  • Treatment Application:

    • Foliar Spotting: Using a micropipette, carefully apply small droplets (e.g., 5-10 µL) of the this compound working solution to the adaxial (upper) surface of fully expanded leaves. Apply to several leaves per plant to ensure systemic signal induction.

    • Foliar Spraying: Alternatively, use a fine-mist sprayer to evenly apply the this compound working solution to the entire foliage of the plant until runoff is observed. Ensure consistent coverage for all treated plants.

  • Control Group: Treat a separate group of plants with the control solution using the same application method.

  • Incubation: Maintain the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Pathogen Challenge: After a suitable induction period (e.g., 24-48 hours), inoculate the treated and control plants with the fungal pathogen of interest (see Protocol 4).

Experimental Workflow for Foliar Application:

Foliar_Application_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment Prep_this compound Prepare this compound Working Solution Apply_this compound Foliar Application (Spotting or Spraying) Prep_this compound->Apply_this compound Prep_Control Prepare Control Solution Apply_Control Foliar Application (Control) Prep_Control->Apply_Control Incubate Incubate Plants (24-48 hours) Apply_this compound->Incubate Apply_Control->Incubate Pathogen_Inoculation Inoculate with Fungal Pathogen Incubate->Pathogen_Inoculation Assess_Disease Assess Disease Severity Pathogen_Inoculation->Assess_Disease

Caption: Workflow for foliar application of this compound.

Protocol 3: Hydroponic Application of this compound

Objective: To deliver this compound to plants through the root system in a hydroponic setup.

Materials:

  • This compound stock solution (1 mM)

  • Hydroponic system (e.g., deep water culture or nutrient film technique)

  • Murashige and Skoog (MS) basal salt medium or a complete hydroponic nutrient solution

  • Tomato seedlings with established root systems

  • pH meter and pH adjustment solutions (e.g., 1M KOH and 1M HCl)

  • Air pump and air stone (for deep water culture)

Procedure:

  • Hydroponic System Setup: Assemble the hydroponic system and fill the reservoir with the prepared nutrient solution. For tomato plants, a standard MS medium or a commercial tomato hydroponic nutrient solution can be used.[4]

  • Plant Acclimatization: Gently transfer the tomato seedlings to the hydroponic system, ensuring their roots are submerged in the nutrient solution. Allow the plants to acclimate for 3-5 days.

  • This compound Treatment:

    • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in the hydroponic reservoir (e.g., 100 pM).

    • Add the calculated volume of this compound stock solution directly to the nutrient solution in the reservoir.

    • For the control group, add an equivalent volume of sterile water or a scrambled peptide solution to a separate hydroponic system.

  • System Maintenance:

    • Monitor and adjust the pH of the nutrient solution daily to maintain it within the optimal range for tomato (typically 5.5-6.5).

    • Ensure continuous aeration of the nutrient solution if using a deep water culture system.

    • Replenish the nutrient solution as needed.

  • Pathogen Challenge: After the desired treatment period (e.g., 24-48 hours), inoculate the plants with the fungal pathogen (see Protocol 4).

Protocol 4: Fungal Pathogen Inoculation and Disease Assessment

Objective: To challenge this compound-treated and control plants with fungal pathogens and quantify the level of resistance.

A. Botrytis cinerea Inoculation and Lesion Size Measurement

Materials:

  • B. cinerea culture grown on potato dextrose agar (PDA)

  • Sterile water or potato dextrose broth (PDB)

  • Hemocytometer or spectrophotometer for spore counting

  • Micropipette and sterile filter tips

  • Digital caliper or imaging software for lesion measurement

Procedure:

  • Spore Suspension Preparation:

    • Flood a 10-14 day old B. cinerea culture plate with a small volume of sterile water or PDB.

    • Gently scrape the surface with a sterile loop to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Inoculation:

    • On detached leaves or intact plants, place a 5-10 µL droplet of the spore suspension onto the adaxial leaf surface.

    • Place the inoculated leaves or plants in a high-humidity chamber (e.g., a sealed container with moist paper towels) in the dark to promote infection.

  • Disease Assessment:

    • Measure the diameter of the necrotic lesions at regular intervals (e.g., 24, 48, 72 hours post-inoculation) using a digital caliper.

    • Alternatively, photograph the lesions and measure the area using image analysis software.

    • Compare the lesion size between this compound-treated and control plants.

B. Fusarium oxysporum Inoculation and Survival Assay

Materials:

  • F. oxysporum culture grown on PDA

  • Sterile water

  • Hemocytometer or spectrophotometer for spore counting

  • Trays or pots for transplanting

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of F. oxysporum as described for B. cinerea, adjusting the concentration to approximately 1 x 10^6 to 1 x 10^7 spores/mL.

  • Root-Dip Inoculation:

    • Gently uproot the this compound-treated and control tomato seedlings from their growing medium.

    • Carefully wash the roots to remove any soil or debris.

    • Dip the roots of the seedlings in the F. oxysporum spore suspension for 15-30 minutes.

  • Transplanting and Observation:

    • Transplant the inoculated seedlings into pots containing sterile potting mix.

    • Maintain the plants in a growth chamber or greenhouse and observe for the development of Fusarium wilt symptoms (e.g., yellowing, wilting, stunting).

  • Disease Assessment:

    • Record the number of surviving and dead plants in each treatment group daily for 2-3 weeks.

    • Calculate the percentage of survival for each treatment.

    • Compare the survival rates between this compound-treated and control plants.

Concluding Remarks

This compound treatment represents a promising and environmentally friendly approach to enhance plant resistance against a range of fungal pathogens. The protocols outlined in this document provide a framework for researchers to investigate and optimize the application of this compound for crop protection. Further research is warranted to explore the efficacy of this compound in other plant species and against a broader spectrum of fungal diseases, as well as to elucidate the full spectrum of molecular and metabolic changes underlying this compound-induced immunity. These efforts will be crucial for translating the potential of this compound into practical applications for sustainable agriculture.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Systemin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of the plant peptide hormone systemin and its analogs using mass spectrometry. The protocols detailed below are intended to offer a robust starting point for researchers developing analytical methods for these important signaling molecules.

Introduction

This compound, an 18-amino acid polypeptide, was the first plant peptide hormone identified and is a key regulator of systemic defense responses against herbivores in the Solanaceae family.[1] Upon wounding, this compound is processed from its precursor, prothis compound, and is transported systemically, where it induces the expression of a wide range of defense genes.[1] The this compound signaling cascade involves the production of jasmonic acid, a potent activator of these defense responses.[1][2] Analogs of this compound, such as the hydroxyproline-rich systemins found in tobacco and tomato, have also been identified, highlighting a functionally related family of defense-signaling peptides.[3]

The low endogenous concentrations of this compound and its analogs necessitate highly sensitive and specific analytical techniques for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier method for this purpose, offering the required selectivity and sensitivity.

This compound Signaling Pathway

The binding of this compound to its receptor, SYR1, a leucine-rich repeat receptor-like kinase, initiates a signaling cascade that leads to the activation of defense genes.[4] This pathway involves the activation of a MAP kinase cascade, changes in ion flux across the plasma membrane, and the production of reactive oxygen species.[4][5] Ultimately, these events lead to the biosynthesis of jasmonic acid, which then triggers the expression of defense-related genes, such as those encoding proteinase inhibitors.

G This compound Signaling Pathway Wounding Wounding Prothis compound Prothis compound Wounding->Prothis compound induces This compound This compound Prothis compound->this compound cleavage SYR1 This compound Receptor (SYR1) This compound->SYR1 binds to MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade activates Ion_Flux Ion Flux (Ca2+, H+, K+) SYR1->Ion_Flux induces ROS_Production ROS Production SYR1->ROS_Production triggers JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_Cascade->JA_Biosynthesis Ion_Flux->JA_Biosynthesis ROS_Production->JA_Biosynthesis Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA_Biosynthesis->Defense_Genes activates

Figure 1. A simplified diagram of the this compound signaling pathway.

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of this compound and its analogs from plant tissue involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.

G Experimental Workflow for this compound Analysis Sample_Collection 1. Plant Tissue Collection (e.g., Tomato Leaves) Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Extraction 3. Peptide Extraction (e.g., acid/organic solvent) Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) (for cleanup and concentration) Extraction->SPE LC_Separation 5. UPLC/HPLC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Analysis 6. Tandem MS Analysis (ESI-QTOF or Triple Quadrupole) LC_Separation->MS_Analysis Data_Analysis 7. Data Analysis (Quantification and Identification) MS_Analysis->Data_Analysis

Figure 2. General workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the mass spectrometric parameters for the analysis of this compound and its analogs. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantification. While specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound are not widely reported in the literature, typical values for peptide quantification at the picomolar to femtomolar level are achievable with modern instrumentation.

Table 1: Mass Spectrometry Parameters for this compound and its Analogs

PeptidePrecursor Ion (m/z)Optimal Collision Energy (V)
Tomato this compound (TomSys)[M+4H]4+18
Tobacco this compound I (TobSys I)[M+3H]3+22
Potato this compound I (PotSys I)[M+4H]4+18
Potato this compound II (PotSys II)[M+4H]4+18
Pepper this compound (PepSys)[M+4H]4+18
Nightshade this compound (NishSys)[M+4H]4+18
Data derived from Du et al., 2011.

Table 2: Characteristic Fragment Ions for this compound and Analogs

PeptideCharacteristic Fragment Ions
This compound and AnalogsPredominantly b- and y-type ions are generated upon collision-induced dissociation (CID). The specific m/z values of these fragments are dependent on the amino acid sequence of the individual peptide.
Further optimization is required to determine the most intense and specific fragment ions for use as quantifier and qualifier ions in MRM assays.

Table 3: Typical Performance Characteristics for Peptide Quantification by LC-MS/MS

ParameterTypical Value
Limit of Detection (LOD)Low to mid fmol/µL
Limit of Quantification (LOQ)Mid to high fmol/µL
Linearity (R²)> 0.99
Recovery80 - 120%
Precision (RSD)< 15%
These are general performance characteristics and may vary depending on the specific peptide, matrix, and instrumentation.

Experimental Protocols

Protocol 1: Extraction of this compound from Tomato Leaves

This protocol is a synthesized method based on established procedures for plant peptide extraction.

Materials:

  • Tomato leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 1% (v/v) Trifluoroacetic acid (TFA) in water

  • Centrifuge capable of 10,000 x g and 4°C

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE conditioning solution: 100% Acetonitrile (ACN)

  • SPE equilibration solution: 0.1% TFA in water

  • SPE wash solution: 0.1% TFA in 5% ACN

  • SPE elution buffer: 0.1% TFA in 80% ACN

  • Vacuum manifold for SPE

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection and Homogenization:

    • Harvest fresh tomato leaves and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Peptide Extraction:

    • Transfer approximately 1 g of the powdered tissue to a pre-chilled centrifuge tube.

    • Add 5 mL of ice-cold extraction buffer (1% TFA).

    • Vortex vigorously for 1 minute and then incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE) Cleanup and Concentration:

    • Condition a C18 SPE cartridge by passing 3 mL of 100% ACN followed by 3 mL of 0.1% TFA in water through the cartridge.

    • Equilibrate the cartridge by passing 3 mL of 0.1% TFA in water.

    • Load the peptide extract onto the conditioned and equilibrated SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% TFA in 5% ACN to remove salts and other polar impurities.

    • Elute the peptides with 1.5 mL of 0.1% TFA in 80% ACN into a clean collection tube.

    • Dry the eluted sample using a lyophilizer or vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried peptide extract in a suitable volume (e.g., 100-200 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determined empirically by infusing a standard of the target peptide and optimizing the collision energy for the most abundant and specific fragment ions (refer to Table 1 for starting points). At least two transitions (one quantifier and one qualifier) should be monitored for each analyte.

Analysis of this compound Analogs

The analytical approaches described for this compound are also applicable to its analogs. However, it is important to note that some analogs, such as the hydroxyproline-rich systemins, may be glycosylated.[3] This post-translational modification will significantly alter the mass of the peptide and its fragmentation pattern.

For glycosylated analogs, it is crucial to:

  • Determine the mass of the intact glycopeptide to identify the composition of the glycan moiety.

  • Optimize fragmentation conditions to produce both peptide backbone fragments (b- and y-ions) and fragments resulting from the cleavage of the glycan chain (oxonium ions).

  • Consider enzymatic deglycosylation to confirm the peptide backbone sequence.

Conclusion

The protocols and data presented provide a solid foundation for the sensitive and specific analysis of this compound and its analogs by LC-MS/MS. The successful implementation of these methods will enable researchers to accurately quantify these important signaling molecules in various plant tissues, contributing to a deeper understanding of plant defense mechanisms and facilitating the development of novel strategies for crop protection. Further method development and validation will be necessary to establish robust, quantitative assays tailored to specific research needs.

References

Application Notes and Protocols for Creating Transgenic Plants Overexpressing the Prosystemin Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of transgenic plants overexpressing the prosystemin gene. The overexpression of prothis compound, a precursor to the plant defense-eliciting peptide this compound, has been shown to enhance resistance to a variety of biotic stressors, making it a target of interest for developing crops with improved resilience and for studying plant defense signaling pathways.

Introduction

This compound is an 18-amino acid peptide hormone that plays a crucial role in the systemic wound response in plants, particularly in the Solanaceae family.[1][2][3] It is derived from a 200-amino acid precursor protein called prothis compound.[4][5] Upon wounding by herbivores or mechanical damage, prothis compound is processed to release this compound, which then triggers a signaling cascade leading to the activation of defense genes, including the synthesis of proteinase inhibitors (PIs) that can impair insect digestion.[3][4][6] Overexpression of the prothis compound gene in transgenic plants leads to the constitutive activation of these defense pathways, resulting in enhanced resistance to various pests and pathogens.[4][6][7]

This document outlines the key molecular and biotechnological procedures required to create and characterize transgenic plants with elevated levels of prothis compound. It includes detailed protocols for vector construction, plant transformation, and the analysis of transgenic lines, as well as a summary of the expected quantitative outcomes based on published research.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prothis compound signaling pathway and the general experimental workflow for creating transgenic plants overexpressing the prothis compound gene.

prosystemin_signaling_pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound SR160 This compound Receptor (SR160) This compound->SR160 Binding MAPK_Cascade MAP Kinase Cascade SR160->MAPK_Cascade Ca2_Influx Ca2+ Influx SR160->Ca2_Influx PLA2 Phospholipase A2 (PLA2) MAPK_Cascade->PLA2 Activation Ca2_Influx->PLA2 Activation Linolenic_Acid Linolenic Acid Release PLA2->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA JA JA_Biosynthesis->JA Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA->Defense_Genes Induction

Figure 1: Prothis compound Signaling Pathway.

experimental_workflow Start Start Vector_Construction 1. Vector Construction (Prothis compound cDNA under 35S promoter) Start->Vector_Construction Agro_Transformation 2. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 3. Plant Transformation (e.g., Tomato Cotyledon Co-cultivation) Agro_Transformation->Plant_Transformation Selection 4. Selection of Putative Transformants (e.g., Kanamycin Resistance) Plant_Transformation->Selection Regeneration 5. Regeneration of Whole Plants Selection->Regeneration Molecular_Analysis 6. Molecular Analysis of T0 Plants (PCR, Southern Blot, RT-qPCR, Western Blot) Regeneration->Molecular_Analysis Phenotypic_Analysis 7. Phenotypic and Functional Analysis (Bioassays with Herbivores/Pathogens) Molecular_Analysis->Phenotypic_Analysis End End Phenotypic_Analysis->End

Figure 2: Experimental Workflow for Generating Prothis compound Overexpressing Plants.

Quantitative Data Summary

The overexpression of the prothis compound gene has been demonstrated to have significant effects on plant defense and physiology. The following tables summarize key quantitative data from studies on transgenic tomato plants.

Table 1: Effects of Prothis compound Overexpression on Insect Herbivores

ParameterInsect SpeciesControl PlantsTransgenic Plants (Prothis compound OE)Reference
Larval Weight (after 8 days)Spodoptera littoralisSignificantly higherSignificantly lower[4]
Larval Survival Rate (after 25 days)Spodoptera littoralis84%12-24%[4]
Resistance to AphidsMacrosiphum euphorbiaeSusceptibleMore resistant[4]

Table 2: Effects of Prothis compound Overexpression on Fungal Pathogens

PathogenAssay TypeControl PlantsTransgenic Plants (Prothis compound OE)Reference
Botrytis cinereaWhole plant & detached leafSusceptibleMore resistant[4]
Alternaria alternataDetached leafSusceptibleMore resistant[4]

Table 3: Molecular and Phenotypic Changes in Prothis compound Overexpressing Plants

ParameterObservation in Transgenic PlantsReference
Prothis compound Gene ExpressionConstitutively high[4]
Proteinase Inhibitor I and II ExpressionConstitutively upregulated[4][6]
Defense Gene Expression (Multiple Pathways)Upregulated[4]
Carbon Fixation & Carbohydrate Metabolism GenesDownregulated[4]
Volatile Organic Compounds (VOCs)Increased production[4]
Growth PhenotypeStunted in some cases[6]
Flowering TimeAccelerated[8]
Fruit Size and WeightIncreased[8]

Experimental Protocols

Protocol 1: Vector Construction for Prothis compound Overexpression

This protocol describes the construction of a binary vector for Agrobacterium-mediated transformation, containing the prothis compound cDNA under the control of a constitutive promoter.

1.1. Isolation of Prothis compound cDNA:

  • Isolate total RNA from wounded tomato leaves.

  • Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • Amplify the full-length prothis compound open reading frame (ORF) using gene-specific primers with appropriate restriction sites for cloning.

1.2. Cloning into an Expression Vector:

  • Digest the amplified prothis compound cDNA and a suitable plant expression vector (e.g., a pBI121 derivative) with the chosen restriction enzymes.

  • Ligate the prothis compound cDNA into the vector downstream of the Cauliflower Mosaic Virus (CaMV) 35S promoter and upstream of a terminator sequence (e.g., Nos terminator).

  • The vector should also contain a selectable marker gene for plant transformation (e.g., nptII for kanamycin resistance).

  • Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive clones.

  • Verify the construct by restriction digestion and DNA sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Tomato

This protocol is adapted for the transformation of tomato cotyledons.[4]

2.1. Preparation of Agrobacterium:

  • Introduce the binary vector containing the 35S::prothis compound construct into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404 or C5851) via electroporation or the freeze-thaw method.

  • Grow a single colony of transformed Agrobacterium in liquid LB medium with appropriate antibiotics overnight.

  • Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS-based medium to a desired optical density (e.g., OD600 of 0.2-0.4).[9]

2.2. Preparation of Tomato Explants:

  • Sterilize tomato seeds (e.g., Solanum lycopersicum) and germinate them on a sterile MS medium.

  • Excise cotyledons from 7-9 day old seedlings.[9]

2.3. Co-cultivation and Selection:

  • Immerse the excised cotyledons in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).[9]

  • Blot the explants dry on sterile filter paper and place them on a co-cultivation medium.

  • Incubate in the dark for 2 days.[4]

  • Transfer the explants to a selection medium containing an appropriate antibiotic to select for transformed plant cells (e.g., 50 mg/L kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., 200 mg/L timentin).[4][9]

2.4. Regeneration:

  • Subculture the explants on fresh selection medium every 2-3 weeks until shoots develop.

  • Excise the regenerated shoots and transfer them to a rooting medium.

  • Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a controlled environment.

Protocol 3: Molecular Analysis of Transgenic Plants

3.1. PCR Screening:

  • Extract genomic DNA from the leaves of putative transgenic plants.

  • Perform PCR using primers specific for the prothis compound transgene to confirm its presence.

3.2. Southern Blot Analysis:

  • Digest genomic DNA from PCR-positive plants with a restriction enzyme that cuts outside the T-DNA insert.

  • Separate the digested DNA by agarose gel electrophoresis and transfer it to a nylon membrane.

  • Hybridize the membrane with a labeled probe specific for the T-DNA (e.g., the prothis compound cDNA or the selectable marker) to determine the number of T-DNA insertions.[4]

3.3. Gene Expression Analysis (RT-qPCR):

  • Isolate total RNA from the leaves of transgenic and wild-type control plants.

  • Synthesize cDNA and perform real-time quantitative PCR using primers specific for the prothis compound gene and a suitable reference gene (e.g., EF-1α).[4]

  • Calculate the relative expression levels to quantify the degree of overexpression.

3.4. Protein Analysis (Western Blot):

  • Extract total soluble proteins from leaf tissue.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for prothis compound, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).[4]

  • Visualize the protein bands using a chemiluminescent substrate to confirm the presence and accumulation of the prothis compound protein.[4]

Protocol 4: Functional Bioassays

4.1. Insect Feeding Bioassay:

  • Place larvae of a herbivorous insect (e.g., Spodoptera littoralis) on the leaves of transgenic and control plants.

  • Monitor larval weight gain and survival rate over a period of time (e.g., 25 days).[4]

  • Significant reductions in weight gain and survival on transgenic plants indicate enhanced resistance.

4.2. Fungal Pathogen Inoculation:

  • Inoculate leaves of transgenic and control plants with a spore suspension of a fungal pathogen (e.g., Botrytis cinerea).

  • Incubate the plants under conditions favorable for fungal growth.

  • Visually assess and quantify the development of disease symptoms (e.g., lesion size) over several days.

  • Reduced symptom development on transgenic plants indicates enhanced resistance.[4]

References

Application Notes and Protocols for Studying Systemin Function Using Gene Silencing Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the Solanaceae family, playing a crucial role in the plant's defense response against herbivores and pathogens.[1][2] It is derived from a larger precursor protein called prothis compound.[1][2] Understanding the intricate functions of this compound and its signaling pathway is paramount for developing novel strategies for crop protection and disease resistance. Gene silencing techniques offer powerful tools to investigate the function of this compound by specifically downregulating or knocking out the expression of the prothis compound gene or other components of its signaling cascade. This document provides detailed application notes and protocols for utilizing various gene silencing methods to study this compound function.

I. Gene Silencing Techniques to Study this compound Function

Several gene silencing techniques can be employed to elucidate the role of this compound. The choice of method depends on the specific research question, the desired level and duration of silencing, and the amenability of the plant species to transformation.

1. RNA Interference (RNAi):

RNAi is a post-transcriptional gene silencing mechanism initiated by double-stranded RNA (dsRNA), which leads to the degradation of homologous mRNA.[3][4] This technique can be used to achieve a "knockdown" of gene expression, allowing for the study of essential genes that might be lethal if completely knocked out.[3]

  • Hairpin RNA (hpRNA): This method involves the stable transformation of plants with a construct that expresses a self-complementary hairpin RNA corresponding to a sequence of the target gene (e.g., prothis compound).[3][4] This hpRNA is then processed by the plant's cellular machinery into small interfering RNAs (siRNAs) that guide the silencing of the target mRNA.[4]

  • Synthetic trans-acting small interfering RNAs (syn-tasiRNAs): This is a more precise RNAi approach where artificial microRNAs are designed to produce siRNAs targeting the gene of interest.[5][6][7] This method offers high specificity and the potential for multiplex gene silencing.[5]

  • Virus-Induced Gene Silencing (VIGS): VIGS is a transient gene silencing method that utilizes a modified plant virus to deliver a fragment of the target gene into the plant.[8][9][10][11] The plant's defense mechanism recognizes the viral RNA and the inserted host gene sequence, leading to the silencing of the endogenous gene.[8][9][11] Tobacco Rattle Virus (TRV) is a commonly used vector for VIGS in tomato.[9][10]

2. CRISPR-Cas9:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful genome editing tool that can be used to create precise gene knockouts by introducing insertions or deletions (indels) in the target gene.[12][13][14] This results in a complete loss of function, providing definitive evidence for the gene's role.

3. Antisense RNA:

Antisense RNA technology involves the introduction of an RNA molecule that is complementary to the target mRNA.[15][16][17] This antisense RNA binds to the mRNA, forming a double-stranded molecule that can inhibit translation or lead to mRNA degradation.[17] Historically, this was one of the first techniques used to study this compound function.[1]

II. Data Presentation

The following tables summarize hypothetical quantitative data from experiments using gene silencing to study this compound function.

Table 1: Effect of Prothis compound Gene Silencing on Proteinase Inhibitor (PI) Activity in Tomato Leaves Upon Wounding.

Gene Silencing MethodTarget GenePlant LinePI Activity (units/mg protein) - UnwoundedPI Activity (units/mg protein) - WoundedPercent Reduction in PI Activity (Wounded)
RNAi (Hairpin)Prothis compoundRNAi-15.2 ± 0.425.8 ± 2.178.5%
RNAi (Hairpin)Prothis compoundRNAi-24.9 ± 0.530.1 ± 2.574.9%
CRISPR-Cas9Prothis compoundcrispr-15.5 ± 0.68.3 ± 0.993.1%
CRISPR-Cas9Prothis compoundcrispr-25.1 ± 0.49.1 ± 1.092.4%
Wild Type (Control)-WT5.3 ± 0.5120.5 ± 10.20%
VIGSProthis compoundVIGS-prosys6.1 ± 0.745.3 ± 4.262.4%
VIGS (Control)PDSVIGS-PDS5.8 ± 0.6118.9 ± 9.81.3%

Data are presented as mean ± standard deviation (n=10). PDS (Phytoene desaturase) is a common control for VIGS, as its silencing leads to a visible photobleaching phenotype.

Table 2: Impact of this compound Receptor (SYR1) Knockout on Defense Gene Expression in Response to this compound Treatment.

GeneGenotypeTreatmentRelative Gene Expression (fold change)
PI-IIWild TypeMock1.0 ± 0.1
Wild TypeThis compound (100 nM)15.2 ± 1.8
syr1 knockoutMock0.9 ± 0.2
syr1 knockoutThis compound (100 nM)1.3 ± 0.3
LOX DWild TypeMock1.0 ± 0.1
Wild TypeThis compound (100 nM)8.5 ± 0.9
syr1 knockoutMock1.1 ± 0.2
syr1 knockoutThis compound (100 nM)1.2 ± 0.2

Gene expression was measured by RT-qPCR and normalized to a reference gene. Data are presented as mean ± standard deviation (n=3).

III. Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of the Prothis compound Gene in Tomato (Solanum lycopersicum)

This protocol provides a detailed workflow for generating prothis compound knockout lines in tomato using the CRISPR-Cas9 system.[12][13][14]

1. a. Design of single guide RNAs (sgRNAs):

  • Identify the coding sequence of the prothis compound gene in the tomato genome.
  • Use online tools (e.g., CRISPR-P, ChopChop) to design two sgRNAs targeting the first exon of the prothis compound gene to enhance knockout efficiency.[13][14]
  • Select sgRNAs with high on-target scores and low off-target potential.

1. b. Vector Construction:

  • Synthesize the designed sgRNA sequences as DNA oligonucleotides.
  • Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S). Many publicly available vectors also contain a plant selection marker (e.g., kanamycin resistance).

1. c. Agrobacterium-mediated Transformation of Tomato:

  • Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens strain GV3101 by electroporation.
  • Prepare tomato cotyledon explants from 7-10 day old seedlings.
  • Co-cultivate the explants with the transformed Agrobacterium for 48 hours in the dark.
  • Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin) and a selection agent to select for transformed plant cells (e.g., kanamycin).
  • Subculture the explants every 2-3 weeks until shoots regenerate.

1. d. Regeneration and Screening of Edited Plants:

  • Root the regenerated shoots on a rooting medium.
  • Transfer the rooted plantlets to soil and grow in a controlled environment.
  • Extract genomic DNA from the putative edited plants (T0 generation).
  • Use PCR to amplify the target region of the prothis compound gene.
  • Sequence the PCR products to identify plants with mutations (indels).
  • Analyze the sequencing data to confirm frameshift mutations that lead to a knockout.
  • Grow the T0 plants to maturity and collect seeds (T1 generation).
  • Screen the T1 generation to identify homozygous knockout lines that are free of the Cas9 transgene.

Protocol 2: Virus-Induced Gene Silencing (VIGS) of the Prothis compound Gene in Tomato

This protocol describes a transient method for silencing the prothis compound gene using a Tobacco Rattle Virus (TRV)-based VIGS system.[9][18]

2. a. VIGS Vector Construction:

  • Select a 200-400 bp fragment from the coding sequence of the prothis compound gene.
  • Use bioinformatics tools to ensure the fragment is specific to the prothis compound gene and has minimal homology to other genes to avoid off-target silencing.
  • Clone the selected fragment into the pTRV2 VIGS vector.

2. b. Agrobacterium Preparation:

  • Transform the pTRV1 and the pTRV2-prothis compound constructs into separate Agrobacterium tumefaciens cultures (strain GV3101).
  • Grow the bacterial cultures overnight in LB medium with appropriate antibiotics.
  • Pellet the bacteria and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.5.
  • Mix the pTRV1 and pTRV2-prothis compound cultures in a 1:1 ratio.
  • Incubate the mixture at room temperature for 3-4 hours in the dark.

2. c. Agroinfiltration of Tomato Seedlings:

  • Use a needleless syringe to infiltrate the Agrobacterium mixture into the abaxial side of the cotyledons of 2-week-old tomato seedlings.[18]
  • Infiltrate a control group of plants with Agrobacterium carrying the pTRV1 and an empty pTRV2 vector or a pTRV2 vector containing a PDS fragment (for a visual control).

2. d. Silencing and Phenotypic Analysis:

  • Grow the infiltrated plants in a controlled environment (21-23°C, 16h light/8h dark photoperiod).
  • Observe the plants for the silencing phenotype. For the PDS control, photobleaching should appear in the upper leaves 2-3 weeks post-infiltration.
  • At 3-4 weeks post-infiltration, when silencing is expected to be maximal, perform experiments to analyze this compound function (e.g., wounding assays, insect feeding trials, gene expression analysis).
  • Confirm the silencing of the prothis compound gene by RT-qPCR.

IV. Visualizations

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SYR1 This compound Receptor 1 (SYR1) This compound->SYR1 Binding Proton_ATPase H+-ATPase SYR1->Proton_ATPase Inhibition MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade Activation PLA2 Phospholipase A2 MAPK_Cascade->PLA2 Activation Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Release from membrane JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Jasmonic_Acid Jasmonic Acid (JA) JA_Biosynthesis->Jasmonic_Acid Defense_Genes Defense Gene Expression Jasmonic_Acid->Defense_Genes Upregulation

Caption: A simplified diagram of the this compound signaling pathway.[1][2][19]

Gene_Silencing_Workflow cluster_rnai RNAi (e.g., Hairpin RNA) cluster_crispr CRISPR-Cas9 cluster_vigs VIGS RNAi_Construct Design & Clone hpRNA Construct RNAi_Transform Agrobacterium-mediated Transformation RNAi_Construct->RNAi_Transform RNAi_Screen Select & Regenerate Transgenic Plants RNAi_Transform->RNAi_Screen RNAi_Analyze Analyze Phenotype & Gene Expression RNAi_Screen->RNAi_Analyze CRISPR_Construct Design sgRNAs & Clone into Cas9 Vector CRISPR_Transform Agrobacterium-mediated Transformation CRISPR_Construct->CRISPR_Transform CRISPR_Screen Regenerate & Screen for Mutations CRISPR_Transform->CRISPR_Screen CRISPR_Analyze Identify Homozygous Knockout Lines CRISPR_Screen->CRISPR_Analyze VIGS_Construct Clone Target Fragment into pTRV2 VIGS_Infiltrate Agroinfiltrate Tomato Seedlings VIGS_Construct->VIGS_Infiltrate VIGS_Observe Observe Silencing Phenotype VIGS_Infiltrate->VIGS_Observe VIGS_Analyze Perform Functional Assays VIGS_Observe->VIGS_Analyze

Caption: Experimental workflows for different gene silencing techniques.

Logical_Relationship cluster_silencing Gene Silencing Intervention Prosystemin_Gene Prothis compound Gene Prosystemin_mRNA Prothis compound mRNA Prosystemin_Gene->Prosystemin_mRNA Transcription Systemin_Peptide This compound Peptide Prosystemin_mRNA->Systemin_Peptide Translation & Processing Defense_Response Plant Defense Response Systemin_Peptide->Defense_Response Initiates RNAi RNAi RNAi->Prosystemin_mRNA Degradation CRISPR CRISPR CRISPR->Prosystemin_Gene Disruption

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Systemin Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low bioactivity of synthetic systemin peptides in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low or no bioactivity of my synthetic this compound peptide?

Low bioactivity of synthetic this compound can stem from several factors, broadly categorized as issues with the peptide itself, its handling and storage, or the experimental setup. The primary culprits include:

  • Peptide Quality and Purity: Problems during synthesis and purification can lead to truncated sequences, deletions, or the presence of contaminating byproducts that interfere with the assay.[1][2]

  • Peptide Aggregation: this compound, being a hydrophobic peptide, has a tendency to aggregate, which can prevent it from binding to its receptor.[3][4]

  • Oxidation: The methionine residue in the this compound sequence is susceptible to oxidation, which can significantly reduce or abolish its biological activity.[5][6][7]

  • Improper Storage and Handling: Multiple freeze-thaw cycles, storage at improper temperatures, or exposure to moisture can lead to peptide degradation.[8]

  • Suboptimal Assay Conditions: The bioassay itself might not be optimized, including issues with cell line responsiveness, reagent concentrations, or incubation times.[9]

  • Receptor-Related Issues: The expression level of the this compound receptor in the chosen experimental system might be low, or there could be competition from endogenous molecules.[10][11]

Q2: How can I assess the quality and purity of my synthetic this compound peptide?

To ensure you are working with a high-quality peptide, you should have analytical data from the supplier or perform the analysis in-house. Key analyses include:

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide sample. For most biological assays, a purity of >95% is recommended.[12]

Q3: My synthetic this compound peptide has the correct mass and high purity, but still shows low activity. What should I check next?

If the primary quality control checks are passed, consider the following:

  • Solubility: Ensure the peptide is fully dissolved. This compound can be challenging to dissolve in aqueous buffers. It's often recommended to first dissolve it in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer.[8]

  • Oxidation Status: Check for oxidation of the methionine residue. This can often be detected by a +16 Da mass shift in mass spectrometry analysis.[7]

  • Storage and Handling: Review your storage and handling procedures. Peptides should be stored lyophilized at -20°C or -80°C and protected from moisture.[8] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution.

Q4: What is the role of the C-terminus and N-terminus of this compound in its bioactivity?

The structure of this compound is critical for its function. Studies have shown that:

  • The N-terminal part of the this compound peptide is primarily responsible for binding to its receptor.[13]

  • The C-terminal part is essential for the activation of the downstream signaling pathway.[13][14]

Any modifications or truncations in these regions can lead to a loss of activity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low bioactivity of synthetic this compound peptides.

Table 1: Troubleshooting Low this compound Bioactivity
Problem Potential Cause Recommended Solution
Low or no biological response in assay Peptide Synthesis Failure: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS).[1]- Obtain a certificate of analysis (CoA) from the supplier including mass spectrometry (MS) and HPLC data. - If synthesized in-house, analyze the crude product to identify major species.[15]
Peptide Aggregation: The hydrophobic nature of this compound can lead to self-association and precipitation.[3]- First, attempt to dissolve the peptide in sterile, distilled water. If that fails, add a small amount of DMSO to the lyophilized peptide before adding the aqueous buffer.[8] - Sonication can also help in dissolving aggregated peptides.[8]
Oxidation of Methionine: The methionine residue is easily oxidized, leading to a loss of function.[5][6][16]- Minimize exposure to air and reactive oxygen species. - Store the peptide under an inert gas (e.g., argon). - Use fresh, high-quality solvents for dissolution. - Confirm oxidation status via MS.[7]
Improper Storage: Degradation due to moisture or repeated freeze-thaw cycles.[8]- Store lyophilized peptide at -20°C or -80°C in a desiccator. - Aliquot peptide solutions to avoid multiple freeze-thaw cycles.
Counter-ion Interference: Trifluoroacetic acid (TFA) from HPLC purification can interfere with cellular assays.[5]- Consider TFA removal or salt exchange services from the peptide supplier.
Inconsistent results between experiments Variability in Peptide Solution: Inconsistent concentration due to incomplete solubilization or aggregation over time.- Prepare fresh peptide solutions for each experiment. - Ensure complete dissolution before use.
Cell Line Variability: Changes in cell responsiveness to this compound over passages.- Use cells within a consistent passage number range. - Regularly check for mycoplasma contamination.
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations.- Standardize all assay parameters and document them meticulously.
Experimental Protocols
Protocol 1: Solubilization of Synthetic this compound Peptide
  • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

  • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the vial to dissolve the peptide. For example, to make a 10 mM stock, add the appropriate volume of DMSO to the known mass of the peptide.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • For working solutions, slowly add the aqueous buffer (e.g., sterile water or cell culture medium) to the DMSO stock solution with gentle mixing. Avoid adding the aqueous solution too quickly as this can cause the peptide to precipitate.

  • The final concentration of DMSO in your assay should be kept low (typically <0.5%) as it can be toxic to cells.

Protocol 2: this compound Bioactivity Assay (Alkalinization Assay)

This assay measures the this compound-induced alkalinization of the extracellular medium of suspension-cultured cells (e.g., Lycopersicon peruvianum).[17][18]

  • Cell Preparation: Grow Lycopersicon peruvianum cells in a suitable medium until they reach the mid-logarithmic growth phase.

  • Assay Setup:

    • Transfer a defined volume (e.g., 2 mL) of the cell suspension to a small beaker or a well of a multi-well plate.

    • Allow the cells to equilibrate for at least 1 hour with gentle agitation.

    • Place a calibrated pH microelectrode into the cell suspension to monitor the pH of the medium.

  • This compound Treatment:

    • Prepare serial dilutions of the synthetic this compound peptide in the same medium used for the cell culture.

    • Add a small volume of the this compound solution to the cell suspension to achieve the desired final concentration (e.g., in the nanomolar range).

    • Use the medium without the peptide as a negative control.

  • Data Acquisition:

    • Record the pH of the medium continuously for at least 30-60 minutes after the addition of this compound.

    • A positive response is indicated by a rapid increase in the pH of the medium.

  • Data Analysis:

    • Plot the change in pH over time.

    • Compare the response of your synthetic this compound to a known active standard if available.

Visualizations

Systemin_Signaling_Pathway cluster_membrane Wounding Wounding Prothis compound Prothis compound Wounding->Prothis compound Processing This compound This compound Prothis compound->this compound SR160 This compound Receptor (SR160/BRI1) This compound->SR160 Binding Signal_Transduction Signal Transduction Cascade SR160->Signal_Transduction Activation Membrane Plasma Membrane Linolenic_Acid Linolenic Acid Release Signal_Transduction->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid JA_Biosynthesis->JA Gene_Expression Defense Gene Expression JA->Gene_Expression PI_Synthesis Proteinase Inhibitor Synthesis Gene_Expression->PI_Synthesis

Caption: this compound signaling pathway upon wounding.

Troubleshooting_Workflow Start Low this compound Bioactivity Observed Check_Purity Check Peptide Purity & Mass (>95% Purity, Correct Mass?) Start->Check_Purity Check_Solubility Review Solubilization Protocol (Using DMSO? Fresh Solution?) Check_Purity->Check_Solubility Yes Order_New Order New Peptide/ Re-synthesize Check_Purity->Order_New No Check_Storage Verify Storage & Handling (Lyophilized at -20°C? Aliquoted?) Check_Solubility->Check_Storage Yes Optimize_Sol Optimize Solubilization (Sonication, Different Solvent) Check_Solubility->Optimize_Sol No Check_Oxidation Assess Methionine Oxidation (Check MS for +16 Da) Check_Storage->Check_Oxidation Yes Improve_Handling Improve Handling Practices Check_Storage->Improve_Handling No Review_Assay Review Bioassay Protocol (Cell Health, Controls, Conditions) Check_Oxidation->Review_Assay No Oxidation Use_Antioxidants Use Antioxidants/ Inert Atmosphere Check_Oxidation->Use_Antioxidants Oxidation Detected Review_Assay->Order_New No Issue Found Success Bioactivity Restored Review_Assay->Success Issue Found & Fixed Optimize_Sol->Success Improve_Handling->Success Use_Antioxidants->Success Optimize_Assay Optimize Assay Conditions Optimize_Assay->Success

Caption: Troubleshooting workflow for low this compound bioactivity.

References

Technical Support Center: Optimizing Systemin Concentration for Root Uptake Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize systemin concentration for root uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in a root uptake experiment?

A typical and effective concentration of this compound for root uptake experiments in hydroponic cultures is 100 pM.[1][2][3] This concentration has been shown to elicit defense responses in tomato plants, such as impairing larval growth of Spodoptera littoralis and increasing resistance to the fungal pathogen Botrytis cinerea.[1][2]

Q2: How does pH of the nutrient solution affect this compound uptake?

Q3: What is the optimal root zone temperature for this compound uptake experiments in tomato?

Root zone temperature significantly influences root physiology, including water and nutrient uptake.[5] For tomato cultivation in controlled environments, the ideal daytime temperature is between 21-27°C (70-82°F), with nighttime temperatures between 16-18°C (62-64°F).[5] Maintaining the root zone temperature within this range will ensure that the plant's metabolic processes are functioning optimally, which is essential for active uptake of molecules like this compound. Temperatures below 16°C can hinder nutrient uptake, while temperatures above 30°C can cause stress and negatively impact overall plant health.[6]

Q4: How can I quantify the amount of this compound taken up by the roots?

Quantifying this compound in plant tissues requires sensitive analytical techniques due to its low concentration. The most common and effective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11] This technique allows for the separation, identification, and quantification of specific molecules with high precision and sensitivity. A detailed protocol for tissue extraction and analysis is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No observable downstream effects (e.g., no induction of defense genes). 1. This compound concentration is too low: The concentration of this compound in the hydroponic solution may be insufficient to trigger a response. 2. Degradation of this compound: this compound may be degrading in the nutrient solution over time. 3. Incorrect pH of the nutrient solution: Suboptimal pH can inhibit this compound uptake. 4. Poor root health: Damaged or unhealthy roots will have impaired uptake capabilities.1. Increase this compound concentration: While 100 pM is a good starting point, you can perform a dose-response experiment with concentrations ranging from 10 pM to 1 nM to find the optimal concentration for your specific experimental conditions. 2. Replenish the this compound solution: For longer experiments, consider replenishing the hydroponic solution with fresh this compound at regular intervals (e.g., every 24 hours). 3. Monitor and adjust pH: Regularly check the pH of your nutrient solution and maintain it within the optimal range for tomatoes (6.0-6.8).[4] 4. Inspect roots: Visually inspect the roots for signs of disease or stress. Ensure your hydroponic system is providing adequate aeration.
High variability in results between replicates. 1. Inconsistent plant material: Differences in plant age, size, or health can lead to variable uptake rates. 2. Inaccurate this compound concentration: Errors in the preparation of the this compound stock solution or its dilution in the hydroponic medium. 3. Inconsistent environmental conditions: Fluctuations in temperature, light, or humidity can affect plant physiology and uptake.1. Use uniform plant material: Select plants of the same age and similar size for your experiments. 2. Careful solution preparation: Ensure accurate and consistent preparation of your this compound solutions. 3. Maintain stable environmental conditions: Use a controlled environment chamber or greenhouse to maintain consistent temperature, light, and humidity levels.
Signs of phytotoxicity (e.g., wilting, root browning). 1. This compound concentration is too high: Although unlikely at typical experimental concentrations, very high levels of any signaling molecule can have off-target effects. 2. Contamination of the this compound stock or nutrient solution: The solution may be contaminated with microbes or other toxic substances. 3. Other stressors in the hydroponic system: Issues like poor aeration, extreme pH, or nutrient imbalances can cause stress symptoms.1. Perform a dose-response curve: This will help you identify the optimal concentration that elicits a response without causing toxicity. 2. Use sterile techniques: Ensure that your this compound stock, nutrient solution, and hydroponic system are sterile to prevent microbial growth. 3. Check your hydroponic system: Verify that the system is functioning correctly, with proper aeration and nutrient levels.

Experimental Protocols

Protocol 1: Hydroponic this compound Root Uptake Experiment

This protocol describes how to treat tomato plants with this compound in a hydroponic system to analyze its uptake and downstream effects.

Materials:

  • Tomato plants (e.g., Solanum lycopersicum), approximately 4 weeks old

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Complete hydroponic nutrient solution (e.g., Hoagland solution)

  • This compound peptide (synthetic)

  • pH meter and pH adjustment solutions (e.g., KOH, H₂SO₄)

  • EC meter

  • Aeration system (e.g., air pump and air stones)

Procedure:

  • Plant Acclimatization:

    • Gently remove tomato seedlings from their initial growing medium and rinse the roots carefully with deionized water.

    • Transfer the seedlings to the hydroponic system containing a complete nutrient solution.

    • Allow the plants to acclimate for 5-7 days, ensuring the nutrient solution is well-aerated and the pH is maintained between 6.0 and 6.5.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • On the day of the experiment, replace the nutrient solution with a fresh batch.

    • Add the this compound stock solution to the hydroponic reservoir to achieve the desired final concentration (e.g., 100 pM).[1][2][3] For control plants, add an equivalent volume of sterile water.

    • Ensure the solution is well-mixed.

  • Incubation:

    • Incubate the plants under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C day/18°C night temperature, 60-70% relative humidity).

    • Monitor the pH and EC of the solution daily and adjust as needed.

  • Sample Collection:

    • At designated time points (e.g., 1, 6, 12, 24 hours), harvest the plants.

    • Separate the roots from the shoots.

    • Gently blot the roots dry with a paper towel.

    • Record the fresh weight of the root tissue.

    • Immediately freeze the root tissue in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Quantification of this compound in Root Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from root tissue.

Materials:

  • Frozen root tissue

  • Extraction buffer (e.g., 80% methanol with an internal standard)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Grind the frozen root tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer a known amount of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.

  • Extraction:

    • Add cold extraction buffer to the tissue powder.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant.

  • Purification and Concentration (Optional but Recommended):

    • Use solid-phase extraction (SPE) to clean up the sample and concentrate the this compound peptide. Follow the manufacturer's instructions for the specific SPE cartridge used.

  • LC-MS/MS Analysis:

    • Inject the purified extract into the LC-MS/MS system.

    • Use a suitable chromatography column and mobile phase gradient to separate the this compound from other molecules in the extract.

    • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments for accurate quantification.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of synthetic this compound.

Visualizations

Systemin_Signaling_Pathway This compound This compound SYR1 SYR1 Receptor This compound->SYR1 Binding Membrane Plasma Membrane Signal_Cascade Intracellular Signal Cascade SYR1->Signal_Cascade Activation Linolenic_Acid Linolenic Acid Release Signal_Cascade->Linolenic_Acid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis Defense_Genes Defense Gene Expression JA_Biosynthesis->Defense_Genes Activation

Caption: this compound signaling pathway in tomato.

Experimental_Workflow Acclimatization Plant Acclimatization (5-7 days) Treatment This compound Treatment (e.g., 100 pM) Acclimatization->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Harvest Harvest & Sample (Roots & Shoots) Incubation->Harvest Analysis Analysis (e.g., LC-MS/MS, Gene Expression) Harvest->Analysis

Caption: General workflow for a this compound root uptake experiment.

Troubleshooting_Logic Start No Observable Downstream Effect Check_Concentration Is this compound Concentration Sufficient? Start->Check_Concentration Check_pH Is pH in Optimal Range (6.0-6.8)? Check_Concentration->Check_pH Yes Increase_Concentration Action: Increase Concentration Check_Concentration->Increase_Concentration No Check_Roots Are Roots Healthy? Check_pH->Check_Roots Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Improve_Conditions Action: Improve Hydroponic Conditions (e.g., Aeration) Check_Roots->Improve_Conditions No Success Problem Resolved Check_Roots->Success Yes Increase_Concentration->Success Adjust_pH->Success Improve_Conditions->Success

Caption: Troubleshooting logic for lack of this compound response.

References

Stability and degradation of systemin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of systemin in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is an 18-amino acid polypeptide hormone involved in the wound response signaling pathway in plants of the Solanaceae family.[1] Its stability in aqueous solutions is crucial for in vitro bioassays and other experiments, as degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible results.

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

The stability of this compound, like other peptides, is primarily influenced by:

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds.

  • Temperature: Higher temperatures accelerate degradation processes.

  • Proteolytic Enzymes: The presence of proteases will lead to the specific cleavage of this compound.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can cause peptide degradation.[3]

Q3: How does pH affect the stability of this compound?

While specific data on the pH stability of this compound is limited, peptides are generally most stable at a slightly acidic to neutral pH (around 5-7). Deviations from this range can lead to acid- or base-catalyzed hydrolysis of peptide bonds. For instance, studies on other peptides have shown that both acidic and alkaline conditions can significantly decrease their half-life. It is crucial to maintain the pH of your this compound solutions within an optimal range to ensure its integrity.

Q4: How does temperature impact the stability of this compound solutions?

Temperature is a critical factor in maintaining this compound stability. As with most biochemical reactions, the rate of this compound degradation increases with temperature. For long-term storage, it is recommended to keep this compound solutions frozen. For short-term storage and during experiments, it is advisable to keep the solutions on ice whenever possible. The Arrhenius equation describes the relationship between temperature and the rate of chemical reactions, including peptide degradation.

Q5: What is the primary degradation pathway for this compound in biological systems?

In biological contexts, the primary degradation pathway for this compound is proteolytic cleavage.[4] This enzymatic degradation is a natural mechanism to regulate the signaling process. The presence of proteases in plant extracts or cell cultures can rapidly inactivate this compound.

Troubleshooting Guide

Problem 1: Loss of this compound bioactivity in my experiment.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Ensure that lyophilized this compound is stored at -20°C or lower.[3][5] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or at 4°C for short-term use (a few days).[3][5]

  • Possible Cause 2: Proteolytic degradation.

    • Solution: If working with crude plant extracts or cell cultures that may contain proteases, consider adding a protease inhibitor cocktail to your solution.

  • Possible Cause 3: Incorrect pH of the buffer.

    • Solution: Verify the pH of your experimental buffer. Adjust it to a range of 5.0-7.0 for optimal this compound stability.

  • Possible Cause 4: Adsorption to plasticware.

    • Solution: Peptides can adsorb to the surface of plastic tubes, especially at low concentrations. Use low-protein-binding microcentrifuge tubes.

Problem 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate peptide concentration.

    • Solution: The net peptide content of a lyophilized powder can be lower than the total weight due to the presence of counter-ions and residual water.[5] Determine the exact peptide concentration using a quantitative amino acid analysis or a validated LC-MS method.

  • Possible Cause 2: Partial dissolution of this compound.

    • Solution: Ensure complete dissolution of the lyophilized peptide. Sonication can aid in dissolving peptides.[5] Visual inspection for particulate matter is recommended before use.

  • Possible Cause 3: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes.

Quantitative Data on this compound Stability

The following tables provide estimated stability data for this compound in aqueous solutions based on general principles of peptide stability. Note: These are estimates and should be confirmed experimentally for your specific conditions.

Table 1: Estimated Half-life of this compound at Different Temperatures (at pH 6.0)

Temperature (°C)Estimated Half-life
37Hours to Days
25Days to Weeks
4Weeks to Months
-20Months to Years

Table 2: Estimated Relative Stability of this compound at Different pH Values (at 25°C)

pHEstimated Relative Stability
3.0Low
5.0High
7.0Moderate
9.0Low

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the monitoring of this compound degradation over time under specific conditions (e.g., different pH, temperature).

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in sterile, purified water to a concentration of 1 mg/mL.

    • Determine the precise concentration using UV spectrophotometry at 280 nm (if the sequence contains Trp or Tyr) or a suitable peptide quantification assay.

  • Incubation:

    • Dilute the stock solution to the desired final concentration in different buffers (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10) and at various temperatures.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution profile at 214 nm.

    • The degradation of this compound is determined by the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under each condition.[6][7]

Protocol 2: Quantification of this compound in Plant Extracts by LC-MS/MS

This protocol is for the accurate quantification of this compound in complex biological samples.

  • Sample Extraction:

    • Homogenize plant tissue in an appropriate extraction buffer (e.g., methanol/water/formic acid).

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) with methanol and then with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent to remove interfering substances.

    • Elute the this compound with a higher concentration of organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the eluted sample into an LC-MS/MS system.

    • Separate the peptides on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

    • Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.

Visualizations

Systemin_Signaling_Pathway cluster_membrane Wounding Wounding/ Herbivory Prothis compound Prothis compound (Precursor) Wounding->Prothis compound induces expression This compound This compound (18 aa peptide) Prothis compound->this compound proteolytic processing SYR1 This compound Receptor 1 (SYR1) This compound->SYR1 binds to MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade activates Plasma_Membrane Plasma Membrane PLA2 Phospholipase A2 MAPK_Cascade->PLA2 activates Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid releases from membrane JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Jasmonic_Acid Jasmonic Acid (JA) JA_Biosynthesis->Jasmonic_Acid Defense_Genes Defense Gene Expression Jasmonic_Acid->Defense_Genes induces

Caption: The this compound signaling pathway, initiated by wounding, leads to the expression of defense-related genes.

Experimental_Workflow_Stability start Start prep_solution Prepare this compound Stock Solution start->prep_solution incubation Incubate under Test Conditions (pH, Temp) prep_solution->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc Analyze by RP-HPLC sampling->hplc data_analysis Analyze Peak Area vs. Time hplc->data_analysis end Determine Half-life data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

Troubleshooting_Systemin_Bioassay start No/Low Bioactivity Observed? check_storage Check Storage Conditions (-20°C lyophilized, -80°C solution) start->check_storage Yes check_ph Verify Buffer pH (Optimal: 5.0-7.0) check_storage->check_ph Storage OK check_proteases Consider Protease Degradation check_ph->check_proteases pH OK add_inhibitors Add Protease Inhibitors check_proteases->add_inhibitors Proteases Suspected check_concentration Verify Peptide Concentration check_proteases->check_concentration No Proteases quantify Re-quantify Stock (e.g., LC-MS) check_concentration->quantify Concentration Uncertain check_adsorption Consider Adsorption to Surfaces check_concentration->check_adsorption Concentration OK use_low_bind_tubes Use Low-Protein-Binding Tubes check_adsorption->use_low_bind_tubes Adsorption Suspected

Caption: A troubleshooting decision tree for common issues in this compound bioassays.

References

Technical Support Center: Systemin-Induced Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in systemin-induced gene expression studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in plants?

A1: this compound is an 18-amino acid polypeptide hormone involved in the plant defense response, particularly in the Solanaceae family (e.g., tomato).[1][2] It is released from wounded cells and acts as a primary signal to systemically activate the expression of over 20 defense genes, including those for proteinase inhibitors, which deter herbivores.[3][4] this compound is processed from a larger 200-amino acid precursor protein called prothis compound.[2]

Q2: Why am I seeing such high variability in gene expression results between experiments?

A2: Inconsistent results in this compound-induced gene expression studies can arise from a combination of biological and technical factors. Gene expression is an inherently stochastic process, leading to natural cell-to-cell variability.[5][6] Environmental factors such as light, temperature, and humidity can significantly affect a plant's physiological state and its response to stimuli.[7] Additionally, subtle variations in experimental procedures, such as the method of this compound application, the age and health of the plants, and the timing of sample collection, can all contribute to significant differences in outcomes.

Q3: What is the general signaling pathway for this compound?

A3: The this compound signaling pathway is a lipid-based signal transduction cascade.[3] It begins with this compound binding to a cell surface receptor (SR160 in tomato).[1][3] This binding triggers a series of intracellular events, including membrane depolarization, an influx of Ca2+ ions, and the activation of a MAP kinase cascade and a phospholipase A2.[3] These events lead to the release of linolenic acid from the cell membrane, which is then converted into jasmonic acid.[2][3] Jasmonic acid, a potent signaling molecule, then moves to the nucleus to activate the transcription of defense-related genes.[2]

Q4: How critical is the timing of sample collection after this compound application?

A4: The timing of sample collection is extremely critical and a common source of inconsistency. The expression of "early" response genes (e.g., signaling components like Prothis compound and Allene Oxide Synthase) can peak within 90 minutes, while "late" response genes (e.g., defense proteins like Proteinase Inhibitor I and II) may not show significant upregulation for 3 to 6 hours.[8] It is crucial to perform a time-course experiment to determine the optimal harvesting time for your specific genes of interest and experimental conditions.

Troubleshooting Guides

Problem 1: Low or No Induction of Target Genes
Possible CauseRecommended Solution
Inactive this compound Peptide Ensure the this compound peptide is properly stored (lyophilized at -20°C) and freshly prepared in the correct buffer (e.g., PBS) before each experiment. Consider testing the activity of a new batch of this compound.
Ineffective Application Method The method of application can greatly influence uptake. For hydroponic systems, ensure adequate circulation. For foliar application, ensure even coverage and consider adding a surfactant to aid absorption. Direct application to a fresh wound site is often most effective.[1]
Incorrect Timing of Sample Collection The peak expression of your target gene may have been missed. Perform a time-course experiment (e.g., 30 min, 90 min, 3h, 6h, 12h) to identify the optimal time point for gene expression analysis.[8]
Poor Plant Health or Age Use healthy, unstressed plants of a consistent age and developmental stage. Plants that are too old, too young, or environmentally stressed may have a compromised response to this compound.[7]
Degraded RNA Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure RNase-free conditions were maintained throughout the extraction process.
Suboptimal qRT-PCR Conditions Verify primer efficiency by running a standard curve. Optimize the annealing temperature and ensure the master mix is correctly prepared. Include positive and negative controls in your qPCR run.[9]
Problem 2: High Variability Between Biological Replicates
Possible CauseRecommended Solution
Inconsistent Plant Material Use plants of the same age, grown under identical and tightly controlled environmental conditions (light, temperature, humidity).[7] Even minor variations can alter plant responsiveness.
Non-uniform this compound Application Ensure each plant receives an identical concentration and volume of the this compound solution. For foliar application, be meticulous about covering the same leaf area on each plant.
Variable Tissue Sampling Always harvest the same leaf (e.g., the third true leaf) from each plant at the exact same time point post-treatment. Sampled tissue should be flash-frozen immediately in liquid nitrogen to halt gene expression changes.
Pipetting Errors Calibrate your pipettes regularly. When preparing master mixes for RNA extraction or qRT-PCR, ensure thorough mixing before aliquoting to minimize well-to-well variation.[10]
Underlying Biological Variation Increase the number of biological replicates to improve statistical power and account for natural plant-to-plant variation.[5]

Quantitative Data Summary

The following table summarizes representative data on the fold-change in gene expression in tomato leaves at various time points after foliar application of this compound at two different concentrations. This illustrates the time- and dose-dependent nature of the response.

GeneTreatment90 min3 h6 h
ProSys 100 pM this compound~1.5~1.8~2.0
100 nM this compound~2.5~3.0~3.5
AOS 100 pM this compound~1.2~1.5~2.5
100 nM this compound~2.0~2.8~4.0
Pin I 100 pM this compound~1.0~2.0~3.0
100 nM this compound~1.5~3.5~5.0
Pin II 100 pM this compound~1.1~2.2~3.5
100 nM this compound~1.8~4.0~6.0
Data is adapted from quantitative RT-PCR results presented in "Tomato Plants Treated with this compound Peptide Show Enhanced Levels of Direct and Indirect Defense Associated with Increased Expression of Defense-Related Genes"[8]. Values are approximate relative quantities (RQ) compared to a PBS control.

Experimental Protocols & Visualizations

This compound Signaling Pathway

The diagram below illustrates the key steps in the this compound signaling cascade, from receptor perception to the activation of defense gene transcription.

SysteminSignaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus This compound This compound (18-aa peptide) Receptor This compound Receptor (SR160) This compound->Receptor Binding PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates MAPK MAP Kinase Cascade Receptor->MAPK Activates Ca Ca2+ Influx Receptor->Ca Activates Linolenic Linolenic Acid Release PLA2->Linolenic Catalyzes JA_Synth Jasmonic Acid (JA) Biosynthesis Linolenic->JA_Synth JA Jasmonic Acid JA_Synth->JA Transcription Transcription Factor Activation JA->Transcription Transport & Binding Genes Defense Gene Expression (e.g., Proteinase Inhibitors) Transcription->Genes Induces

Caption: The this compound signal transduction pathway in tomato.

Standardized Experimental Workflow

Following a consistent workflow is key to reducing variability. This diagram outlines a standard procedure for a this compound-induced gene expression experiment.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis PlantGrowth Grow Plants in Controlled Environment Treatment Apply this compound (and Control) PlantGrowth->Treatment SysPrep Prepare Fresh This compound Solution SysPrep->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Sampling Harvest & Flash-Freeze Leaf Tissue Incubation->Sampling RNA_Extract RNA Extraction & QC Sampling->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qRT-PCR cDNA_Synth->qPCR Data Data Analysis (Relative Quantification) qPCR->Data

Caption: A standardized workflow for this compound experiments.

Troubleshooting Logic Flow

When encountering inconsistent data, a logical approach to identifying the source of the problem is essential.

TroubleshootingLogic Start Inconsistent Results? CheckControls Were Controls (±) OK? Start->CheckControls CheckReplicates High Variability in Biological Replicates? CheckControls->CheckReplicates Yes ReviewProtocol Review Protocol for Deviations CheckControls->ReviewProtocol No CheckRNA RNA Quality OK? CheckReplicates->CheckRNA No OptimizePlants Optimize Plant Growth Conditions CheckReplicates->OptimizePlants Yes CheckqPCR qPCR Efficiency & Melt Curve OK? CheckRNA->CheckqPCR Yes OptimizeRNA Optimize RNA Extraction CheckRNA->OptimizeRNA No Optimizethis compound Check this compound Activity/Application CheckqPCR->Optimizethis compound Yes OptimizeqPCR Optimize qPCR (Primers, Temp) CheckqPCR->OptimizeqPCR No Success Problem Identified ReviewProtocol->Success OptimizePlants->Success Optimizethis compound->Success OptimizeRNA->Success OptimizeqPCR->Success

Caption: A logical flow for troubleshooting inconsistent results.

Detailed Methodologies

Protocol 1: this compound Treatment of Tomato Plants (Hydroponic System)
  • Plant Growth: Grow tomato plants (e.g., Solanum lycopersicum cv. Castlemart) hydroponically in a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 26°C, 60% humidity) for 4-5 weeks.

  • This compound Preparation: Prepare a 100 µM stock solution of this compound peptide in sterile Phosphate-Buffered Saline (PBS). Store at -20°C. Immediately before use, dilute the stock solution in the hydroponic nutrient solution to the final desired concentration (e.g., 100 pM or 100 nM).

  • Treatment: Gently replace the nutrient solution for the control group with fresh nutrient solution containing only PBS (vehicle control). For the treatment group, replace the nutrient solution with the one containing the final concentration of this compound.

  • Incubation: Return plants to the growth chamber for the desired time period (e.g., 90 minutes for early genes, 6 hours for late genes).

  • Sampling: At the end of the incubation period, excise the desired leaf tissue (e.g., the third fully expanded leaf), immediately flash-freeze it in liquid nitrogen, and store it at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Leaf Tissue
  • Homogenization: Using a pre-chilled mortar and pestle, grind ~100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.

  • Lysis: Transfer the powder to a 1.5 mL microcentrifuge tube containing 1 mL of a TRIzol-like reagent. Vortex vigorously for 30 seconds to lyse the cells.

  • Phase Separation: Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (made with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Check RNA integrity by running an aliquot on a 1% agarose gel.

Protocol 3: Two-Step Quantitative RT-PCR (qRT-PCR)
  • DNase Treatment: To remove any contaminating genomic DNA, treat 1 µg of total RNA with DNase I according to the manufacturer's protocol.

  • cDNA Synthesis (First-Strand Synthesis):

    • In a PCR tube, combine 1 µg of DNase-treated RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

    • Add 10 µL of a reverse transcription master mix containing: 4 µL of 5x reaction buffer, 1 µL of dNTP mix (10 mM), 1 µL of Reverse Transcriptase (e.g., SuperScript II), and 4 µL of RNase-free water.

    • Incubate at 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme.[11] The resulting cDNA can be stored at -20°C.

  • Real-Time PCR (Second Step):

    • Prepare a qPCR master mix for each primer set. For a 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 6 µL of nuclease-free water.

    • Aliquot 18 µL of the master mix into each well of a 96-well qPCR plate.

    • Add 2 µL of diluted cDNA (e.g., a 1:10 dilution of the cDNA synthesis reaction) to each well. Include no-template controls (NTCs) for each primer set.

    • Seal the plate, centrifuge briefly, and run on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]

    • Follow with a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to a stably expressed reference gene (e.g., Actin or EF1α).[8]

References

Technical Support Center: Systemin Infiltration Assays in Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing systemin infiltration assays in plant leaves. The information is designed to assist in overcoming common experimental challenges and ensuring reliable and reproducible results.

Troubleshooting Guides

This section addresses specific problems that may be encountered during this compound infiltration assays, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I not observing a response (e.g., induction of defense genes) after this compound infiltration?

Answer:

A lack of response to this compound infiltration can stem from several factors, ranging from the peptide itself to the plant's condition.

  • This compound Peptide Integrity:

    • Degradation: this compound, like any peptide, can degrade if not stored or handled properly. Ensure it is stored at the recommended temperature (typically -20°C or lower) and dissolved in an appropriate buffer immediately before use. One study confirmed the stability of a this compound peptide in phosphate buffer solution (PBS)[1].

    • Purity and Synthesis: Verify the purity of the synthesized peptide. Impurities or errors in the amino acid sequence can render it inactive.

  • Infiltration Protocol:

    • Inadequate Infiltration: The infiltration solution may not be reaching the mesophyll tissue effectively. Ensure the leaf is fully turgid and that the syringe (without a needle) forms a good seal against the abaxial (lower) leaf surface. A gentle, steady pressure should result in the solution spreading through the leaf tissue, visible as a darker, water-soaked area.

    • Incorrect Buffer: The composition of the infiltration buffer is critical. A simple buffer like PBS is often used[1]. Avoid buffers that could damage cell membranes or inhibit signaling.

  • Plant-Related Factors:

    • Plant Age and Health: The age and physiological state of the plant can significantly influence its responsiveness. Younger, healthy, and actively growing plants generally show a more robust response.

    • Plant Species/Genotype: The this compound signaling pathway is well-characterized in Solanaceous species like tomato.[2] Ensure the plant species you are using is known to be responsive to this compound. There can also be significant variation in response between different cultivars of the same species.

    • Time of Day: Plant responses can be influenced by circadian rhythms. Perform infiltrations at a consistent time of day to minimize variability.

  • Experimental Design:

    • Insufficient Concentration: The concentration of this compound may be too low to elicit a detectable response. While responses have been observed at femtomolar levels when supplied systemically, direct infiltration may require higher concentrations.[3] A concentration of 100 pM has been used effectively in hydroponic systems and foliar applications.[1][4]

    • Inappropriate Time Course: The response to this compound can be rapid. You may be sampling too late after infiltration. Key signaling events like MAP kinase activation occur within minutes, while downstream gene expression changes are typically measured within hours.[5]

Question 2: The results of my this compound infiltration assays are highly variable between replicates. What could be the cause?

Answer:

High variability is a common challenge in infiltration assays. The primary sources of variation often lie in the infiltration procedure itself and the heterogeneity of the plant material.

  • Inconsistent Infiltration Technique:

    • Volume and Area: Infiltrating different volumes of solution or covering inconsistent leaf areas will lead to variable responses. Standardize the volume injected and the approximate area of infiltration for each replicate.

    • Pressure: Applying inconsistent pressure during infiltration can cause physical damage to the cells, affecting the outcome.

  • Within-Leaf and Between-Leaf Variation:

    • Location of Infiltration: There can be significant variation in gene expression and physiological state across a single leaf.[6][7] It is crucial to always infiltrate the same region of leaves of a similar developmental stage.

    • Leaf Age: Younger leaves at the top of the plant may respond differently than older, lower leaves. Always use leaves of the same age and position on the plant for all replicates.[6]

  • Environmental Conditions:

    • Pre- and Post-Infiltration Conditions: Fluctuations in light, temperature, and humidity can affect the plant's physiological state and its response to the assay. Maintain consistent environmental conditions for the plants before and after infiltration.

  • Agroinfiltration-Specific Variability (if expressing prothis compound):

    • Bacterial Density: The concentration of the Agrobacterium culture (measured by optical density, OD600) must be consistent. Low concentrations can lead to insufficient T-DNA delivery, while very high concentrations can trigger a strong defense response and necrosis, masking the specific effect of this compound.[8][9]

    • Uneven Distribution: Agrobacterium may not be evenly distributed within the infiltrated leaf area, leading to patchy expression and variable results.[7]

Question 3: I am observing necrosis (tissue death) in the infiltrated leaf area. How can I prevent this?

Answer:

Necrosis is a common issue, particularly when using agroinfiltration, and can be caused by several factors.

  • Physical Damage:

    • Excessive Pressure: Forcing the inoculum into the leaf with too much pressure can cause mechanical damage to the cells, leading to necrosis.[10]

    • Needle Damage: If a needle is used (not recommended for infiltration), it can cause significant cell lysis.

  • High Agrobacterium Concentration:

    • Hypersensitive Response: High concentrations of Agrobacterium can trigger a plant immune response, often culminating in a hypersensitive response (HR), which is a form of programmed cell death leading to necrosis.[8][11][12] It is crucial to optimize the OD600 of the bacterial suspension.

  • Toxicity of the Infiltrated Substance:

    • Peptide Concentration: Very high concentrations of this compound or other peptides could potentially be cytotoxic. Perform a dose-response curve to find the optimal concentration that elicits a response without causing damage.

    • Expressed Protein (Agroinfiltration): The protein being transiently expressed (e.g., prothis compound or a reporter protein) might be toxic to the plant cells, especially at high expression levels.[13] This can induce endoplasmic reticulum (ER) stress, leading to necrosis.[13][14]

  • Solutions and Mitigation Strategies:

    • Optimize Agrobacterium OD600: Test a range of OD600 values (e.g., 0.1 to 0.8) to find the lowest concentration that gives a robust and consistent response without causing necrosis.[9]

    • Reduce Incubation Time: If necrosis appears several days post-infiltration, consider harvesting your samples at an earlier time point.

    • Inclusion of Antioxidants: The application of antioxidants like ascorbic acid has been shown to suppress necrosis caused by the overexpression of recombinant proteins.[13]

    • Co-expression of Suppressors of Gene Silencing: While primarily used to enhance expression, some viral suppressors of gene silencing might also modulate the plant's defense response to agroinfiltration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for leaf infiltration?

A1: The optimal concentration can vary depending on the plant species, age, and the specific response being measured. However, a common starting point for exogenous application is in the picomolar to nanomolar range. For example, studies have successfully used 100 pM this compound supplied through hydroponics or by foliar application to elicit defense responses in tomato.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: What is a suitable control for a this compound infiltration experiment?

A2: A proper control is essential for interpreting your results.

  • Buffer Control: Infiltrating with the same buffer used to dissolve the this compound peptide is the most critical control. This accounts for any response caused by the infiltration process itself or the buffer components.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence can be used. This control helps to ensure that the observed response is specific to the this compound sequence and not just a general response to the presence of a peptide. A study on tomato plants used a scrambled this compound peptide as a negative control.[4]

Q3: How should I prepare and store the this compound peptide?

A3: this compound peptides should be purchased from a reputable supplier or synthesized with high purity. For storage, it is best to follow the manufacturer's instructions. Generally, lyophilized peptides are stable at -20°C or -80°C for extended periods. Once dissolved, it is advisable to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. A study on the stability of this compound showed it was stable in phosphate buffer solution (PBS) and could be detected in plant exudates for up to 24 hours.[1][4]

Q4: Can I use agroinfiltration to study the this compound pathway?

A4: Yes, agroinfiltration is a powerful tool for this purpose. You can transiently express the prothis compound gene to study its processing and the resulting downstream signaling.[2] It is also possible to express modified versions of this compound signaling components (e.g., receptors, kinases) or use RNAi constructs to silence their expression to investigate their function in the pathway.

Q5: How can I quantify the plant's response to this compound?

A5: The response can be quantified at different levels:

  • Gene Expression: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known this compound-responsive genes, such as those encoding proteinase inhibitors.

  • Protein Levels: Use immunoblotting (Western blotting) to detect the accumulation of defense-related proteins.

  • Enzyme Activity Assays: Measure the activity of enzymes involved in defense, such as polyphenol oxidase (PPO).

  • Metabolite Analysis: Quantify the production of defense-related secondary metabolites.

  • Hormone Levels: Measure the levels of jasmonic acid, a key signaling molecule downstream of this compound.[3][5]

Data Presentation

Table 1: Factors Influencing Agroinfiltration Efficiency for this compound Pathway Studies

FactorParameterRecommended Range/ConditionRationale & Notes
Plant SpeciesSolanum lycopersicum (tomato), Nicotiana benthamianaThese species are well-established models for this compound signaling and agroinfiltration.
Age4-6 weeks oldYounger, fully expanded leaves generally yield higher and more consistent expression.
Agrobacterium StrainGV3101, LBA4404These are common and effective strains for agroinfiltration.
Optical Density (OD600)0.2 - 0.8Lower concentrations reduce the risk of necrosis; higher concentrations can increase expression but also the risk of a defense response. Optimization is crucial.[8][9]
Infiltration Medium BufferMES, MgCl2A common infiltration medium contains 10 mM MES (pH 5.6) and 10 mM MgCl2.
Acetosyringone100 - 200 µMA phenolic compound that induces the expression of Agrobacterium vir genes, enhancing T-DNA transfer.[15]
Environment Temperature22-25°COptimal temperature for Agrobacterium-mediated transformation.
Post-infiltrationHigh humidity for 24hCan improve transformation efficiency.

Table 2: Example Concentrations for Exogenous this compound Application

Application MethodPlantPeptide ConcentrationObserved ResponseReference
Foliar ApplicationTomato100 pMIncreased expression of defense genes, negative effects on larval growth.[1]
Hydroponic SystemTomato100 pMEnhanced direct and indirect defenses against pests.[4]
Direct Supply to Cut PetioleTomatofmol/plantInduction of over 15 defensive genes.[3]

Experimental Protocols

Protocol: Syringe Infiltration of this compound Peptide into Tomato Leaves

This protocol describes a method for introducing a this compound peptide solution directly into the intercellular spaces of a tomato leaf to study local defense responses.

  • Preparation of Infiltration Solution: a. Prepare a stock solution of the synthetic this compound peptide (e.g., 1 mM in sterile water) and store it in aliquots at -80°C. b. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration (e.g., 100 nM) in the infiltration buffer (e.g., 10 mM MES, pH 5.6, 10 mM MgCl2). c. Prepare a control solution containing only the infiltration buffer. If using a scrambled peptide, prepare it at the same concentration in the same buffer.

  • Plant Preparation: a. Use healthy, well-watered 4-5 week old tomato plants (Solanum lycopersicum). b. Select young, fully expanded leaves for infiltration (e.g., the third or fourth true leaf). c. Mark the leaves to be infiltrated with a permanent marker.

  • Infiltration Procedure: a. Draw the this compound solution (or control solution) into a 1 mL needless syringe. b. Gently press the tip of the syringe against the abaxial (underside) of the leaf. c. While supporting the leaf with your finger on the adaxial (top) side, apply gentle and steady counter-pressure. d. Slowly depress the plunger. The solution will enter the intercellular air spaces, which will be visible as a spreading, darkened, "water-soaked" area. e. Infiltrate a defined area (e.g., half of a leaflet) with approximately 100-200 µL of the solution. Infiltrate a different leaflet on the same leaf with the control solution.

  • Post-Infiltration Incubation: a. Place the plants back into their growth chamber under standard conditions. b. Incubate for the desired amount of time (e.g., 1-6 hours for gene expression analysis).

  • Sample Collection and Analysis: a. Excise the infiltrated leaf areas using a scalpel or cork borer. b. Immediately freeze the tissue in liquid nitrogen. c. Store the samples at -80°C until further analysis (e.g., RNA extraction for qRT-PCR).

Mandatory Visualization

Systemin_Signaling_Pathway Wounding Wounding / Herbivory Prothis compound Prothis compound (Cytoplasm) Wounding->Prothis compound induces expression & processing This compound This compound (18 aa peptide) Prothis compound->this compound proteolytic cleavage SYR1 SYR1 (Receptor) This compound->SYR1 binds to Membrane Plasma Membrane MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade Ca_Influx Ca2+ Influx SYR1->Ca_Influx PLA2 Phospholipase A2 Activation LinolenicAcid Linolenic Acid Release PLA2->LinolenicAcid JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis LinolenicAcid->JA_Biosynthesis Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA_Biosynthesis->Defense_Genes activates MAPK_Cascade->PLA2 Ca_Influx->PLA2

Caption: Simplified this compound signaling pathway in tomato.

References

Technical Support Center: Systemin Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant peptide hormone systemin. The focus is on understanding and mitigating the potential off-target effects associated with high concentrations of exogenously applied this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known receptors for this compound and how do they relate to concentration-dependent effects?

A1: Tomato plants possess a dual-receptor system for this compound that governs its concentration-dependent activity. The primary receptor, SYR1, is a high-affinity receptor responsible for initiating the downstream defense signaling cascade, including the production of jasmonic acid (JA). A second, low-affinity receptor, SYR2, functions to attenuate the signaling pathway at high this compound concentrations. This dual-receptor mechanism helps to fine-tune the plant's defense response, preventing an overcommitment to defense under varying levels of threat.

Q2: Besides the canonical defense response, are there other known biological effects of high this compound concentrations?

A2: Yes, high concentrations of this compound have been observed to influence plant development, most notably by promoting root growth. This is considered a potential off-target or secondary effect, as the primary role of this compound is in the wound and defense response. Researchers should be aware of this when designing experiments where root morphology is a relevant parameter.

Q3: Can this compound bind to receptors of other signaling pathways?

A3: There has been some investigation into whether this compound can bind to the brassinosteroid receptor, BRI1, due to some structural similarities. However, current evidence suggests that this binding may be an artifact of transgenic overexpression systems and is unlikely to be physiologically relevant in wild-type plants due to the tissue-specific expression of the respective receptors. In wild-type scenarios, inappropriate binding of this compound to BRI1 is not considered a significant issue.

Q4: How do high concentrations of this compound affect other plant hormone pathways?

A4: this compound is a primary activator of the jasmonic acid (JA) signaling pathway. Therefore, high concentrations of this compound will lead to a strong induction of JA-responsive genes. The JA pathway is known to have antagonistic crosstalk with the salicylic acid (SA) pathway, which is primarily involved in defense against biotrophic pathogens. Consequently, a strong, this compound-induced JA response could potentially suppress SA-mediated defenses. Effects on other hormones like auxins and cytokinins appear to be less direct, with some studies showing insignificant changes in their levels in response to altered this compound signaling.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Exaggerated or prolonged defense gene expression (e.g., Proteinase Inhibitors) with no corresponding increase in pathogen/pest resistance. Saturation of the SYR1 receptor and potential hyper-activation of the JA pathway. High this compound levels might be causing a continuous "on" state that is not physiologically optimal for a balanced defense.Perform a dose-response experiment to determine the optimal this compound concentration for the desired level of defense gene expression without oversaturating the system. Consider time-course experiments to assess the duration of gene expression.
Unexpected changes in plant morphology, such as increased root biomass or altered shoot development. High this compound concentrations are known to promote root growth. This indicates that the applied concentration is likely in the higher range, potentially activating developmental pathways in addition to defense responses.If the primary focus is on defense, consider lowering the this compound concentration. If studying the dual role of this compound, ensure that root and shoot morphology are included as parameters in your experimental design.
Reduced resistance to biotrophic pathogens after this compound treatment. This is likely due to the antagonistic crosstalk between the jasmonic acid (JA) and salicylic acid (SA) pathways. High levels of this compound will strongly induce the JA pathway, which can, in turn, suppress the SA pathway required for defense against many biotrophic pathogens.Co-application of SA or using mutants with altered SA signaling could help to dissect this crosstalk. Alternatively, use pathogens that are sensitive to JA-mediated defenses to align with this compound's primary mode of action.
Inconsistent results between experiments. The age of the plant material and the method of this compound application can significantly impact the response. Suspension cell cultures, seedlings, and mature plants may respond differently. Foliar spray versus root drench will also lead to different uptake and distribution.Standardize the age and developmental stage of the plant material used. Clearly define and consistently use the same application method throughout the experimental series.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on gene expression.

Concentration of this compoundTarget GenesObserved Effect
100 pMProSys, AOS, Pin I, Pin IISignificant upregulation of both early (ProSys, AOS) and late (Pin I, Pin II) defense-related genes.
100 nMProSys, AOS, Pin I, Pin IIA more pronounced and sustained upregulation of the same defense-related genes compared to 100 pM.

Experimental Protocols

Protocol for Medium Alkalinization Assay

This assay is a rapid method to assess the early response of plant cells to elicitors like this compound.

Materials:

  • Plant cell suspension culture (e.g., Solanum lycopersicum)

  • This compound stock solution (e.g., 1 mM in sterile water)

  • 12-well plates

  • Orbital shaker

  • pH meter with a micro-probe

  • Sterile pipettes and tips

Procedure:

  • Transfer 2.5 mL of a 3- to 5-day-old cell suspension culture into each well of a 12-well plate.

  • Allow the cells to equilibrate for at least 1 hour on an orbital shaker at a gentle speed.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure the initial pH of the medium in each well.

  • Add the desired concentration of this compound to the treatment wells. For a negative control, add an equal volume of sterile water.

  • Measure the pH of the medium in each well at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) for a total duration of 1-2 hours.

  • Calculate the change in pH (ΔpH) at each time point relative to the initial pH. A transient increase in pH indicates a positive response.

Protocol for Quantitative RT-PCR of this compound-Responsive Genes

This protocol allows for the quantification of the expression of defense-related genes in response to this compound treatment.

Materials:

  • Tomato seedlings (2-3 weeks old)

  • This compound solution at desired concentrations

  • Control solution (e.g., sterile water)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Pin I, Pin II, AOS) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Treat tomato seedlings with this compound solution or control solution via foliar spray or root drench.

  • At desired time points (e.g., 0, 1, 3, 6 hours), harvest leaf tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Set up the qPCR reactions in triplicate for each sample and primer pair, including no-template controls.

  • Perform the qPCR run on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Protocol for Root Growth Analysis

This protocol is for assessing the effect of this compound on root architecture.

Materials:

  • Tomato seeds

  • Square petri dishes (12x12 cm)

  • Germination medium (e.g., 1/2 MS with 1% sucrose and 0.8% agar)

  • This compound at various concentrations

  • Scanner

  • Root analysis software (e.g., EZ-Rhizo, ImageJ)

Procedure:

  • Sterilize tomato seeds and place them on square petri dishes containing germination medium.

  • Germinate the seeds vertically in a growth chamber for 3-4 days.

  • Transfer seedlings of uniform size to new plates containing the germination medium supplemented with different concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM).

  • Place the plates vertically back into the growth chamber.

  • Scan the plates daily for a period of 7-10 days to capture the developing root systems.

  • Use root analysis software to measure primary root length, lateral root number, and total root system size from the scanned images.

  • Statistically analyze the data to determine the effect of different this compound concentrations on root growth parameters.

Visualizations

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound SYR1 SYR1 (High-Affinity Receptor) This compound->SYR1 High Concentration SYR2 SYR2 (Low-Affinity Receptor) This compound->SYR2 High Concentration MAPK_cascade MAP Kinase Cascade SYR1->MAPK_cascade Activates SYR2->MAPK_cascade Attenuates PLA2 Phospholipase A2 MAPK_cascade->PLA2 Activates Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid JA_Biosynthesis->JA Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA->Defense_Genes Induces

Caption: this compound signaling pathway with dual receptor regulation.

Troubleshooting_Workflow Start Experiment with High this compound Concentration Observation Observe Unexpected Phenotype Start->Observation IsDefenseExaggerated Exaggerated Defense Response? Observation->IsDefenseExaggerated Yes IsMorphologyAltered Altered Plant Morphology? Observation->IsMorphologyAltered Yes IsResistanceReduced Reduced Resistance to Biotrophs? Observation->IsResistanceReduced Yes Action_DoseResponse Perform Dose-Response Experiment IsDefenseExaggerated->Action_DoseResponse Action_MeasureGrowth Measure Root/Shoot Parameters IsMorphologyAltered->Action_MeasureGrowth Action_CheckCrosstalk Investigate JA-SA Crosstalk IsResistanceReduced->Action_CheckCrosstalk End Refined Experiment Action_DoseResponse->End Action_MeasureGrowth->End Action_CheckCrosstalk->End

Caption: Troubleshooting workflow for off-target effects.

Hormone_Crosstalk This compound High this compound Concentration JA_Pathway Jasmonic Acid (JA) Pathway This compound->JA_Pathway Strongly Activates Growth_Pathways Growth & Development (e.g., Root Growth) This compound->Growth_Pathways May Influence SA_Pathway Salicylic Acid (SA) Pathway JA_Pathway->SA_Pathway Antagonizes Defense_Herbivores Defense against Herbivores & Necrotrophs JA_Pathway->Defense_Herbivores Promotes Defense_Biotrophs Defense against Biotrophs SA_Pathway->Defense_Biotrophs Promotes

Caption: Hormone crosstalk at high this compound concentrations.

Technical Support Center: Variability in Tomato Cultivar Responses to Systemin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their experiments on the variability in tomato cultivar responses to systemin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in tomato plants?

A1: this compound is an 18-amino-acid polypeptide hormone involved in the defense response of tomato plants against herbivores.[1] When a plant is wounded, prothis compound, a 200-amino-acid precursor protein, is cleaved to release this compound.[1] This peptide then acts as a signal to induce the expression of defensive genes, including those for proteinase inhibitors, throughout the plant.[1][2]

Q2: How does this compound signaling work?

A2: this compound initiates a signaling cascade by binding to a cell surface receptor. This leads to a series of intracellular events, including the activation of a MAP kinase and a phospholipase A2.[1] These events trigger the release of linolenic acid, which is then converted into jasmonic acid (JA).[1] JA, in turn, activates the transcription of defense-related genes.[1]

Q3: Why is there variability in the response to this compound among different tomato cultivars?

A3: The genetic background of different tomato cultivars can lead to variations in their response to this compound. This can be due to differences in the expression or function of components in the this compound signaling pathway, such as receptors, downstream signaling molecules, or the regulation of jasmonic acid biosynthesis and signaling. For example, studies have shown differential responses between tomato selections with varying disease resistance.[3]

Q4: What are the downstream effects of this compound treatment?

A4: The primary downstream effect of this compound treatment is the induction of defense-related genes, most notably those encoding proteinase inhibitors (PIs).[2] These PIs interfere with the digestive enzymes of herbivores, thus deterring further feeding. This compound also induces the production of other defense compounds and can influence the emission of volatile organic compounds that attract natural enemies of the herbivores.

Q5: Can this compound be used in crop protection?

A5: Research suggests that the exogenous application of this compound can enhance a plant's natural defenses against pests and pathogens, potentially offering a sustainable approach to crop protection.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and tomato plants.

Problem Possible Cause(s) Troubleshooting Step(s)
Inconsistent or no induction of proteinase inhibitors after this compound treatment. 1. This compound degradation: The peptide may have degraded due to improper storage or handling.2. Incorrect application method: The method of application may not be effectively delivering this compound to the plant tissues.3. Plant age and condition: The responsiveness of tomato plants to this compound can vary with age and overall health.4. Cultivar insensitivity: The tomato cultivar being used may have a naturally low response to this compound.5. Assay issues: Problems with the proteinase inhibitor assay itself.1. Store this compound solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.2. For excised plants, ensure the stem is freshly cut and immediately placed in the this compound solution. For intact plants, ensure even application to the leaf surface.3. Use healthy, well-watered plants of a consistent age (e.g., 2-3 weeks old with three true leaves) for all experiments.4. If possible, test a cultivar known to be responsive (e.g., 'Better Boy') as a positive control.5. Refer to the "Troubleshooting for Radial Immunodiffusion Assay" table below.
High background levels of proteinase inhibitors in control plants. 1. Accidental wounding: Plants may have been inadvertently wounded during handling.2. Stressful growing conditions: Environmental stressors can sometimes induce a low-level defense response.1. Handle plants gently to avoid any mechanical damage before the experiment.2. Maintain optimal and consistent growing conditions (light, temperature, water).
Variability in results between replicate experiments. 1. Inconsistent plant material: Differences in the age, size, or health of the plants.2. Inconsistent treatment application: Variations in the concentration or volume of this compound applied.3. Environmental fluctuations: Changes in light, temperature, or humidity between experiments.1. Use a uniform batch of plants for each experiment.2. Carefully control the concentration and application of this compound.3. Conduct experiments in a controlled environment chamber to minimize environmental variability.
Troubleshooting for Radial Immunodiffusion Assay
Problem Possible Cause(s) Troubleshooting Step(s)
No precipitin rings form. 1. Incorrect antibody concentration: Too little or too much antibody in the gel.2. Inactive antibody: Antibody may have been denatured by heat.3. Low antigen concentration: The concentration of proteinase inhibitors in the plant extract is too low.4. Poor lighting during observation. 1. Optimize the antibody concentration through a titration experiment.2. Ensure the molten agarose has cooled to 55-60°C before adding the antibody.[4]3. Concentrate the plant extract or increase the amount of extract loaded into the well.4. Use bright, indirect lighting against a dark background to visualize the rings.[5][6]
Blurred or indistinct precipitin rings. 1. Uneven mixing of antibody in the gel. 2. Overfilling of wells. 1. Mix the antibody and agarose thoroughly but gently to avoid bubbles before pouring the plate.[7]2. Carefully pipette the sample directly into the well without spillage.[7]
Precipitin rings are too large or too small. 1. Inappropriate antigen concentration: Too high or too low.2. Incorrect incubation time or temperature. 1. Dilute or concentrate the plant extract as needed.[6]2. Ensure a consistent incubation temperature and time as per the optimized protocol.[6]

Experimental Protocols

This compound Treatment of Tomato Plants (Excised Plant Method)

This protocol is adapted from methods described in the literature for assessing the induction of proteinase inhibitors.

Materials:

  • Tomato plants (e.g., cultivar 'Better Boy' or 'Red Setter'), 2-3 weeks old with at least three true leaves.

  • This compound solution (10 nM in 10 mM sodium phosphate buffer, pH 6.5).

  • Control solution (10 mM sodium phosphate buffer, pH 6.5).

  • Sterile scalpel or razor blade.

  • Small vials or tubes.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Select healthy, uniform tomato plants.

  • Using a sterile scalpel, carefully excise each plant at the base of the stem.

  • Immediately place the cut end of the stem into a vial containing either the this compound solution or the control solution.

  • Allow the plants to take up the solution for 30-60 minutes.

  • Transfer the plants to vials containing distilled water.

  • Place the vials in a growth chamber under constant light for 24 hours.

  • After the incubation period, harvest the leaves for protein extraction and proteinase inhibitor assay.

Proteinase Inhibitor Quantification by Radial Immunodiffusion Assay

This assay quantifies the amount of proteinase inhibitors in plant extracts.

Materials:

  • Leaf tissue from this compound-treated and control plants.

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Mortar and pestle or other tissue homogenizer.

  • Centrifuge.

  • Agarose.

  • Phosphate-buffered saline (PBS).

  • Antibodies specific to tomato proteinase inhibitor I or II.

  • Purified proteinase inhibitor standard.

  • Glass plates.

  • Gel puncher.

  • Humid chamber.

Procedure:

  • Protein Extraction:

    • Harvest and weigh the leaf tissue.

    • Homogenize the tissue in extraction buffer on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Plate Preparation:

    • Prepare a 1% (w/v) agarose solution in PBS and heat to dissolve.

    • Cool the agarose to 55-60°C and add the specific antibody to the desired final concentration.[4]

    • Pour the agarose-antibody mixture onto a glass plate and allow it to solidify.[4]

    • Punch wells into the solidified gel using a gel puncher.[4]

  • Assay:

    • Prepare a standard curve using serial dilutions of the purified proteinase inhibitor standard.

    • Pipette a known volume (e.g., 10 µL) of the standards and the plant extracts into separate wells.

    • Place the plate in a humid chamber and incubate at 37°C for 24-48 hours.[4]

  • Quantification:

    • Measure the diameter of the precipitin rings formed around each well.

    • Plot the square of the ring diameter against the concentration of the standards to generate a standard curve.

    • Determine the concentration of proteinase inhibitors in the plant extracts by interpolating their ring diameters on the standard curve.

Data Presentation

The following tables summarize hypothetical quantitative data on the response of different tomato cultivars to this compound treatment.

Table 1: this compound-Induced Proteinase Inhibitor I (PI-I) Levels in Different Tomato Cultivars

CultivarTreatmentPI-I Concentration (µg/g fresh weight) ± SDFold Induction
'Better Boy' Control5.2 ± 1.1-
This compound (10 nM)87.5 ± 7.316.8
'Moneymaker' Control8.1 ± 1.5-
This compound (10 nM)55.3 ± 6.26.8
'Ailsa Craig' Control6.5 ± 0.9-
This compound (10 nM)70.1 ± 8.010.8
'Castlemart' Control4.8 ± 0.7-
This compound (10 nM)92.4 ± 9.519.3

Table 2: Relative Expression of Defense-Related Genes in 'Red Setter' Tomato Leaves after this compound Treatment

GeneTreatmentRelative Expression Level ± SD
Prothis compound (ProSys) Control1.0 ± 0.2
This compound (100 pM)4.5 ± 0.6
Allene Oxide Synthase (AOS) Control1.0 ± 0.3
This compound (100 pM)6.2 ± 0.8
Proteinase Inhibitor I (Pin I) Control1.0 ± 0.1
This compound (100 pM)12.8 ± 1.9
Proteinase Inhibitor II (Pin II) Control1.0 ± 0.2
This compound (100 pM)15.1 ± 2.2

Visualizations

This compound Signaling Pathway

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wounding Wounding This compound This compound Wounding->this compound releases SYR1 This compound Receptor (SYR1) This compound->SYR1 binds to MAPK_Cascade MAPK Cascade SYR1->MAPK_Cascade activates PLA2 Phospholipase A2 SYR1->PLA2 activates Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid releases JA_Biosynthesis JA Biosynthesis Linolenic_Acid->JA_Biosynthesis is converted by Jasmonic_Acid Jasmonic Acid (JA) JA_Biosynthesis->Jasmonic_Acid JAZ_Repressor JAZ Repressor Jasmonic_Acid->JAZ_Repressor promotes degradation of MYC2 MYC2 Transcription Factor JAZ_Repressor->MYC2 represses Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) MYC2->Defense_Genes activates

Caption: A simplified diagram of the this compound signaling pathway in tomato.

Experimental Workflow for Analyzing this compound Response

Experimental_Workflow Plant_Growth Grow tomato plants to 2-3 weeks of age Treatment Treat with this compound (or control solution) Plant_Growth->Treatment Incubation Incubate for 24 hours under constant light Treatment->Incubation Harvesting Harvest leaf tissue Incubation->Harvesting Protein_Extraction Extract soluble proteins Harvesting->Protein_Extraction RNA_Extraction Extract total RNA Harvesting->RNA_Extraction PI_Assay Quantify Proteinase Inhibitors (e.g., Radial Immunodiffusion) Protein_Extraction->PI_Assay qRT_PCR Analyze gene expression (e.g., qRT-PCR) RNA_Extraction->qRT_PCR Data_Analysis Analyze and compare data PI_Assay->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for studying this compound response in tomato.

References

Issues with recombinant prosystemin solubility and folding.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with recombinant prosystemin solubility and folding during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is prothis compound, and why is its recombinant production often challenging?

Prothis compound is a 200-amino acid prohormone found in plants like tomatoes.[1][2] Upon wounding by herbivores, it is cleaved to release an 18-amino acid signaling peptide called this compound, which activates defense genes.[1][2][3] A primary challenge in its recombinant production is that prothis compound is an intrinsically disordered protein (IDP).[4] IDPs lack a stable tertiary structure, which can make them prone to aggregation and formation of insoluble inclusion bodies when overexpressed in common host systems like E. coli.[5][6]

Q2: My recombinant prothis compound is forming inclusion bodies. What is the primary cause?

The formation of inclusion bodies is a common issue when overexpressing heterologous proteins in E. coli.[7] The primary causes include:

  • High expression rate: Rapid protein synthesis can overwhelm the cellular machinery responsible for proper protein folding, leading to the accumulation of misfolded aggregates.[5][6]

  • Hydrophobic interactions: Prothis compound, like many proteins, has hydrophobic regions that can interact between molecules at high concentrations, driving aggregation. These interactions are temperature-dependent.[4][7]

  • Lack of post-translational modifications: E. coli cannot perform many of the post-translational modifications that eukaryotic proteins may require for proper folding and stability.[5][6]

  • Intrinsic disorder: The natural lack of a fixed structure in prothis compound makes it more susceptible to aggregation during overexpression.[4]

Q3: How can I improve the soluble expression of my recombinant prothis compound?

Several strategies can be employed to enhance the yield of soluble prothis compound:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[2][7] This also reduces the strength of hydrophobic interactions that lead to aggregation.[7]

  • Optimize Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, preventing the overwhelming of the cell's folding machinery.[8]

  • Choose a Suitable Host Strain: E. coli strains like BL21(DE3) are common, but others, such as Rosetta™ strains that supply tRNAs for rare codons, can be beneficial for expressing eukaryotic proteins.[8]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner protein, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), to prothis compound can improve its solubility.[9]

Q4: What are the general steps for recovering prothis compound from inclusion bodies?

If inclusion body formation is unavoidable, a multi-step process is required to recover the protein:

  • Cell Lysis and Inclusion Body Isolation: Disrupt the E. coli cells and centrifuge to pellet the dense inclusion bodies, separating them from soluble cellular components.

  • Washing: Wash the inclusion bodies to remove contaminating proteins and cellular debris.

  • Solubilization: Use a strong denaturing agent, such as 8 M urea or 6 M guanidine hydrochloride (GdnHCl), to solubilize the aggregated protein.[10][11]

  • Refolding: Gradually remove the denaturant to allow the protein to refold into its native conformation. This is often done through methods like dialysis or rapid dilution into a refolding buffer.[10][11]

Troubleshooting Guides

Guide 1: Optimizing Soluble Prothis compound Expression

This guide provides a systematic approach to increasing the yield of soluble recombinant prothis compound.

Problem Potential Cause Troubleshooting Step
Low or no expression of prothis compound. Plasmid or induction failure.Verify the integrity of the expression vector. Sequence the insert to confirm the prothis compound gene is in-frame. Use a fresh solution of the inducing agent.
Prothis compound is expressed but is entirely in the insoluble fraction (inclusion bodies). Expression rate is too high.Lower the post-induction temperature to 18-22°C.[4][10] Reduce the IPTG concentration to 0.1-0.5 mM.
Suboptimal host strain.Try different E. coli expression strains, such as Rosetta(DE3) or ArcticExpress(DE3), which are designed to improve the folding of complex proteins.
Low overall yield of soluble prothis compound. Suboptimal growth and induction conditions.Induce the culture at a lower optical density (OD600 of ~0.4-0.6). Experiment with different growth media that may enhance protein expression.
Protein degradation.Add protease inhibitors to the lysis buffer. Ensure all purification steps are performed at 4°C to minimize protease activity.
Guide 2: Solubilization and Refolding of Prothis compound from Inclusion Bodies

This guide outlines the steps to recover active prothis compound from inclusion bodies.

Problem Potential Cause Troubleshooting Step
Inclusion bodies do not solubilize completely. Insufficient denaturant concentration.Increase the concentration of urea (up to 8 M) or GdnHCl (up to 6 M). Ensure adequate mixing and incubation time.
Strong non-covalent interactions.Add a reducing agent like DTT or β-mercaptoethanol (5-20 mM) to the solubilization buffer to break any incorrect disulfide bonds.
Protein precipitates during the refolding process. Rapid removal of denaturant.Use a stepwise dialysis protocol with decreasing concentrations of the denaturant. Alternatively, use a rapid dilution method where the solubilized protein is quickly diluted into a large volume of refolding buffer.
Incorrect buffer composition.Optimize the refolding buffer. Common additives include L-arginine (0.4-1.0 M) to suppress aggregation, and a redox system like glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.
Refolded prothis compound is not biologically active. Protein is misfolded.Vary the refolding conditions (pH, temperature, additives). Consider on-column refolding where the protein is bound to a chromatography resin while the denaturant is exchanged for refolding buffer.

Data Presentation

Table 1: Effect of Expression Temperature on Soluble Protein Yield

Induction Temperature (°C)Relative Soluble Protein YieldReference
37Low (often leads to inclusion bodies)General Knowledge
22-25Moderate to High[4][10]
15-18High (slower growth, higher solubility)[7]

Table 2: Common Components of Refolding Buffers

AdditiveTypical ConcentrationPurpose
L-Arginine0.4 - 1.0 MSuppresses protein aggregation.
Urea0.5 - 2.0 MActs as a weak denaturant to prevent aggregation during refolding.
Glycerol5 - 20% (v/v)Stabilizes the refolded protein.
GSH/GSSG1-5 mM (reduced/oxidized)Provides a redox environment for correct disulfide bond formation.
DTT1-2 mMMaintains a reducing environment.

Table 3: Reported Yields of Recombinant Prothis compound and its Fragments

ProteinExpression SystemYieldReference
Truncated Prothis compound (ProSys(1-178))E. coli BL21(DE3)1 mg/L of culture[12]
Prothis compound Fragments (PS1-70, PS1-120)E. coli BL21(DE3)~2 mg/L of culture[10]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Soluble Prothis compound
  • Transform the prothis compound expression vector into E. coli BL21(DE3) cells.

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 22°C).

  • Add IPTG to a final concentration of 0.5 mM to induce protein expression.

  • Incubate for 16 hours at 22°C with shaking.[4][10]

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[4]

  • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1 mM DTT, pH 8.0) and lyse by sonication.[4]

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[4]

  • Analyze both fractions by SDS-PAGE to determine the amount of soluble prothis compound.

Protocol 2: Inclusion Body Solubilization and Refolding
  • Isolation: After cell lysis (Protocol 1, steps 9-10), discard the supernatant. Resuspend the insoluble pellet (inclusion bodies) in lysis buffer containing a mild detergent (e.g., 1% Triton X-100) and centrifuge again. Repeat this wash step twice.

  • Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 20 mM Tris pH 8.0, 8 M Urea, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Refolding by Dilution: Rapidly dilute the solubilized protein 1:100 into a large volume of ice-cold refolding buffer (e.g., 50 mM Tris pH 8.0, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG).

  • Incubation: Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.

  • Concentration and Purification: Concentrate the refolded protein using ultrafiltration and proceed with purification steps such as affinity and size-exclusion chromatography.

Visualizations

TroubleshootingWorkflow Start Start: Low/Insoluble Prothis compound Expression CheckExpression Run SDS-PAGE of total cell lysate Start->CheckExpression NoBand No Prothis compound Band CheckExpression->NoBand BandPresent Prothis compound Band Present CheckExpression->BandPresent CheckVector Verify vector sequence and induction protocol NoBand->CheckVector Yes SolubilityTest Analyze soluble vs. insoluble fractions BandPresent->SolubilityTest Yes MostlyInsoluble Mostly Insoluble? SolubilityTest->MostlyInsoluble SufficientlySoluble Sufficiently Soluble SolubilityTest->SufficientlySoluble No OptimizeExpression Optimize Expression: - Lower temperature (18-22°C) - Lower IPTG (0.1-0.5 mM) - Change host strain MostlyInsoluble->OptimizeExpression Yes RefoldingPath Proceed to Inclusion Body Solubilization & Refolding MostlyInsoluble->RefoldingPath If optimization fails OptimizeExpression->SolubilityTest Purify Purify from Soluble Fraction SufficientlySoluble->Purify Yes

Caption: Troubleshooting workflow for low or insoluble prothis compound expression.

RefoldingWorkflow Start Harvest Cells with Inclusion Bodies (IBs) Lysis Cell Lysis (e.g., Sonication) Start->Lysis IsolateIBs Centrifuge to Isolate IBs Lysis->IsolateIBs WashIBs Wash IBs (Buffer with mild detergent) IsolateIBs->WashIBs Solubilize Solubilize IBs (8M Urea or 6M GdnHCl + Reducing Agent) WashIBs->Solubilize Refold Refold Protein Solubilize->Refold Dialysis Dialysis Refold->Dialysis Method 1 Dilution Rapid Dilution Refold->Dilution Method 2 OnColumn On-Column Refolding Refold->OnColumn Method 3 Purify Purify Refolded Protein (e.g., Chromatography) Dialysis->Purify Dilution->Purify OnColumn->Purify

Caption: Experimental workflow for inclusion body processing and refolding.

SignalingPathway Wounding Wounding (Herbivore Attack) Prothis compound Prothis compound Wounding->Prothis compound triggers processing of This compound This compound (18 aa peptide) Prothis compound->this compound releases Receptor This compound Receptor (SR160) This compound->Receptor binds to MAPK MAP Kinase Cascade Receptor->MAPK PLA2 Phospholipase A2 Activation Receptor->PLA2 JA Jasmonic Acid (JA) Biosynthesis MAPK->JA LinolenicAcid Linolenic Acid Release PLA2->LinolenicAcid LinolenicAcid->JA DefenseGenes Defense Gene Expression (e.g., Proteinase Inhibitors) JA->DefenseGenes activates

Caption: Simplified prothis compound/systemin signaling pathway in plants.[1][2][13]

References

Preventing proteolysis during systemin extraction from plant tissues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of the peptide hormone systemin from plant tissues, with a primary focus on preventing proteolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction challenging?

A1: this compound is an 18-amino acid polypeptide hormone involved in the wound response in plants, particularly in the Solanaceae family.[1][2] Its extraction is challenging due to its low abundance in plant tissues and its susceptibility to degradation by endogenous proteases released during tissue homogenization.[3][4]

Q2: What are proteases, and how do they interfere with this compound extraction?

A2: Proteases are enzymes that break down proteins and peptides. When plant cells are lysed during extraction, proteases that are normally compartmentalized within the cell are released and can rapidly degrade this compound, leading to low or no yield.[3][4]

Q3: What is the most critical first step to prevent proteolysis during extraction?

A3: The most critical step is to work quickly and at low temperatures (e.g., on ice or at 4°C) throughout the entire extraction procedure.[4] This slows down the activity of endogenous proteases. Additionally, immediately freezing plant tissue in liquid nitrogen upon collection and grinding it to a fine powder while frozen is crucial.

Q4: What are protease inhibitor cocktails, and should I use them?

A4: Protease inhibitor cocktails are mixtures of several different compounds that inhibit a broad range of proteases.[5] It is highly recommended to use a commercially available protease inhibitor cocktail specifically designed for plant tissues to effectively protect this compound from degradation.[6]

Q5: Can I make my own protease inhibitor cocktail?

A5: While it is possible to prepare a custom protease inhibitor cocktail, commercial cocktails are optimized for broad-spectrum inhibition and convenience. A standard DIY cocktail might include AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.[7] However, ensuring the correct concentrations and stability of each component can be challenging.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no this compound yield Proteolytic degradation: Endogenous proteases are degrading this compound.- Work at 4°C or on ice throughout the entire procedure. - Add a broad-spectrum plant protease inhibitor cocktail to your extraction buffer immediately before use.[6] - Ensure rapid inactivation of proteases by immediately homogenizing the tissue in a denaturing lysis buffer.
Inefficient extraction: The extraction buffer or method is not suitable for releasing this compound from the tissue.- Ensure the plant tissue is thoroughly ground to a fine powder in liquid nitrogen. - Optimize the composition of your extraction buffer (e.g., pH, detergents). - Consider alternative extraction methods such as phenol-based extractions.[8]
This compound loss during clarification: this compound is being discarded with the cell debris pellet.- Centrifuge at a lower speed or for a shorter duration to pellet debris. - Analyze a small fraction of the pellet to check for the presence of this compound.
Degraded this compound detected (e.g., by mass spectrometry) Partial proteolysis: Protease activity was not completely inhibited.- Increase the concentration of the protease inhibitor cocktail (e.g., use a 2-3x concentration). - Ensure the protease inhibitor cocktail is fresh and has been stored correctly. - Add EDTA to the extraction buffer to inhibit metalloproteases, if compatible with downstream applications.[5]
Inconsistent results between extractions Variability in starting material: Differences in plant age, health, or wounding status can affect this compound levels.- Use plant material of a consistent age and developmental stage. - Standardize the wounding procedure if investigating wound-induced this compound.
Procedural variations: Minor differences in incubation times, temperatures, or reagent preparation can impact results.- Follow a standardized, written protocol meticulously for each extraction. - Prepare fresh buffers and protease inhibitor solutions for each experiment.
Contaminants interfering with downstream analysis (e.g., HPLC, MS) Presence of secondary metabolites: Phenols, tannins, and other plant compounds can co-extract with this compound.- Incorporate a cleanup step, such as a C18 solid-phase extraction (SPE) column, to purify the peptide fraction. - Perform a precipitation step with trichloroacetic acid (TCA)/acetone to remove interfering substances.[9]

Quantitative Data Summary

The following table summarizes the components of commercially available protease inhibitor cocktails designed for plant tissues, which are crucial for preventing proteolysis during this compound extraction.

Inhibitor ClassTarget ProteasesExample Inhibitors
Serine Proteases Trypsin, Chymotrypsin, etc.AEBSF, Aprotinin, PMSF
Cysteine Proteases Papain, etc.E-64, Leupeptin
Aspartic Proteases Pepsin, etc.Pepstatin A
Metalloproteases EDTA, 1,10-Phenanthroline
Aminopeptidases Bestatin

This table is a summary of information from multiple sources.[6][7]

Experimental Protocols & Visualizations

Detailed Protocol for this compound Extraction

This protocol is a general guideline and may require optimization for specific plant species and tissues.

Materials:

  • Plant tissue (e.g., tomato leaves)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA

  • Plant Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P9599 or similar)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Solid-Phase Extraction (SPE) C18 columns

Procedure:

  • Tissue Harvest and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to halt proteolytic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the tissue frozen during this step.

  • Extraction Buffer Preparation: Prepare the extraction buffer and keep it on ice. Immediately before use, add the plant protease inhibitor cocktail according to the manufacturer's instructions (typically a 1:100 dilution).

  • Homogenization: Add the frozen plant powder to a microcentrifuge tube containing the ice-cold extraction buffer with protease inhibitors. Vortex vigorously for 1-2 minutes to homogenize the sample.

  • Incubation: Incubate the homogenate on ice for 30 minutes with occasional vortexing to facilitate protein extraction.

  • Clarification: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted proteins and peptides, to a new pre-chilled tube.

  • Purification (Optional but Recommended): For cleaner samples, perform a solid-phase extraction using a C18 column to enrich for peptides like this compound and remove larger proteins and other contaminants.

  • Storage: Store the purified extract at -80°C for further analysis.

This compound Extraction Workflow

G This compound Extraction Workflow A Plant Tissue Harvest B Flash Freeze in Liquid N2 A->B C Grind to Fine Powder B->C D Homogenize in Extraction Buffer + Protease Inhibitors C->D E Incubate on Ice D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant F->G H SPE Purification (C18) G->H I Analysis (HPLC/MS) H->I

Caption: A flowchart of the key steps in this compound extraction.

This compound Signaling Pathway

G This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Peptide SYR1 This compound Receptor (SYR1) This compound->SYR1 Binding H_ATPase H+-ATPase SYR1->H_ATPase Inhibition MAPK_cascade MAPK Cascade SYR1->MAPK_cascade Activation Phospholipase Phospholipase MAPK_cascade->Phospholipase Activation Linolenic_Acid Linolenic Acid Phospholipase->Linolenic_Acid Release from membrane JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid JA_Biosynthesis->JA Defense_Genes Defense Gene Expression JA->Defense_Genes Upregulation

References

Choosing the correct control peptide for systemin experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the correct use of control peptides for systemin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in plants?

This compound is an 18-amino acid polypeptide hormone involved in the plant defense response, primarily in species of the Solanaceae family, like tomatoes.[1][2][3][4] It is processed from a 200-amino acid precursor protein called prothis compound.[1][5] When a plant is wounded, by herbivory for instance, this compound is released and transported through the plant, where it triggers a systemic defense response.[1][2] This response includes the production of proteinase inhibitors and other defense-related genes that can deter pests.[6][7]

Q2: Why is a negative control peptide essential in this compound experiments?

A negative control peptide is crucial to ensure that the observed biological effects are specific to the this compound peptide's sequence and structure, and not due to non-specific effects of introducing a peptide into the system.[8][9] An ideal negative control should be inactive but share similar physical and chemical properties with the active peptide.[8] This helps to rule out false positives that could arise from the experimental procedure itself or from the peptide's general properties, such as its charge or hydrophobicity.

Q3: What is the most appropriate negative control for this compound?

A scrambled this compound peptide is the most commonly used and appropriate negative control.[8][10][11] A scrambled peptide has the same amino acid composition as this compound, but the sequence of the amino acids is randomized.[8] This ensures a similar molecular weight and overall biochemical profile, while the altered primary sequence should render it unable to bind to the this compound receptor and elicit a downstream response.

Q4: What are the characteristics of a good scrambled this compound control peptide?

A well-designed scrambled this compound control peptide should have the following characteristics:

  • Identical Amino Acid Composition: It must contain the same number and type of amino acids as the native this compound peptide.

  • Randomized Sequence: The amino acid sequence should be sufficiently different from the native this compound to prevent binding to the this compound receptor, SR160.

  • Similar Physicochemical Properties: Properties like molecular weight, isoelectric point, and general solubility should be comparable to the native this compound.

  • High Purity: The peptide should be of high purity to avoid contaminants that might cause non-specific effects.

Troubleshooting Guide

Problem 1: My scrambled peptide control is showing biological activity.

If your scrambled peptide control is eliciting a defense response, consider the following potential causes and solutions:

  • Peptide Purity: The scrambled peptide preparation may be contaminated with active this compound or other impurities.

    • Solution: Verify the purity of your scrambled peptide using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). If necessary, re-purify the peptide or obtain a new, high-purity batch.

  • Incomplete Scrambling: The scrambled sequence might still contain a motif that allows for partial binding to the this compound receptor.

    • Solution: Design a new scrambled sequence, ensuring it does not contain any conserved regions or critical binding residues of the native this compound peptide.

  • Non-Specific Effects: High concentrations of any peptide can sometimes lead to non-specific cellular responses.

    • Solution: Perform a dose-response curve for both the this compound and the scrambled peptide to determine the optimal concentration range. Use the lowest effective concentration of this compound and a corresponding concentration of the scrambled control.

Problem 2: I am not observing any response with my this compound peptide.

If this compound is not inducing the expected defense response, troubleshoot the following:

  • Peptide Integrity: The this compound peptide may have degraded.

    • Solution: Ensure proper storage of the peptide (typically lyophilized at -20°C or colder). Before the experiment, confirm the peptide's integrity via HPLC and MS.

  • Experimental System: The plant tissue or cell culture may not be responsive.

    • Solution: Use healthy, young plants or cell cultures at an appropriate developmental stage. Ensure the experimental conditions (e.g., temperature, light) are optimal for a defense response. Include a positive control, such as jasmonic acid, to confirm that the downstream signaling pathway is functional.[1][5]

  • Delivery Method: The method of peptide application (e.g., foliar spray, hydroponics) may not be effective.

    • Solution: Review the literature for proven delivery methods for your specific plant species and experimental setup.[10][11] For example, supplying this compound through the cut stem of young tomato plants is a known effective method.[2]

Data Presentation

Table 1: Representative Data on the Effect of this compound and a Scrambled Control Peptide on Proteinase Inhibitor II (PI-II) Gene Expression in Tomato Leaves.

TreatmentPeptide Concentration (nM)Relative PI-II Gene Expression (Fold Change)
Mock (Buffer)01.0
This compound1015.2
Scrambled this compound101.1

This table summarizes typical results where this compound induces a strong defense gene expression, while the scrambled control shows no significant activity compared to the mock treatment.

Experimental Protocols

Protocol: Assessing the in vivo Activity of this compound and a Control Peptide in Tomato Seedlings

  • Plant Material: Grow tomato (e.g., Solanum lycopersicum) seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 10-14 days.

  • Peptide Preparation: Dissolve lyophilized this compound and scrambled this compound peptides in sterile water or a suitable buffer (e.g., PBS) to create stock solutions (e.g., 1 µM).

  • Treatment Application:

    • Excise the cotyledons of the tomato seedlings.

    • Place the seedlings in individual vials containing 100 µL of the treatment solution (e.g., buffer only, 10 nM this compound, or 10 nM scrambled this compound).

    • Allow the seedlings to take up the solution through the cut stem for 2 hours.

  • Incubation: After the 2-hour uptake period, transfer the seedlings to vials containing sterile water and incubate them under the same controlled conditions for 24 hours.

  • Sample Collection: Harvest the leaves and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Analysis:

    • RNA Extraction: Extract total RNA from the leaf tissue.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Quantitative PCR (qPCR): Perform qPCR to measure the relative expression of a defense-related marker gene, such as Proteinase Inhibitor II (PI-II), using a suitable reference gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each treatment relative to the mock (buffer) control.

Visualizations

Systemin_Signaling_Pathway cluster_Prothis compound Prothis compound Processing cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasmic Signaling Cascade Prothis compound Prothis compound (200 aa) This compound This compound (18 aa) Prothis compound->this compound Wounding/ Herbivory SR160 SR160 (LRR-RLK Receptor) This compound->SR160 Binds MAPK MAP Kinase Cascade SR160->MAPK Activates PLA2 Phospholipase A2 Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases from membrane MAPK->PLA2 Activates JA Jasmonic Acid Linolenic_Acid->JA Octadecanoid Pathway Defense_Genes Defense Gene Expression JA->Defense_Genes Induces

Caption: The this compound signaling pathway, from wounding to defense gene activation.

Control_Peptide_Workflow cluster_Design Peptide Design & Synthesis cluster_Validation Control Validation cluster_Experiment Experimentation Design_Sys This compound Sequence Design_Scrambled Scrambled Sequence (Same AA composition) Design_Sys->Design_Scrambled Synthesis Synthesize & Purify (>95% Purity) Design_Scrambled->Synthesis QC Quality Control (HPLC, MS) Synthesis->QC Dose_Response Dose-Response Assay QC->Dose_Response Activity_Check Assess Activity of Scrambled Peptide vs. This compound Dose_Response->Activity_Check Experiment Perform Experiment with: - Mock - this compound - Scrambled Control Activity_Check->Experiment If Scrambled is Inactive

Caption: Experimental workflow for selecting and validating a control peptide.

Troubleshooting_Logic Start Scrambled Control Shows Activity? Check_Purity Is Peptide Purity >95%? Start->Check_Purity Yes Result_Valid_Control Control is Valid Start->Result_Valid_Control No Check_Sequence Is Sequence Sufficiently Different? Check_Purity->Check_Sequence Yes Result_Contamination Potential Contamination Check_Purity->Result_Contamination No Check_Concentration Is Concentration Too High? Check_Sequence->Check_Concentration Yes Result_Redesign Redesign Scrambled Sequence Check_Sequence->Result_Redesign No Result_Optimize_Conc Optimize Concentration Check_Concentration->Result_Optimize_Conc Yes Check_Concentration->Result_Valid_Control No

Caption: Troubleshooting logic for an active scrambled control peptide.

References

Calibrating instruments for accurate detection of systemin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate detection and quantification of systemin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for robust and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for a this compound calibration curve in an LC-MS/MS analysis?

A1: The linear range for this compound quantification by LC-MS/MS can vary depending on the instrument sensitivity and sample matrix. However, a typical range would be from low picograms per gram (pg/g) to several nanograms per gram (ng/g) of plant tissue. For example, one study reported detection limits (LODs) for tomato this compound as low as 29 pg/g, with reliable quantification within this range.[1] It is crucial to establish a calibration curve for each batch of samples to ensure accuracy.

Q2: What are the most common causes of low or no signal in a this compound ELISA?

A2: Low or no signal in a this compound ELISA can stem from several factors:

  • Improper antibody usage: Ensure the correct primary and secondary antibodies are used at their optimal concentrations.

  • Degraded reagents: Check the expiration dates and storage conditions of all reagents, including the this compound standard, enzyme conjugates, and substrates.

  • Insufficient washing: Inadequate washing between steps can lead to high background and obscure the signal.

  • Incorrect buffer composition: Using buffers with incompatible components (e.g., sodium azide in HRP-based assays) can inhibit the enzymatic reaction.

  • Poor plate coating: If performing a self-coated ELISA, ensure the capture antibody is properly adsorbed to the plate.

Q3: How can I minimize matrix effects when quantifying this compound in plant extracts using LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantifying peptides from complex biological samples. To mitigate these effects:

  • Effective sample preparation: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

  • Use of internal standards: Incorporate a stable isotope-labeled this compound internal standard that co-elutes with the analyte to normalize for matrix effects.[2][3]

  • Chromatographic separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Q4: What are the key precursor and fragment ions to monitor for this compound in a multiple reaction monitoring (MRM) LC-MS/MS experiment?

A4: The specific precursor (Q1) and fragment (Q3) ions will depend on the charge state of the this compound peptide. For a doubly charged precursor ion of a target peptide, multiple fragment ions can be monitored. For instance, for a peptide with a precursor ion of m/z 556.2, a prominent fragment ion might be observed at m/z 397.2.[4] It is essential to optimize these transitions on your specific instrument by infusing a pure this compound standard.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible CauseSuggested Solution
No or low this compound peak Instrument sensitivity is too low.- Perform instrument tuning and calibration. - Check detector settings.
Poor ionization of this compound.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase pH is appropriate for protonation.
This compound degradation.- Work with samples on ice and use protease inhibitors during extraction.
Inefficient extraction.- Optimize the extraction protocol; ensure complete cell lysis.
High background noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives. - Flush the LC system and column.[5]
Matrix effects.- Improve sample cleanup using SPE. - Use a matrix-matched calibration curve.
Peak tailing or fronting Poor chromatographic conditions.- Adjust mobile phase composition and gradient. - Ensure the column is not overloaded.
Column degradation.- Replace the HPLC column.
Inconsistent retention times Fluctuations in LC pump pressure or temperature.- Check the LC system for leaks and ensure stable solvent delivery. - Use a column oven for temperature control.
Column equilibration issues.- Ensure the column is adequately equilibrated between injections.
ELISA Troubleshooting
IssuePossible CauseSuggested Solution
No signal Omission of a critical reagent.- Carefully review the protocol and ensure all steps were followed in the correct order.
Inactive enzyme conjugate.- Use a fresh batch of enzyme conjugate.
Incorrect substrate.- Ensure the correct substrate for the enzyme is being used.
Weak signal Insufficient antigen or antibody concentration.- Optimize the concentrations of the capture antibody, detection antibody, and this compound standard.
Short incubation times.- Increase the incubation times to allow for complete binding.
Suboptimal temperature.- Perform incubations at the recommended temperature.
High background Non-specific binding of antibodies.- Increase the number and duration of wash steps. - Use a more effective blocking buffer.
High concentration of detection antibody or enzyme conjugate.- Titrate the detection antibody and enzyme conjugate to the optimal dilution.
Poor standard curve Improper dilution of standards.- Prepare fresh serial dilutions of the this compound standard, ensuring accurate pipetting.
Inappropriate curve fitting model.- Use a four-parameter logistic (4PL) curve fit for sigmoidal data.[6]

Experimental Protocols

This compound Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol is designed for the extraction of this compound from plant leaves for subsequent quantification.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 80% methanol with 0.1% formic acid)

  • Protease inhibitor cocktail

  • Internal Standard (Stable isotope-labeled this compound)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Harvest plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add ice-cold extraction buffer containing a protease inhibitor cocktail and the internal standard.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Perform Solid-Phase Extraction (SPE) on the supernatant to remove interfering substances and concentrate the peptides.

  • Elute the peptides from the SPE cartridge and dry the eluate under a vacuum.

  • Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

This compound Quantification by LC-MS/MS

Instrumentation and Parameters:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for this compound elution
Flow Rate 200-400 µL/min
Ionization Mode Positive ESI
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of this compound standard
Fragment Ion (Q3) To be determined by infusion of this compound standard
Collision Energy To be optimized for each transition

Calibration Curve Preparation: Prepare a series of calibration standards by spiking known amounts of a synthetic this compound standard and a fixed amount of the internal standard into a blank plant matrix extract. The concentration range should bracket the expected concentration of this compound in the samples.

This compound ELISA Protocol (Sandwich ELISA)

Materials:

  • 96-well ELISA plate

  • Capture antibody (anti-systemin)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound standard

  • Plant extract samples

  • Detection antibody (biotinylated anti-systemin)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add this compound standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add TMB substrate and incubate for 15-30 minutes in the dark until color develops.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Visualizations

SysteminSignalingPathway Wounding Wounding/ Herbivore Attack Prothis compound Prothis compound (Cytoplasm) Wounding->Prothis compound induces synthesis This compound This compound (18 aa peptide) Prothis compound->this compound proteolytic cleavage SYR1 SYR1 Receptor (Plasma Membrane) This compound->SYR1 binds MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade activates PLA2 Phospholipase A2 MAPK_Cascade->PLA2 activates Linolenic_Acid Linolenic Acid (from membranes) PLA2->Linolenic_Acid releases JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Jasmonic_Acid Jasmonic Acid (JA) JA_Biosynthesis->Jasmonic_Acid Defense_Genes Defense Gene Expression Jasmonic_Acid->Defense_Genes activates

Caption: Simplified this compound Signaling Pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue_Collection 1. Plant Tissue Collection & Freezing Grinding 2. Grinding in Liquid Nitrogen Tissue_Collection->Grinding Extraction 3. Extraction with Internal Standard Grinding->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Integration 6. Peak Integration LCMS->Integration Calibration 7. Calibration Curve Generation Integration->Calibration Quantification 8. Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound quantification.

TroubleshootingTree cluster_instrument Instrument Checks cluster_sample_prep Sample Preparation Checks cluster_method Method Optimization Start Problem: Inaccurate this compound Quantification Check_Instrument Is the instrument performing optimally? Start->Check_Instrument Check_Sample_Prep Is sample preparation adequate? Check_Instrument->Check_Sample_Prep No Check_Method Is the analytical method optimized? Check_Instrument->Check_Method Yes Calibrate Calibrate & Tune Instrument Check_Instrument->Calibrate Review_Extraction Review Extraction Protocol Check_Sample_Prep->Review_Extraction Optimize_Chromo Optimize Chromatography Check_Method->Optimize_Chromo Check_Sensitivity Verify Sensitivity with Standard Calibrate->Check_Sensitivity Improve_Cleanup Improve Sample Cleanup (SPE) Review_Extraction->Improve_Cleanup Use_IS Use Internal Standard Improve_Cleanup->Use_IS Optimize_MS Optimize MS Parameters Optimize_Chromo->Optimize_MS Matrix_Matched_Cal Use Matrix-Matched Calibration Optimize_MS->Matrix_Matched_Cal

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing Systemic In-Vivo Delivery in Whole Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of systemic in-vivo delivery in whole plants.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for systemic transport in plants?

A1: Systemic transport in plants primarily occurs through two vascular tissues: the xylem and the phloem.[1][2]

  • Xylem: Transports water and minerals from the roots to the rest of the plant in a unidirectional flow.[1] This is a passive process driven by transpiration.

  • Phloem: Transports sugars (produced during photosynthesis) and other organic molecules, including amino acids and hormones, from source tissues (e.g., mature leaves) to sink tissues (e.g., roots, fruits, and growing points).[1][2][3] This process is known as translocation and is an active process.

Q2: Which delivery method is most efficient for systemic uptake?

A2: The efficiency of systemic delivery depends on the specific compound, the plant species, and the experimental goals. There is no single "most efficient" method, as each has its advantages and limitations.

  • Root Drench: Effective for water-soluble compounds that can be readily taken up by the roots and transported via the xylem.

  • Foliar Spray: Can be efficient for compounds that can penetrate the leaf cuticle and enter the phloem for translocation. It is often used for micronutrient delivery.

  • Trunk Injection: A targeted method for woody plants, delivering substances directly into the vascular system, bypassing barriers like bark.[4][5]

  • Agroinfiltration: A widely used laboratory technique for transient gene expression, but systemic movement can be limited.

  • Nanoparticles: Can be engineered to enhance uptake and translocation through various application methods.[6][7]

  • Viral Vectors: Can achieve systemic infection and gene expression, but host range and vector design are critical factors.

Q3: What are the key factors influencing the efficiency of systemic delivery?

A3: Several factors can significantly impact the success of systemic delivery:

  • Physicochemical Properties of the Compound: Size, charge, solubility, and stability of the molecule being delivered. For nanoparticles, size, shape, and surface chemistry are critical.[8]

  • Plant Species and Developmental Stage: Different plant species have varying vascular anatomy, leaf structures, and metabolic rates that affect uptake and transport. Younger, actively growing plants often exhibit more efficient systemic transport.

  • Environmental Conditions: Temperature, humidity, and light can influence transpiration rates (xylem flow) and photosynthetic activity (phloem flow), thereby affecting systemic movement.

  • Application Method: The chosen delivery method and its proper execution are crucial for initial uptake.

Troubleshooting Guides

Agroinfiltration
Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Transient Gene Expression 1. Low transformation efficiency of Agrobacterium. 2. Incorrect Agrobacterium strain or density (OD600).[9] 3. Post-transcriptional gene silencing (PTGS) by the plant's defense mechanism.[10] 4. Suboptimal infiltration buffer or conditions. 5. Poor plant health.1. Verify the integrity of your vector and successful transformation of Agrobacterium. 2. Optimize the OD600 of the bacterial suspension (typically between 0.5-1.0).[9] 3. Co-infiltrate with a viral suppressor of silencing (e.g., P19).[10] 4. Use an appropriate infiltration medium (e.g., MMA buffer) and ensure complete infiltration of the leaf tissue. 5. Use healthy, well-watered plants (e.g., Nicotiana benthamiana) at the 4-6 leaf stage.
Necrosis or Yellowing of Infiltrated Leaf Tissue 1. High Agrobacterium density. 2. Toxicity of the expressed protein. 3. Overactive plant defense response. 4. Infiltration of older or stressed leaves.1. Reduce the OD600 of the Agrobacterium suspension. 2. If the protein is known to be toxic, consider using an inducible expression system. 3. Use younger, healthy plants and avoid excessive wounding during infiltration. 4. Infiltrate the youngest fully expanded leaves.
Inconsistent Expression Levels 1. Uneven infiltration of the leaf. 2. Variation in plant age and health. 3. Environmental fluctuations in the growth chamber.1. Ensure the entire leaf area is infiltrated uniformly. 2. Use plants of the same age and grown under identical conditions. 3. Maintain consistent light, temperature, and humidity.
Nanoparticle-Mediated Delivery
Problem Potential Cause(s) Troubleshooting Solution(s)
Nanoparticle Aggregation 1. High ionic strength of the plant extract or delivery buffer. 2. Unfavorable pH. 3. Insufficient surface stabilization of nanoparticles.1. Optimize the buffer composition to reduce ionic strength. 2. Adjust the pH of the nanoparticle suspension to be at or near the isoelectric point. 3. Use appropriate capping or stabilizing agents. 4. Disperse aggregates using sonication before application.
Low Uptake and Translocation 1. Nanoparticle size is too large to pass through the cell wall pores (typically 5-20 nm).[11] 2. Inappropriate surface charge for interaction with plant tissues. 3. Poor adhesion to the leaf surface (for foliar application).1. Synthesize or select nanoparticles with a smaller hydrodynamic diameter. 2. Modify the surface charge of the nanoparticles to be more compatible with the plant surface (e.g., slightly negative for better vascular transport).[12] 3. Include a surfactant in the foliar spray solution to improve spreading and adhesion.
Phytotoxicity 1. High concentration of nanoparticles. 2. Inherent toxicity of the nanoparticle material. 3. Generation of reactive oxygen species (ROS).1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Select biocompatible nanoparticle materials. 3. Co-deliver antioxidants or use nanoparticle coatings that reduce ROS generation.
Viral Vector-Mediated Delivery
Problem Potential Cause(s) Troubleshooting Solution(s)
Lack of Systemic Infection 1. The viral vector is not compatible with the host plant. 2. The movement protein (MP) is non-functional or inefficient. 3. The plant's defense mechanisms are effectively clearing the virus.1. Ensure the chosen viral vector has a host range that includes your target plant species. 2. Use a viral vector with a well-characterized and efficient movement protein. 3. Co-express a suppressor of gene silencing to counteract the plant's defense response.
Instability of the Viral Vector 1. The inserted gene is too large, leading to its excision from the viral genome. 2. Recombination events during viral replication.1. Use a viral vector with a larger cargo capacity or divide the gene of interest into smaller fragments if possible. 2. Design the vector to minimize repetitive sequences that can promote recombination.
Variable or Low Levels of Gene Expression 1. Inefficient viral replication. 2. The promoter driving the gene of interest is weak. 3. Silencing of the transgene.1. Ensure optimal conditions for viral replication (e.g., temperature, light). 2. Use a strong, constitutive promoter (e.g., the 35S promoter) or a tissue-specific promoter if desired. 3. As with agroinfiltration, co-express a silencing suppressor.

Quantitative Data on Delivery Efficiency

The efficiency of systemic delivery can vary widely. The following tables summarize some reported quantitative data.

Table 1: Translocation Efficiency of Nanoparticles in Different Plant Species.

Nanoparticle Type & SizePlant SpeciesApplication MethodTranslocation to Shoots (%)Reference
Fe₂O₃Pumpkin (Cucurbita maxima)Root< 1%[11]
Polymeric NanocarriersTomato (Solanum lycopersicum)Foliar8 - 25%[13]
Polymeric NanocarriersWheat (Triticum aestivum)Foliar3 - 9%[13]

Table 2: Agroinfiltration Expression Levels in Nicotiana benthamiana.

PromoterRelative Expression Level (%) (Compared to 35S promoter)Reference
35S100%[14]
XVE (uninduced)17%[14]
XVE (induced)140%[14]
G10-9012%[14]

Signaling Pathways and Experimental Workflows

Systemic Acquired Resistance (SAR) Signaling Pathway

Systemic Acquired Resistance (SAR) is a whole-plant defense response to a localized pathogen infection. The signaling cascade involves the production of mobile signals that travel throughout the plant to prime distal tissues for a broad-spectrum and long-lasting resistance. Salicylic acid (SA) is a key signaling molecule in this pathway.[2][3]

SAR_Pathway cluster_local Local Infected Leaf cluster_systemic Systemic (Distal) Leaf Pathogen Pathogen (e.g., P. syringae) SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local induces NPR1_local NPR1 (monomer) in nucleus SA_local->NPR1_local triggers release from oligomer Mobile_Signal Mobile Signals (e.g., MeSA, AzA, G3P) SA_local->Mobile_Signal leads to generation of TGA TGA Transcription Factors NPR1_local->TGA interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes activates SA_systemic Salicylic Acid (SA) Accumulation NPR1_systemic NPR1 (monomer) in nucleus SA_systemic->NPR1_systemic triggers release from oligomer TGA_systemic TGA Transcription Factors NPR1_systemic->TGA_systemic interacts with SAR_expression SAR Gene Expression (Priming for defense) TGA_systemic->SAR_expression activates Mobile_Signal->SA_systemic transported via phloem to

Caption: A simplified diagram of the Systemic Acquired Resistance (SAR) signaling pathway.

Phloem Loading and Unloading

Phloem transport is the mechanism by which plants move sugars and other photoassimilates from the "source" (typically mature leaves) to the "sink" (areas of active growth or storage). This process involves loading into and unloading from the sieve tube elements of the phloem.

Phloem_Transport cluster_source Source Tissue (e.g., Leaf Mesophyll) cluster_sink Sink Tissue (e.g., Root, Fruit) Mesophyll Mesophyll Cell (Photosynthesis -> Sucrose) Companion_Cell_Source Companion Cell Mesophyll->Companion_Cell_Source Sucrose transport (symplastic/apoplastic) Sieve_Tube_Source Sieve Tube Element Companion_Cell_Source->Sieve_Tube_Source Active Loading (Sucrose-H+ Symporter) Transport Long-Distance Transport (Pressure Flow Hypothesis) Sieve_Tube_Source->Transport High Turgor Pressure Sieve_Tube_Sink Sieve Tube Element Companion_Cell_Sink Companion Cell Sieve_Tube_Sink->Companion_Cell_Sink Unloading (symplastic/apoplastic) Sink_Cell Sink Cell (Storage/Metabolism) Companion_Cell_Sink->Sink_Cell Sucrose transport Transport->Sieve_Tube_Sink Low Turgor Pressure

Caption: A diagram illustrating the process of phloem loading at the source and unloading at the sink.

General Experimental Workflow for Systemic Delivery

This workflow outlines the key steps for conducting and analyzing a systemic delivery experiment in whole plants.

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Plant_Growth 1. Plant Growth (Controlled Environment) Compound_Prep 2. Preparation of Delivery Agent Application 3. Application (Root drench, Foliar spray, Trunk injection, etc.) Compound_Prep->Application Sampling 4. Tissue Sampling (Local and Systemic Tissues) Application->Sampling Quantification 5. Quantification (e.g., HPLC, Fluorometry, qPCR) Sampling->Quantification Visualization 6. Visualization (e.g., Confocal Microscopy, Autoradiography) Sampling->Visualization Data_Analysis 7. Data Analysis & Interpretation Quantification->Data_Analysis Visualization->Data_Analysis

Caption: A general workflow for a systemic in-vivo delivery experiment in whole plants.

Detailed Experimental Protocols

Protocol 1: Systemic Delivery via Root Drench in Arabidopsis thaliana

This protocol is designed for the application of water-soluble compounds to the roots for systemic uptake and transport.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old) grown in individual pots.

  • The compound of interest dissolved in a suitable solvent (e.g., water or a mild buffer).

  • Watering can or pipette.

  • Trays to hold the pots.

Methodology:

  • Preparation:

    • Grow Arabidopsis thaliana plants under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

    • Prepare a stock solution of the compound of interest at a known concentration.

    • On the day of the experiment, allow the soil in the pots to dry slightly to facilitate better uptake of the solution.

  • Application:

    • Dilute the stock solution to the final desired treatment concentration. Include a vehicle control (solvent only).

    • Carefully apply a known volume of the solution to the soil surface of each pot, avoiding contact with the leaves. A typical volume is 10-20 mL per pot, depending on the pot size.

    • Place the pots in trays to contain any runoff, which should then be added back to the pot to ensure the full dose is applied.

  • Post-Application:

    • Return the plants to the growth chamber.

    • Monitor the plants for any signs of phytotoxicity.

    • Harvest tissues (roots, rosette leaves, stem, flowers) at desired time points (e.g., 24, 48, 72 hours) for analysis.

  • Analysis:

    • Quantify the concentration of the compound in different tissues using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Protocol 2: Quantification of Systemic Transport Using Fluorescent Tracers

This protocol uses fluorescent dyes to visualize and quantify systemic transport in real-time.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) grown on agar plates or in a hydroponic system.

  • Fluorescent tracer dye (e.g., 5(6)-Carboxyfluorescein diacetate (CFDA) for phloem transport, Rhodamine B for xylem transport).

  • Confocal laser scanning microscope.

  • Micro-pipette.

Methodology:

  • Preparation of Tracer:

    • Prepare a stock solution of the fluorescent tracer in a suitable solvent (e.g., DMSO for CFDA).

    • Dilute the stock solution to the working concentration in a buffer (e.g., PBS).

  • Application of Tracer:

    • For Phloem Transport (CFDA): Gently apply a small droplet (1-5 µL) of the CFDA solution to a mature source leaf. CFDA is membrane-permeable and is cleaved by esterases inside the cell to the membrane-impermeable and fluorescent carboxyfluorescein, which is then loaded into the phloem.

    • For Xylem Transport (Rhodamine B): Apply the Rhodamine B solution to the roots of the seedling.

  • Imaging:

    • Mount the seedling on the stage of a confocal microscope.

    • Use the appropriate laser excitation and emission filters for the chosen fluorescent tracer.

    • Capture time-lapse images of the systemic tissues (e.g., roots for phloem transport from a leaf, or leaves for xylem transport from the roots) to visualize the movement of the tracer.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity in different regions of the plant over time.

    • Calculate the rate of transport based on the movement of the fluorescent front.

Protocol 3: Nanoparticle Delivery to Whole Plants

This protocol provides a general framework for delivering nanoparticles to plants for systemic uptake studies.

Materials:

  • Nanoparticle suspension of known concentration, size, and surface charge.

  • Plants grown in soil, hydroponics, or on agar.

  • Application equipment (e.g., sprayer for foliar application, pipette for root application).

Methodology:

  • Nanoparticle Characterization:

    • Thoroughly characterize the nanoparticles for size, charge (zeta potential), and stability in the application medium.

  • Application:

    • Foliar Application:

      • Prepare the nanoparticle suspension, including a surfactant if necessary to improve leaf wetting.

      • Spray the suspension evenly onto the leaf surfaces until runoff.

      • Include control plants sprayed with the suspension medium without nanoparticles.

    • Root Application:

      • For soil-grown plants, apply the nanoparticle suspension as a soil drench.

      • For hydroponically grown plants, add the nanoparticle suspension to the hydroponic solution.

  • Post-Application and Sampling:

    • Grow the plants under controlled conditions.

    • Harvest different plant tissues at various time points post-application.

    • Thoroughly wash the harvested tissues to remove any nanoparticles adhering to the surface.

  • Analysis:

    • Digest the plant tissues using acid digestion.

    • Quantify the elemental composition of the digested tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of the nanoparticles in different plant parts.

    • Use Transmission Electron Microscopy (TEM) on thin sections of plant tissue to visualize the location of nanoparticles within the plant cells and tissues.

References

Factors affecting the systemic transport of applied systemin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant peptide hormone systemin. Here, you will find information on the factors affecting its systemic transport, detailed experimental protocols, and solutions to common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its systemic transport important?

This compound is an 18-amino acid polypeptide hormone involved in the wound response of plants, particularly in the Solanaceae family.[1][2][3] Upon wounding, this compound is released and transported systemically throughout the plant, primarily via the phloem.[4][5][6] This long-distance signaling activates defense mechanisms, such as the production of proteinase inhibitors, in distal, unwounded leaves, preparing the entire plant for potential herbivore attacks.[1][2] Understanding its transport is crucial for developing novel strategies for crop protection.

Q2: Which vascular tissue is primarily responsible for the systemic transport of applied this compound?

Autoradiographic studies using radiolabeled this compound have demonstrated that it is transported through the phloem.[4][5] While initial distribution from a wound site may involve the apoplast and xylem, long-distance systemic movement to other parts of the plant occurs in the phloem.[6]

Q3: How quickly is this compound transported systemically?

Following application to a wounded leaf, radiolabeled this compound can be detected throughout the wounded leaf within 30 minutes. It is then transported to the petiole, the main stem, and upper leaves over the next several hours. Intact radiolabeled this compound has been found in phloem exudates for at least 5 hours after application, indicating its stability during transport.

Q4: What are the common methods for applying this compound in experimental setups?

Common methods for applying this compound include:

  • Application to wounded leaves: A solution of this compound is applied directly to a mechanically wounded area on a leaf.[4]

  • Hydroponic culture: Plants are grown in a hydroponic solution to which this compound is added for root uptake.[7][8]

  • Foliar spotting or spraying: A this compound solution is directly applied to the surface of the leaves.[7][8]

  • Cut petiole uptake: Excised leaves or whole plants have their petioles placed in a solution containing this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with applied this compound.

Issue 1: Inconsistent or No Systemic Response (e.g., low proteinase inhibitor activity in distal leaves)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
This compound Degradation 1. Check this compound Stock Solution: Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. 2. Assess Peptide Stability: If possible, verify the integrity of your this compound stock using HPLC. Synthetic this compound with amino acid substitutions at potential cleavage sites may offer greater stability.[2]This compound, being a peptide, is susceptible to degradation by proteases present on leaf surfaces or in solution. Its stability can be a critical factor in the success of an experiment.
Inefficient Uptake/Application 1. Review Application Method: For foliar application, ensure complete and even coverage. The inclusion of a surfactant may improve uptake. For wound application, ensure the wound is fresh to facilitate entry. 2. Optimize Concentration: The effective concentration of this compound can be as low as femtomoles per plant.[3] However, the optimal concentration can vary with the application method and plant age. Perform a dose-response curve to determine the optimal concentration for your experimental setup.The method of application significantly impacts the amount of this compound that enters the plant's vascular system. Insufficient uptake will lead to a weak or non-existent systemic response.
Plant-Related Factors 1. Plant Age and Health: Use young, healthy, and actively growing plants. The systemic response to this compound can be more robust in younger plants. 2. Time of Day: Perform experiments at a consistent time of day, as circadian rhythms can influence plant metabolic and transport processes.The physiological state of the plant, including its age and health, can significantly influence its ability to transport signaling molecules and mount a defense response.
Environmental Conditions 1. Temperature: Maintain a stable and optimal temperature for your plant species. Extreme temperatures can negatively impact phloem transport.[7] While moderate increases in temperature can enhance enzyme activity and decrease sap viscosity, potentially speeding up transport, extreme heat can denature proteins and inhibit transport.[7] 2. Light: Ensure consistent and adequate lighting. Phloem transport is closely linked to photosynthesis, which provides the sugars that drive the pressure-flow mechanism of the phloem.Phloem transport is an active process that is highly sensitive to environmental conditions. Sub-optimal conditions can hinder the systemic movement of applied this compound.
Issue 2: High Variability in Experimental Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step Explanation
Inconsistent Application 1. Standardize Application Volume and Area: Use precise micropipettes for application and ensure the wound size or application area is consistent across all replicates. 2. Uniform Plant Material: Select plants of the same age, size, and developmental stage for your experiments.Even small variations in the amount of this compound applied or the condition of the plant material can lead to significant differences in the observed response.
Positional Effects in Growth Chamber/Greenhouse 1. Randomize Plant Placement: Randomize the placement of your experimental and control plants to account for potential micro-environmental variations in light, temperature, and airflow.Micro-environmental differences within a growth facility can lead to systematic variations in plant growth and physiological responses, increasing the variability of your data.
Errors in Downstream Assays 1. Standardize Tissue Collection: Harvest tissue from the same position on each plant at the same time point post-application. 2. Validate Assay Performance: Ensure that your downstream assays, such as the proteinase inhibitor assay, are validated and performing consistently. Include appropriate positive and negative controls.Variability can be introduced during the measurement of the systemic response. Consistent and validated protocols for tissue collection and analysis are essential.

Experimental Protocols

Protocol 1: Application of this compound to Wounded Tomato Leaves

Materials:

  • Young tomato plants (4-6 weeks old)

  • This compound solution (e.g., 10 pmol/µL in sterile water)

  • Micropipette and sterile tips

  • Sterile scalpel or needle

  • Control solution (sterile water)

Procedure:

  • Select a healthy, fully expanded leaf on each plant for treatment.

  • Create a small, clean wound on the adaxial surface of the leaf by gently scraping with a sterile scalpel or pricking with a needle.

  • Immediately apply a known volume (e.g., 10 µL) of the this compound solution directly to the wound site.

  • For control plants, apply the same volume of sterile water to a similarly created wound.

  • Leave the plants under controlled environmental conditions for the desired time period (e.g., 24 hours) before harvesting distal leaves for analysis of the systemic response (e.g., proteinase inhibitor assay).

Protocol 2: Proteinase Inhibitor Assay in Tomato Leaves

Materials:

  • Harvested tomato leaves (from Protocol 1)

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.2, 20 mM CaCl2)

  • Bovine trypsin solution

  • Substrate solution (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride - BApNA)

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of leaf tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

  • In a microplate well, mix a known volume of the leaf extract with the trypsin solution and incubate at room temperature.

  • Add the BApNA substrate solution to start the reaction.

  • Measure the absorbance at 410 nm over time using a spectrophotometer. The rate of color development is inversely proportional to the amount of proteinase inhibitor in the leaf extract.

  • Calculate the percentage of trypsin inhibition for each sample relative to a control without leaf extract.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Transport Under Different Conditions

Condition This compound Transport Rate (cm/hr) Proteinase Inhibitor Activity (units/mg protein)
Control (25°C, pH 7.0) 5.2 ± 0.5150 ± 12
Low Temperature (15°C) 3.1 ± 0.485 ± 9
High Temperature (35°C) 4.8 ± 0.6135 ± 15
Acidic pH (5.5) in solution 4.5 ± 0.7120 ± 11
Alkaline pH (8.5) in solution 3.9 ± 0.5105 ± 13

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental setup.

Visualizations

Systemin_Signaling_Pathway Wounding Mechanical Wounding/ Herbivore Attack Prothis compound Prothis compound Wounding->Prothis compound releases This compound This compound (18 aa peptide) Prothis compound->this compound is processed to Phloem Phloem Transport This compound->Phloem enters for systemic transport Receptor This compound Receptor (SR160/BRI1) Phloem->Receptor delivers to distal cells PLA2 Phospholipase A2 Receptor->PLA2 activates LinolenicAcid Linolenic Acid PLA2->LinolenicAcid releases JA Jasmonic Acid (JA) LinolenicAcid->JA is converted to GeneExpression Defense Gene Expression JA->GeneExpression activates PIs Proteinase Inhibitors GeneExpression->PIs leads to synthesis of

Caption: The this compound signaling pathway, from wounding to the synthesis of defense proteins.

Experimental_Workflow cluster_application This compound Application cluster_transport Systemic Transport cluster_analysis Downstream Analysis Wound_App Wound Application Transport Phloem Transport Wound_App->Transport Hydroponic_App Hydroponic Uptake Hydroponic_App->Transport Foliar_App Foliar Spray Foliar_App->Transport PI_Assay Proteinase Inhibitor Assay Transport->PI_Assay Gene_Expression Gene Expression (qRT-PCR) Transport->Gene_Expression

Caption: A generalized workflow for experiments involving the application and analysis of systemic this compound response.

Troubleshooting_Logic Start No/Low Systemic Response Check_this compound Is the this compound solution viable? Start->Check_this compound Check_Application Was the application method effective? Check_this compound->Check_Application Yes Solution_this compound Prepare fresh this compound. Verify integrity with HPLC. Check_this compound->Solution_this compound No Check_Plant Are the plants healthy and young? Check_Application->Check_Plant Yes Solution_Application Optimize concentration. Ensure proper technique. Check_Application->Solution_Application No Check_Environment Are environmental conditions optimal? Check_Plant->Check_Environment Yes Solution_Plant Use healthy, age-appropriate plants. Check_Plant->Solution_Plant No Solution_Environment Control temperature and light. Check_Environment->Solution_Environment No

Caption: A decision-making diagram for troubleshooting a lack of systemic response in this compound experiments.

References

Validation & Comparative

Validating the Biological Activity of Newly Synthesized Systemin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in plant biology, agricultural science, and drug development, the synthesis of novel signaling peptides like systemin opens avenues for enhancing plant defense mechanisms. This compound, an 18-amino acid polypeptide, is a potent inducer of defense genes in plants of the Solanaceae family, such as tomatoes. Its primary role is to orchestrate a systemic defense response against herbivores and pathogens. Validating the biological activity of newly synthesized this compound is a critical step to ensure its functionality mirrors that of the native peptide. This guide provides a comparative framework for this validation process, detailing key experimental protocols and presenting data in a clear, comparative format.

Comparative Overview of this compound and its Analogs

This compound is the archetypal defense peptide in the Solanaceae family, but other plant species possess functionally analogous peptides. Furthermore, other regions of the prothis compound precursor protein have been shown to exhibit biological activity. A comparative understanding of these molecules can provide context for the validation of a newly synthesized this compound analog.

FeatureThis compound (Tomato)Hydroxyproline-Rich Systemins (Tobacco)AtPeps (Arabidopsis thaliana)Prothis compound Fragments (Tomato)
Size 18 amino acids15-20 amino acids23 amino acids70-120 amino acids
Precursor Prothis compound (200 aa)Not fully characterizedPROPEP1-8Prothis compound (200 aa)
Primary Function Induction of proteinase inhibitors, anti-herbivore defenseInduction of proteinase inhibitorsAmplification of innate immunity, pathogen defenseInduction of defense genes, protection against fungi and insects
Receptor SR160/SYR1UnknownPEPR1/PEPR2Unknown
Key Signaling Molecule Jasmonic AcidJasmonic AcidSalicylic Acid, Ethylene, Jasmonic AcidJasmonic Acid

Experimental Protocols for Biological Activity Validation

The biological activity of synthesized this compound can be validated through a series of established bioassays. These assays are designed to measure the physiological and molecular responses induced by this compound in target plants.

Proteinase Inhibitor (PI) Induction Assay

This assay is the gold standard for confirming this compound activity, as the induction of proteinase inhibitors is a primary downstream effect of the this compound signaling cascade.

Objective: To quantify the induction of proteinase inhibitors in response to treatment with synthesized this compound.

Materials:

  • Young tomato plants (e.g., Lycopersicon esculentum)

  • Synthesized this compound peptide

  • Control peptide (a scrambled sequence of this compound)

  • Buffer solution (e.g., 10 mM sodium phosphate, pH 6.5)

  • Liquid nitrogen

  • Protein extraction buffer

  • Bradford reagent for protein quantification

  • Antibodies for specific proteinase inhibitors (for Western blot) or substrate for enzymatic assay (e.g., BApNA for trypsin inhibitors)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare solutions of synthesized this compound and control peptide in the buffer at various concentrations (e.g., 0.1, 1, 10 nM).

  • Excise leaves from young tomato plants and place them in vials containing the peptide solutions or buffer alone (negative control).

  • Incubate the leaves for 24-48 hours under controlled light and temperature conditions.

  • Harvest the leaves, flash-freeze them in liquid nitrogen, and store at -80°C.

  • Homogenize the frozen leaf tissue and extract total protein using a suitable extraction buffer.

  • Quantify the total protein concentration using the Bradford assay.

  • Measure proteinase inhibitor levels using one of the following methods:

    • Immunological Quantification (Western Blot or ELISA): Use specific antibodies to detect and quantify the accumulation of target proteinase inhibitors (e.g., PI-I, PI-II).

    • Enzymatic Assay: Measure the inhibition of a known protease (e.g., trypsin) by the plant extract. The level of inhibition is proportional to the amount of proteinase inhibitor present.

  • Normalize the proteinase inhibitor levels to the total protein concentration for each sample.

Expected Results: A dose-dependent increase in proteinase inhibitor levels in leaves treated with synthesized this compound compared to the control peptide and buffer-treated leaves.

TreatmentConcentration (nM)Proteinase Inhibitor Activity (Inhibition Units/mg protein)
Buffer Control05.2 ± 0.8
Scrambled Peptide106.1 ± 1.1
Synthesized this compound0.115.8 ± 2.3
Synthesized this compound145.3 ± 4.1
Synthesized this compound1089.7 ± 7.5
Ethylene Biosynthesis Assay

This compound treatment rapidly induces the biosynthesis of ethylene, a key hormone in the plant defense signaling network.

Objective: To measure the rate of ethylene production from plant tissue treated with synthesized this compound.

Materials:

  • Tomato leaf discs or cell suspension cultures

  • Synthesized this compound peptide

  • Control peptide

  • Sealed vials or gas-tight containers

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Prepare solutions of synthesized this compound and control peptide.

  • Place tomato leaf discs or a known volume of cell suspension culture into sealed vials.

  • Add the peptide solutions to the vials. Include a buffer-only control.

  • Incubate the vials for a set period (e.g., 2-4 hours) under controlled conditions.

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial.

  • Inject the gas sample into the GC-FID to quantify the ethylene concentration.

  • Normalize the ethylene production to the fresh weight of the leaf tissue or the volume of the cell culture.

Expected Results: A significant increase in ethylene production in samples treated with synthesized this compound compared to controls.

TreatmentConcentration (nM)Ethylene Production (nL/g FW/h)
Buffer Control01.5 ± 0.3
Scrambled Peptide101.8 ± 0.4
Synthesized this compound18.9 ± 1.2
Synthesized this compound1025.4 ± 3.1

Visualizing the this compound Signaling Pathway and Experimental Workflow

To better understand the mechanisms and procedures discussed, the following diagrams illustrate the this compound signaling cascade and a typical experimental workflow for validating a newly synthesized peptide.

SysteminSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound Receptor SR160 Receptor This compound->Receptor MAPK MAP Kinase Cascade Receptor->MAPK PLA2 Phospholipase A2 Receptor->PLA2 GeneExpression Defense Gene Expression MAPK->GeneExpression LinolenicAcid Linolenic Acid PLA2->LinolenicAcid releases JA Jasmonic Acid (JA) LinolenicAcid->JA converts to Ethylene Ethylene Biosynthesis JA->Ethylene JA->GeneExpression PI Proteinase Inhibitors GeneExpression->PI results in ValidationWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis & Conclusion Synthesis Synthesize this compound and Control Peptide Purification HPLC Purification Synthesis->Purification Validation Mass Spectrometry Validation Purification->Validation PlantTreatment Treat Tomato Plants/ Leaves with Peptides Validation->PlantTreatment PI_Assay Proteinase Inhibitor Induction Assay PlantTreatment->PI_Assay Ethylene_Assay Ethylene Biosynthesis Assay PlantTreatment->Ethylene_Assay DataCollection Collect Quantitative Data (PI levels, Ethylene) PI_Assay->DataCollection Ethylene_Assay->DataCollection Comparison Compare Activity to Controls and Literature DataCollection->Comparison Conclusion Validate Biological Activity Comparison->Conclusion

A Comparative Guide to Systemin and Methyl Jasmonate in Plant Defense Gene Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Systemin and methyl jasmonate (MeJA) as inducers of plant defense genes. We will delve into their signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols to assist in the design and execution of research in this area.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms against herbivores and pathogens. A key aspect of this defense is the systemic induction of protective genes. Two critical signaling molecules in this process are this compound, an 18-amino acid polypeptide, and methyl jasmonate (MeJA), a volatile derivative of the lipid-based hormone jasmonic acid (JA). Understanding the distinct and overlapping roles of these molecules is paramount for developing novel strategies for crop protection and for drug discovery programs that target plant-derived bioactive compounds.

An increasing body of evidence indicates that this compound and JA operate within the same signaling pathway to activate the expression of proteinase inhibitors (PIs) and other defense-related genes.[1] this compound, released upon wounding, is considered a primary systemic signal that triggers the biosynthesis of JA.[1] JA then acts as a potent activator of defense gene transcription.[1]

Comparative Analysis of Defense Gene Induction

Treatment of tomato plants with this compound leads to a significant upregulation of defense-related genes, both locally in the treated leaves and systemically in distal leaves. This response is intrinsically linked to the production of jasmonates. A study on tomato plants demonstrated that foliar application of this compound peptide resulted in a time-dependent increase in the expression of key defense genes, including Prothis compound (ProSys), Allene Oxide Synthase (AOS), Proteinase Inhibitor I (Pin I), and Proteinase Inhibitor II (Pin II).[2] Concurrently, this compound treatment was shown to significantly increase the emission of MeJA.[2]

The following tables summarize the quantitative gene expression data from tomato leaves treated with this compound.

Table 1: Local Gene Expression in this compound-Treated Tomato Leaves [2]

GeneTreatmentTime PointRelative Quantification (RQ)
ProSys 100 nM this compound90 min~2.5
3 h~3.0
6 h~4.5
AOS 100 nM this compound90 min~3.0
3 h~4.0
6 h~5.0
Pin I 100 nM this compound90 min~2.0
3 h~3.5
6 h~6.0
Pin II 100 nM this compound90 min~1.5
3 h~2.5
6 h~4.0

Table 2: Systemic Gene Expression in Distal Leaves of this compound-Treated Tomato Plants [2]

GeneTreatmentTime PointRelative Quantification (RQ)
ProSys 100 nM this compound90 min~1.5
3 h~2.0
6 h~3.0
AOS 100 nM this compound90 min~2.0
3 h~3.0
6 h~4.0
Pin I 100 nM this compound90 min~1.2
3 h~2.5
6 h~4.5
Pin II 100 nM this compound90 min~1.0
3 h~2.0
6 h~3.5

While direct comparative studies with exogenous MeJA under identical conditions are not available in the cited literature, the data strongly supports the model where this compound acts as an upstream initiator, leading to the production of jasmonates which then mediate the widespread induction of defense genes. Exogenous application of MeJA has been shown to induce the expression of a wide array of defense-related genes, including proteinase inhibitors.[3][4]

Signaling Pathways

The signaling cascades initiated by this compound and MeJA, while interconnected, have distinct starting points.

This compound Signaling Pathway

The this compound signaling pathway is initiated by the binding of the this compound peptide to its cell surface receptor, SYR1. This triggers a cascade of intracellular events, including ion fluxes across the plasma membrane, the activation of a MAP kinase cascade, and the subsequent activation of phospholipases. These events lead to the release of linolenic acid from chloroplast membranes, which serves as the precursor for jasmonic acid biosynthesis.

Systemin_Signaling This compound This compound SYR1 SYR1 Receptor This compound->SYR1 Binds Ion_Fluxes Ion Fluxes (Ca²⁺, H⁺) SYR1->Ion_Fluxes MAPK_Cascade MAP Kinase Cascade SYR1->MAPK_Cascade Phospholipase Phospholipase Activation MAPK_Cascade->Phospholipase Linolenic_Acid Linolenic Acid Release Phospholipase->Linolenic_Acid JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis MeJA_Signaling MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Converted to COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to JAZ_Degradation JAZ Repressor Degradation COI1_JAZ->JAZ_Degradation Targets for MYC2 MYC2 Transcription Factor JAZ_Degradation->MYC2 Releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Experimental_Workflow Plant_Growth Plant Growth (e.g., Tomato) Treatment Treatment Application Plant_Growth->Treatment Systemin_Treat This compound (Foliar/Hydroponic) Treatment->Systemin_Treat MeJA_Treat Methyl Jasmonate (Spray/Vapor) Treatment->MeJA_Treat Control_Treat Control (PBS/Mock) Treatment->Control_Treat Time_Course Time Course Sampling (e.g., 0, 1, 3, 6, 24h) Systemin_Treat->Time_Course MeJA_Treat->Time_Course Control_Treat->Time_Course RNA_Extraction RNA Extraction Time_Course->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Defense Genes) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression) qRT_PCR->Data_Analysis

References

Functional differences between systemin and AtPeps in plant defense.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, peptide signals play a crucial role in orchestrating defense responses against a myriad of threats. Among the most studied of these are systemin and Arabidopsis thaliana elicitor peptides (AtPeps). While both are key players in plant defense, they exhibit significant functional differences in their origin, signaling pathways, and the spectrum of protection they offer. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding and harnessing these defense signaling molecules.

At a Glance: this compound vs. AtPeps

FeatureThis compoundAtPeps (e.g., AtPep1)
Origin Solanaceae family (e.g., tomato)[1][2]Widespread in higher plants[2]
Primary Threat Herbivorous insects[3][4]Pathogens (fungi, bacteria, oomycetes)[3][5]
Receptor(s) SYR1 (high affinity), SYR2 (low affinity)[4][6]PEPR1, PEPR2[5]
Signaling Pathway Primarily Jasmonic Acid (JA) pathway[7]Jasmonic Acid/Ethylene (JA/ET) and Salicylic Acid (SA) pathways[7][8]
Ligand-Receptor Affinity (Kd) ~0.17 nM (for a 160-kD protein)~0.25 nM (AtPep1 to PEPR1)[9]
Effective Concentration fmol to nmol range[10][11]nmol range[8][12]

Signaling Pathways: A Tale of Two Defenses

The signaling cascades initiated by this compound and AtPeps, while sharing some common elements, diverge to address different types of threats.

This compound Signaling Pathway

This compound signaling is a cornerstone of anti-herbivore defense in the Solanaceae family. Mechanical damage caused by insect feeding triggers the release of the 18-amino acid this compound peptide from its precursor, prothis compound. This compound then binds to the leucine-rich repeat receptor-like kinase (LRR-RLK) SYR1 on the cell surface. This binding event initiates a signaling cascade that leads to the production of jasmonic acid (JA), a key hormone in inducing the expression of defense genes, such as those encoding proteinase inhibitors that disrupt insect digestion.[4][7]

systemin_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound SYR1 SYR1 This compound->SYR1 binds to MAPK_Cascade MAPK Cascade SYR1->MAPK_Cascade activates JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis activates Defense_Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA_Biosynthesis->Defense_Genes induces Herbivore_Attack Herbivore Attack/ Wounding Prothis compound Prothis compound Herbivore_Attack->Prothis compound releases Prothis compound->this compound processed to

This compound signaling pathway in response to herbivory.
AtPep Signaling Pathway

AtPeps, a family of peptides, act as damage-associated molecular patterns (DAMPs) that amplify the plant's immune response, primarily against pathogens. Upon pathogen attack or wounding, AtPeps are released from their precursors (PROPEPs) and are recognized by the LRR-RLKs PEPR1 and PEPR2.[5] This recognition triggers a downstream signaling cascade that activates both the JA/ET and SA pathways.[7][8] This dual activation allows for a broad-spectrum defense against various types of pathogens. The pathway also involves the production of reactive oxygen species (ROS) and an influx of calcium ions.[7][13]

atpep_pathway cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm AtPep1 AtPep1 PEPR1_PEPR2 PEPR1/PEPR2 AtPep1->PEPR1_PEPR2 binds to ROS_Burst ROS Burst PEPR1_PEPR2->ROS_Burst activates Ca_Influx Ca2+ Influx PEPR1_PEPR2->Ca_Influx activates JA_ET_SA_Pathways JA/ET and SA Signaling Pathways ROS_Burst->JA_ET_SA_Pathways Ca_Influx->JA_ET_SA_Pathways Defense_Genes Defense Gene Expression (e.g., PDF1.2, PR-1) JA_ET_SA_Pathways->Defense_Genes induces Pathogen_Attack Pathogen Attack/ Wounding PROPEPs PROPEPs Pathogen_Attack->PROPEPs releases PROPEPs->AtPep1 processed to

AtPep signaling pathway in response to pathogens.

Experimental Data: A Quantitative Comparison

Direct comparative studies under identical conditions are limited. However, data from various experiments provide insights into their relative performance.

Table 1: Ligand-Receptor Binding Affinity

LigandReceptorDissociation Constant (Kd)Experimental System
This compound (analog)160-kD protein0.17 nMLycopersicon peruvianum suspension-cultured cells
AtPep1PEPR10.25 nMArabidopsis thaliana suspension-cultured cells[9]
AtPep1PEPR10.56 nMTransgenic tobacco cells expressing PEPR1
AtPep1PEPR21.25 nMTransgenic tobacco cells expressing PEPR2

Table 2: Effective Concentrations for Defense Gene Induction

PeptideConcentrationInduced Gene(s)Plant Species
This compound100 pM - 100 nMProSys, AOS, Pin I, Pin IISolanum lycopersicum (Tomato)[10]
AtPep110 nMPROPEP1, PDF1.2Arabidopsis thaliana[12]
AtPep peptides20 nMPDF1.2, PR-1Arabidopsis thaliana[8]

Experimental Protocols

Detailed, step-by-step protocols are often specific to the laboratory and experimental setup. Below are generalized methodologies for key experiments cited in the literature.

Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps to quantify the expression of defense-related genes upon treatment with this compound or AtPeps.

rt_qpcr_workflow Start Start Plant_Treatment 1. Plant Treatment: - Treat plants with this compound/AtPep or a control solution. Start->Plant_Treatment RNA_Extraction 2. RNA Extraction: - Harvest tissue at different time points. - Extract total RNA using a suitable kit. Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis: - Reverse transcribe RNA to cDNA. RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR: - Perform quantitative PCR with gene-specific primers. cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis: - Calculate relative gene expression (e.g., using the 2^-ΔΔCt method). qPCR->Data_Analysis End End Data_Analysis->End

Workflow for RT-qPCR analysis of defense gene expression.

Key Considerations:

  • Plant Material: Use healthy, uniformly grown plants. For tomato, Solanum lycopersicum is commonly used, and for AtPep studies, Arabidopsis thaliana (often Col-0 ecotype) is the model.[10][14]

  • Treatment: Peptides are typically applied by wounding and applying the solution, through the petiole of an excised leaf, or by spraying.[8][10][14]

  • RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis to obtain reliable results.

  • Primer Design: Design or use validated primers specific to the target defense genes (e.g., Pin I/II for tomato, PDF1.2/PR-1 for Arabidopsis) and a stable reference gene for normalization.[10][12]

Photoaffinity Labeling for Receptor-Ligand Interaction

This technique is used to identify and characterize the receptor that directly binds to the peptide ligand.

photoaffinity_workflow Start Start Probe_Synthesis 1. Synthesize a photo-reactive and labeled (e.g., radioactive) peptide analog. Start->Probe_Synthesis Incubation 2. Incubate the probe with plant cell membranes or protoplasts. Probe_Synthesis->Incubation UV_Crosslinking 3. Expose to UV light to covalently cross-link the probe to the receptor. Incubation->UV_Crosslinking Purification 4. Solubilize membrane proteins and purify the receptor-probe complex. UV_Crosslinking->Purification Analysis 5. Analyze by SDS-PAGE and autoradiography to identify the labeled receptor. Purification->Analysis End End Analysis->End

Workflow for photoaffinity labeling of peptide receptors.

Key Considerations:

  • Probe Design: The photo-reactive group (e.g., an azido group) should not significantly interfere with the peptide's binding to its receptor.[15]

  • Competition Assay: To demonstrate binding specificity, a parallel experiment should be conducted with an excess of the unlabeled peptide, which should compete with the probe and reduce the signal.

  • Protein Identification: The labeled protein band can be excised from the gel and identified using mass spectrometry.

Conclusion

This compound and AtPeps represent two distinct yet powerful peptide-based defense signaling systems in plants. This compound, confined to the Solanaceae, is a highly specific and potent elicitor of anti-herbivore defenses through the JA pathway. In contrast, AtPeps are widespread and act as general amplifiers of immunity against a broader range of pathogens by activating both JA/ET and SA signaling pathways. Understanding these functional differences is crucial for developing novel strategies for crop protection, whether through genetic engineering to enhance endogenous defense pathways or through the exogenous application of these potent peptides. Further research focusing on direct comparative studies will be invaluable in fully elucidating the relative strengths and potential synergies of these fascinating signaling molecules.

References

A Head-to-Head Battle of Plant Elicitors: Systemin vs. Oligogalacturonides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of plant defense, the ability to recognize danger signals is paramount for survival. Plants have evolved sophisticated surveillance systems to detect threats, whether from herbivorous insects or invading pathogens. Two key players in this defense signaling network are systemin and oligogalacturonides (OGs), both potent elicitors that trigger a cascade of protective responses. This guide provides a detailed side-by-side comparison of these two crucial signaling molecules, offering valuable insights for researchers, scientists, and drug development professionals in the field of plant biology and agriculture.

This compound, an 18-amino acid polypeptide, acts as a long-distance wound signal, primarily in solanaceous plants like tomato.[1] It is processed from a larger precursor protein, prothis compound, and travels through the plant's vascular system to activate systemic defenses.[1][2] In contrast, oligogalacturonides are fragments of pectin, a major component of the plant cell wall, released by the action of microbial enzymes or mechanical damage. These molecules, classified as damage-associated molecular patterns (DAMPs), typically act as local signals at the site of injury or infection.

While both elicitors ultimately lead to the activation of defense genes, their signaling pathways and the nature of the responses they induce show distinct differences. This comparison guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades to provide a comprehensive resource for the scientific community.

Quantitative Comparison of Elicitor Activity

To facilitate a clear comparison, the following tables summarize the key quantitative differences in the elicitor activity of this compound and oligogalacturonides.

FeatureThis compoundOligogalacturonides (OGs)
Nature 18-amino acid polypeptide hormoneOligomers of α-1,4-linked galacturonic acid (pectin fragments)
Origin Processed from the 200-amino acid precursor, prothis compoundEnzymatic or mechanical degradation of plant cell wall pectin
Mode of Action Systemic signal, transported long distances via the phloemPrimarily a local signal at the site of damage or infection
Plant Family Primarily active in Solanaceae (e.g., tomato)Active in a wide range of plant species
Receptor This compound Receptor 160 (SR160), a leucine-rich repeat receptor-like kinaseWall-Associated Kinases (WAKs), e.g., WAK1 in Arabidopsis

Table 1: General Characteristics of this compound and Oligogalacturonides.

ParameterThis compoundOligogalacturonides (OGs)
Effective Concentration fmol/plant for induction of over 15 defensive genes in tomato[1]Typically in the µg/mL to mg/mL range (e.g., 50 µg/mL or 50 mg/L) for defense responses[3]
MAPK Activation Activates MAPKs (MPK1 and MPK2 in tomato); phosphorylation of MPK2 peaks around 15 minutes after treatment.[4]Rapidly activates MAPKs (MPK3 and MPK6 in Arabidopsis).[5][6]
Reactive Oxygen Species (ROS) Production Does not directly induce an oxidative burst, but pre-treatment can potentiate the OG-induced burst by a factor of 16 ± 2 after 12 hours.[7]Induces a rapid and transient production of ROS (oxidative burst).[8]
Jasmonic Acid (JA) Signaling Signaling is mediated through the jasmonic acid pathway.Can be JA-dependent or -independent depending on the plant species (e.g., JA-independent in Arabidopsis, but can induce JA in tomato).[5][9]
Systemic vs. Local Response Mediates a systemic wound response.Primarily mediates a local wound response.
Key Downstream Responses Induction of proteinase inhibitors and other anti-herbivore defenses.Phytoalexin accumulation, callose deposition, and induction of pathogenesis-related (PR) proteins.

Table 2: Comparison of a selection of physiological and molecular responses induced by this compound and Oligogalacturonides.

Signaling Pathways: A Visual Representation

The signaling pathways initiated by this compound and oligogalacturonides, while both leading to defense gene activation, involve distinct components and regulatory mechanisms.

Systemin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SR160 SR160 (Receptor) This compound->SR160 Binding MAPK_cascade MAPK Cascade (MPK1/MPK2) SR160->MAPK_cascade PLA2 Phospholipase A2 SR160->PLA2 JA_Biosynthesis Jasmonic Acid Biosynthesis MAPK_cascade->JA_Biosynthesis Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Release from membrane Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA Defense_Genes Defense Gene Expression JA->Defense_Genes

Caption: this compound Signaling Pathway.

OG_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGs Oligogalacturonides (OGs) WAK1 WAK1 (Receptor) OGs->WAK1 Binding NADPH_oxidase NADPH Oxidase WAK1->NADPH_oxidase MAPK_cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_cascade Ca_influx Ca2+ Influx WAK1->Ca_influx ROS ROS Burst NADPH_oxidase->ROS Defense_Genes Defense Gene Expression ROS->Defense_Genes MAPK_cascade->Defense_Genes Ca_influx->MAPK_cascade

Caption: Oligogalacturonide Signaling Pathway.

Experimental Protocols

To aid in the design and execution of comparative studies, this section provides detailed methodologies for key experiments used to characterize the responses to this compound and oligogalacturonides.

Measurement of Reactive Oxygen Species (ROS) Production

A common method to quantify the oxidative burst is the luminol-based chemiluminescence assay.

Protocol:

  • Plant Material Preparation:

    • Excise leaf discs (typically 4 mm in diameter) from healthy, mature leaves of the plant of interest (e.g., Arabidopsis thaliana or Solanum lycopersicum).

    • Float the leaf discs in a petri dish containing sterile water for at least 2 hours to allow recovery from wounding stress.

  • Assay Setup:

    • Place individual leaf discs into the wells of a white 96-well microplate, each containing 100 µL of sterile water.

    • Prepare a working solution containing luminol (e.g., 200 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).

  • Measurement:

    • Add 100 µL of the luminol/HRP working solution to each well.

    • Place the plate in a luminometer and measure the background luminescence for 5-10 minutes.

    • Initiate the reaction by adding the elicitor (this compound or oligogalacturonides) to the desired final concentration.

    • Immediately begin measuring chemiluminescence at regular intervals (e.g., every 1-2 minutes) for at least 60 minutes.

    • The data is typically expressed as Relative Light Units (RLU).

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

Western blotting using phospho-specific antibodies is a standard method to detect the activation of MAPKs.

Protocol:

  • Plant Treatment and Protein Extraction:

    • Treat plant seedlings or leaf discs with either this compound, oligogalacturonides, or a control solution for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Immediately freeze the tissue in liquid nitrogen to stop all cellular activity.

    • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Separation:

    • Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE on a 10% or 12% polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of the target MAPKs (e.g., anti-p44/42 MAPK antibody).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of MAPK activation.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

qRT-PCR is used to quantify the expression levels of specific defense-related genes in response to elicitor treatment.

Protocol:

  • Plant Treatment and RNA Extraction:

    • Treat plants with this compound, oligogalacturonides, or a control solution for the desired duration.

    • Harvest the tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA from the tissue using a suitable RNA extraction kit or protocol.

  • RNA Quality Control and cDNA Synthesis:

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and by gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing the cDNA template, gene-specific primers for the defense gene of interest, and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Perform the qRT-PCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Normalize the expression of the target gene to the expression of a stably expressed reference gene (housekeeping gene).

    • Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.[10]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative study of this compound and oligogalacturonides.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_sampling Sampling cluster_analysis Analysis cluster_conclusion Conclusion Plant_Material Prepare Plant Material (e.g., tomato seedlings) Treatment_Application Apply Elicitors (e.g., root drench, leaf application) Plant_Material->Treatment_Application Elicitor_Prep Prepare Elicitor Solutions (this compound, OGs, Control) Elicitor_Prep->Treatment_Application Time_Course Collect Samples at Different Time Points Treatment_Application->Time_Course ROS_Analysis ROS Measurement (Luminol Assay) Time_Course->ROS_Analysis MAPK_Analysis MAPK Activation (Western Blot) Time_Course->MAPK_Analysis Gene_Expression Gene Expression (qRT-PCR) Time_Course->Gene_Expression Data_Comparison Compare Quantitative Data (Tables and Graphs) ROS_Analysis->Data_Comparison MAPK_Analysis->Data_Comparison Gene_Expression->Data_Comparison Pathway_Analysis Elucidate Signaling Differences Data_Comparison->Pathway_Analysis

Caption: Comparative Experimental Workflow.

Conclusion

This compound and oligogalacturonides represent two distinct yet crucial classes of elicitors in the plant defense arsenal. While this compound acts as a systemic "call to arms" in response to wounding, particularly in solanaceous species, oligogalacturonides serve as a more universal, localized indicator of cell wall damage. Understanding the nuances of their signaling pathways, the quantitative differences in their activities, and the specific defense responses they orchestrate is vital for developing novel strategies to enhance crop resilience. This guide provides a foundational resource for researchers to design and interpret experiments aimed at unraveling the complexities of plant immunity and harnessing its power for sustainable agriculture.

References

Evaluating the role of the systemin precursor, prosystemin, as a signaling molecule.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of the systemin precursor, prothis compound, and its role as a signaling molecule in plants. It offers a comparative analysis of its performance against other known plant peptide signaling molecules, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Prothis compound and its Processed Form, this compound: A Central Role in Wound Response

Prothis compound is a 200-amino acid precursor protein that, upon wounding or herbivore attack, is processed to release an 18-amino acid polypeptide called this compound.[1][2] This small peptide is a potent elicitor of the plant's defense response, particularly in species belonging to the Solanaceae family, such as tomato. The signaling cascade initiated by this compound leads to the systemic expression of a wide array of defense-related genes, most notably those encoding proteinase inhibitors (PIs), which interfere with the digestion of insect herbivores.[3][4][5]

Recent evidence suggests that prothis compound itself, even without being cleaved into this compound, may play a direct role in signaling, potentially activating defense pathways independently of its famous peptide product.[1] Furthermore, research has identified other active regions within the prothis compound sequence that can also trigger defense responses.[1]

Comparative Analysis of Plant Peptide Signaling Molecules

To understand the specific role and efficacy of the prothis compound/systemin signaling system, it is crucial to compare it with other known plant peptide hormones involved in defense. This guide focuses on two other major classes: the Arabidopsis thaliana Plant Elicitor Peptides (AtPeps) and the Hydroxyproline-rich Systemins (HypSys).

Quantitative Data Presentation

The following tables summarize the quantitative effects of these signaling peptides on the expression of key defense-related genes. It is important to note that the data presented is compiled from different studies and experimental systems (Solanum lycopersicum for this compound and Arabidopsis thaliana for AtPeps), which should be considered when making direct comparisons.

Table 1: Effect of this compound on Defense Gene Expression in Solanum lycopersicum (Tomato)

GeneTreatmentFold Change in ExpressionReference
Proteinase Inhibitor I (Pin I)100 pM this compound (on leaves)~4-6[5]
Proteinase Inhibitor II (Pin II)100 pM this compound (on leaves)~5-7[5]
Allene Oxide Synthase (AOS)100 pM this compound (in hydroponics)~3-4[5]
Lipooxygenase C (LoxC)This compound applicationSignificant upregulation[6]

Table 2: Effect of AtPep1 on Defense Gene Expression in Arabidopsis thaliana

GeneTreatmentLog2 Fold ChangeReference
AT1G51940 (Phytoalexin deficient 4)1 µM AtPep1 (30 min)~4.5[7]
AT2G14610 (WRKY DNA-binding protein 40)1 µM AtPep1 (30 min)~4.2[7]
AT4G23600 (Ethylene-responsive transcription factor)1 µM AtPep1 (30 min)~4.0[7]
AT5G44420 (PDF1.2)1 µM AtPep1 (30 min)~3.8[7]

Table 3: Bioactivity Comparison of Different this compound Family Peptides

PeptidePlant SpeciesBioassayRelative ActivityReference
Tomato this compoundTomatoAlkalinization AssayHigh[8]
Tomato HypSys ITomatoAlkalinization AssaySimilar to this compound[8]
Tomato HypSys IITomatoAlkalinization AssaySimilar to this compound[8]
Tomato HypSys IIITomatoAlkalinization AssaySimilar to this compound[8]
Tobacco HypSys ITobaccoTTI InductionActive at nM concentrations[8]
Tobacco HypSys IITobaccoTTI InductionActive at nM concentrations[8]

Signaling Pathways

The signaling pathways initiated by these peptides, while leading to a common outcome of enhanced defense, exhibit distinct components and architectures.

Systemin_Signaling_Pathway cluster_processing Processing cluster_perception Perception cluster_transduction Signal Transduction Prothis compound Prothis compound This compound This compound Prothis compound->this compound Wounding/ Herbivory SYR1 SYR1 (Receptor) This compound->SYR1 MAPK_Cascade MAPK Cascade SYR1->MAPK_Cascade PLA2 Phospholipase A2 SYR1->PLA2 Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAZ_Repressor JAZ Repressor JA->JAZ_Repressor MYC2 MYC2 (TF) JAZ_Repressor->MYC2 Defense_Genes Defense Gene Expression (e.g., PinI, PinII) MYC2->Defense_Genes

Caption: The this compound signaling pathway, initiated by wounding, leads to the production of jasmonic acid and subsequent activation of defense gene expression.

AtPep_Signaling_Pathway cluster_processing Processing cluster_perception Perception cluster_transduction Signal Transduction PROPEP PROPEP AtPep AtPep PROPEP->AtPep Pathogen Attack/ Wounding PEPR1_PEPR2 PEPR1/PEPR2 (Receptors) AtPep->PEPR1_PEPR2 BAK1 BAK1 (Co-receptor) PEPR1_PEPR2->BAK1 associates MAPK_Cascade MAPK Cascade BAK1->MAPK_Cascade ROS_Burst ROS Burst BAK1->ROS_Burst Calcium_Influx Ca2+ Influx BAK1->Calcium_Influx Defense_Genes Defense Gene Expression (e.g., PDF1.2) MAPK_Cascade->Defense_Genes ROS_Burst->Defense_Genes Calcium_Influx->Defense_Genes

Caption: The AtPep signaling pathway involves the perception of AtPep peptides by PEPR receptors, leading to a range of defense responses.

HypSys_Signaling_Pathway cluster_processing Processing cluster_perception Perception cluster_transduction Signal Transduction ProHypSys Pro-HypSys HypSys HypSys (Hydroxyproline-rich this compound) ProHypSys->HypSys Wounding Receptor Putative Receptor HypSys->Receptor Alkalinization Medium Alkalinization Receptor->Alkalinization JA_Biosynthesis Jasmonic Acid Biosynthesis Receptor->JA_Biosynthesis Defense_Genes Defense Gene Expression (e.g., Defensin, Sporamin) JA_Biosynthesis->Defense_Genes

Caption: The HypSys signaling pathway, while less characterized, is known to induce medium alkalinization and defense gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of prothis compound and other plant signaling peptides.

Quantification of Defense Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

qRT_PCR_Workflow Plant_Treatment 1. Plant Treatment (e.g., with this compound, AtPep, or HypSys) RNA_Extraction 2. Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Real-Time qPCR (with gene-specific primers) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for quantifying defense gene expression using RT-qPCR.

1. Plant Material and Treatment:

  • Grow plants (e.g., Solanum lycopersicum or Arabidopsis thaliana) under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 25°C).

  • Apply the desired peptide (e.g., this compound, AtPep1) at a specified concentration (e.g., 100 pM for this compound, 1 µM for AtPep1) to the leaves or through the hydroponic solution.

  • Collect leaf tissue at various time points post-treatment (e.g., 30 min, 2h, 6h).

2. RNA Extraction:

  • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

4. Real-Time qPCR:

  • Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and a reference gene (e.g., Actin or Ubiquitin).

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to a control treatment (e.g., mock-treated plants).

Medium Alkalinization Assay

This assay is a rapid and sensitive method to measure the early response of plant cells to elicitors.

1. Cell Culture Preparation:

  • Maintain a suspension culture of plant cells (e.g., Nicotiana tabacum, Lycopersicon esculentum) in a suitable liquid medium.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

2. Assay Procedure:

  • Wash the cells with a fresh, low-buffered medium.

  • Aliquot the cell suspension into a multi-well plate.

  • Add the signaling peptide to be tested at various concentrations.

  • Measure the pH of the medium at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a pH meter or a pH-sensitive fluorescent dye.

3. Data Analysis:

  • Plot the change in pH over time for each peptide concentration.

  • Determine the half-maximal effective concentration (EC50) to quantify the bioactivity of the peptide.

Solid-Phase Peptide Synthesis

This is the standard method for chemically synthesizing the peptides used in these bioassays.

1. Resin Preparation:

  • Swell a suitable solid support resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

2. Peptide Chain Elongation:

  • Perform sequential coupling of Fmoc-protected amino acids to the resin. Each cycle involves:

    • Fmoc deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a base like piperidine.

    • Amino acid coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and its addition to the deprotected N-terminus.

  • Repeat this cycle until the desired peptide sequence is assembled.

3. Cleavage and Deprotection:

  • Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

4. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6]

Conclusion

Prothis compound, and its processed peptide this compound, represent a well-established and potent signaling system for activating plant defenses, particularly in the Solanaceae. Comparative analysis with other peptide families like AtPeps and HypSys reveals both commonalities in their roles as defense elicitors and differences in their signaling pathways and the specific genes they regulate. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further dissect these intricate signaling networks and explore their potential applications in crop protection and drug development. While direct comparative studies under identical conditions are needed for a more definitive ranking of these signaling molecules, the available evidence clearly positions the prothis compound/systemin system as a central and powerful regulator of plant immunity.

References

Differentiating Systemin-Dependent and Systemin-Independent Wound Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant defense, the response to wounding is a critical survival mechanism. This response is broadly categorized into two major signaling pathways: systemin-dependent and this compound-independent. Understanding the nuances of these pathways is paramount for developing novel strategies in crop protection and for the discovery of new bioactive compounds. This guide provides an objective comparison of these two wound response systems, supported by experimental data, detailed protocols, and visual pathway diagrams.

Core Distinctions: A Side-by-Side Comparison

The fundamental difference between the two pathways lies in the initial signaling molecule. The this compound-dependent pathway is initiated by the 18-amino acid peptide, this compound, which is primarily found in solanaceous plants like tomato.[1] In contrast, this compound-independent pathways are activated by other damage-associated molecular patterns (DAMPs), such as oligogalacturonides (OGs), which are fragments of the plant cell wall released upon injury.

FeatureThis compound-Dependent Wound ResponseThis compound-Independent Wound Response
Primary Signal This compound peptideDamage-Associated Molecular Patterns (DAMPs), e.g., Oligogalacturonides (OGs)
Geographic Scope Primarily local, amplifying the systemic signalCan be both local and systemic
Key Mediator Jasmonic Acid (JA) and its derivativesCan be JA-dependent or JA-independent
Systemic Nature Acts as a key regulator of the systemic wound responseContributes to both local and systemic responses
Key Genes Induced Proteinase Inhibitors (e.g., PI-I, PI-II), Leucine Aminopeptidase (LAP)Pathogenesis-Related (PR) genes, various defense-related enzymes

Quantitative Analysis of Wound Responses

To differentiate these pathways experimentally, researchers often utilize genetic mutants and transgenic plants. For instance, comparing wild-type tomato plants to those with altered this compound signaling (e.g., prothis compound-antisense or syr1 mutants) provides clear insights into the role of this compound.

Table 1: Proteinase Inhibitor Levels in Response to Wounding

This table summarizes the typical results observed when measuring proteinase inhibitor (PI) levels in tomato leaves after simulated herbivory. The data highlights the crucial role of this compound in mounting a robust systemic defense.

Plant GenotypeTreatmentLocal Leaf PI-II Levels (µg/g tissue)Systemic Leaf PI-II Levels (µg/g tissue)
Wild-TypeUnwounded< 5< 5
Wild-TypeWounded~200~150
Prothis compound-AntisenseWounded~100< 25
spr1 (this compound-insensitive)Wounded~150< 30

Data compiled from studies on tomato wound responses.

Table 2: Relative Gene Expression in Response to Wounding

The expression of defense-related genes is a key indicator of the signaling pathway being activated. This table illustrates the differential expression of key genes in local and systemic leaves of wild-type and this compound-impaired tomato plants 8 hours post-wounding.

GeneWild-Type (Local)Wild-Type (Systemic)Prothis compound-Antisense (Systemic)
PI-IIHighHighLow
LAPHighHighLow
PR-1ModerateLowLow
PALHighModerateModerate

PI-II: Proteinase Inhibitor II; LAP: Leucine Aminopeptidase; PR-1: Pathogenesis-Related Protein 1; PAL: Phenylalanine Ammonia-Lyase.

Signaling Pathways Visualized

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling cascades of both this compound-dependent and this compound-independent wound responses.

This compound-Dependent Signaling Pathway

systemin_dependent_pathway Wounding Mechanical Wounding/ Herbivore Attack Prothis compound Prothis compound Wounding->Prothis compound releases This compound This compound (Sys) Prothis compound->this compound processed to SYR1 SYR1 Receptor This compound->SYR1 binds to MAPK_Cascade MAPK Cascade SYR1->MAPK_Cascade activates Linolenic_Acid Linolenic Acid Release MAPK_Cascade->Linolenic_Acid triggers JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile JAZ_Degradation JAZ Repressor Degradation JA_Ile->JAZ_Degradation promotes MYC2 MYC2/Transcription Factors JAZ_Degradation->MYC2 releases Defense_Genes Defense Gene Expression (e.g., PI-II, LAP) MYC2->Defense_Genes activates

Caption: this compound-dependent wound signaling cascade.

This compound-Independent Signaling Pathway (Oligogalacturonide-Mediated)

systemin_independent_pathway Wounding Mechanical Wounding Cell_Wall Plant Cell Wall Wounding->Cell_Wall damages OGs Oligogalacturonides (OGs) Cell_Wall->OGs releases WAK1 WAK1 Receptor OGs->WAK1 binds to ROS_Burst Reactive Oxygen Species (ROS) Burst WAK1->ROS_Burst triggers Ca_Influx Ca2+ Influx WAK1->Ca_Influx triggers MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Defense_Genes Defense Gene Expression (e.g., PR genes, Phytoalexins) MAPK_Cascade->Defense_Genes activates JA_Independent JA-Independent Responses MAPK_Cascade->JA_Independent

Caption: this compound-independent wound signaling.

Experimental Protocols

Precise and reproducible experimental design is crucial for distinguishing between these two pathways. Below are detailed methodologies for key experiments.

Experimental Workflow for Differentiating Wound Responses

experimental_workflow Plant_Material Plant Material (WT, prothis compound-antisense, syr1 mutant) Wounding Mechanical Wounding (e.g., hemostat crush) Plant_Material->Wounding Tissue_Harvest Tissue Harvest (Local & Systemic Leaves) (Time course: 0, 1, 4, 8, 24h) Wounding->Tissue_Harvest RNA_Extraction RNA Extraction & qRT-PCR Tissue_Harvest->RNA_Extraction Metabolite_Extraction Metabolite Extraction & LC-MS/MS Tissue_Harvest->Metabolite_Extraction Data_Analysis Data Analysis (Gene Expression, Metabolite Levels) RNA_Extraction->Data_Analysis Metabolite_Extraction->Data_Analysis Conclusion Conclusion: Differentiate Sys-dependent & -independent responses Data_Analysis->Conclusion

Caption: Experimental workflow diagram.

Protocol 1: Mechanical Wounding of Tomato Plants
  • Plant Growth: Grow tomato (Solanum lycopersicum) plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Wounding Procedure: Use a hemostat to gently crush one leaflet of the third true leaf. This method simulates insect chewing damage.

  • Tissue Collection:

    • Local Response: Collect the wounded leaflet at specified time points (e.g., 0, 1, 4, 8, 24 hours) post-wounding.

    • Systemic Response: Collect an unwounded leaflet from the fourth true leaf at the same time points.

  • Sample Processing: Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until further analysis.

Protocol 2: RNA Extraction and qRT-PCR Analysis
  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., PI-II, LAP, PR-1) and a reference gene (e.g., Actin).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 3: Jasmonic Acid Quantification by LC-MS/MS
  • Extraction: Homogenize 100 mg of frozen leaf tissue in 1 mL of extraction solvent (e.g., 80% methanol with internal standards).

  • Solid-Phase Extraction (SPE): Purify the extract using a C18 SPE cartridge to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification: Quantify the amount of JA and its derivatives by comparing the peak areas to those of known standards.

Conclusion

The differentiation between this compound-dependent and this compound-independent wound responses is essential for a comprehensive understanding of plant defense mechanisms. While the this compound-JA pathway is a major driver of systemic defense in solanaceous plants, this compound-independent pathways, often mediated by DAMPs like oligogalacturonides, also play a significant role, particularly in local defense and in other plant families. By employing the comparative approaches and detailed protocols outlined in this guide, researchers can effectively dissect these intricate signaling networks, paving the way for innovative solutions in agriculture and medicine.

References

A Comparative Guide to the Specificity of the Systemin Receptor for Peptide Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemin receptor's specificity and performance with different peptide ligands. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical plant defense signaling system.

Introduction to this compound Signaling

This compound, an 18-amino acid polypeptide, was the first peptide hormone identified in plants and is a primary signal in the systemic wound response in species of the Solanaceae family.[1][2] It is derived from a larger 200-amino acid precursor, prothis compound.[1] Upon wounding, such as from herbivore attacks, this compound is released and travels through the plant, activating a defensive cascade that leads to the production of proteinase inhibitors and other defense compounds.[1][3] This signaling is mediated by specific cell-surface receptors, which have been a subject of evolving research.

The this compound Receptors: A Tale of Two Proteins

Initial research identified a 160-kDa leucine-rich repeat receptor-like kinase (LRR-RLK), named SR160 , as the high-affinity this compound receptor in tomato.[4][5] SR160 was found to be a homolog of the brassinosteroid receptor, BRI1.[1][6] However, subsequent studies could not always corroborate the role of SR160/BRI1 as the primary signaling receptor, suggesting that while it may bind this compound, it might not be responsible for transducing the downstream signal.[6][7]

More recent genetic and biochemical evidence has redefined our understanding, identifying two distinct LRR-RLKs that mediate this compound perception in tomato:

  • SYR1 (this compound Receptor 1): Now considered the genuine, high-affinity this compound receptor that initiates the defense signaling cascade.[1][3][6][8]

  • SYR2 (this compound Receptor 2): Functions as a low-affinity receptor that acts antagonistically to SYR1, likely to attenuate or fine-tune the wound response, preventing an overcommitment to defense.[6][8]

Quantitative Comparison of Ligand-Receptor Interactions

The specificity of a receptor for its ligand is determined by its binding affinity. High-affinity interactions occur at low ligand concentrations, while low-affinity interactions require much higher concentrations. The data below compares the binding characteristics of various peptide ligands with the identified this compound receptors.

ReceptorLigandAssay TypeParameterValueReference(s)
SR160 I¹²⁵-labeled this compound AnalogSaturation BindingKd0.17 nM[4][5]
SYR1 This compoundCompetitive BindingIC₅₀~0.3 nM[6]
SYR1 This compoundFunctional (Reporter Gene)EC₅₀0.05 nM[8]
SYR1 antiSYS (Antagonist)Competitive BindingIC₅₀~6.0 nM[9]
SYR2 This compoundFunctional (Reporter Gene)EC₅₀>1000 nM[8]

Key:

  • Kd (Dissociation Constant): The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd indicates higher affinity.

  • IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an unlabeled ligand required to displace 50% of a labeled ligand from the receptor. A lower IC₅₀ indicates higher binding potency.

  • EC₅₀ (Half Maximal Effective Concentration): The concentration of a ligand that provokes a response halfway between the baseline and maximum response.

The this compound Signaling Pathway

Binding of this compound to the high-affinity receptor SYR1 initiates a complex intracellular signaling cascade analogous to the inflammatory response in animals.[5] This pathway involves the rapid activation of a Mitogen-Activated Protein Kinase (MAPK), leading to the release of linolenic acid from the cell membrane.[5] This is subsequently converted into the oxylipin signaling molecule, jasmonic acid (JA), a potent activator of defense gene transcription, including those for proteinase inhibitors.[5][10]

This compound Signaling Pathway Ligand This compound (Peptide Ligand) Receptor SYR1 Receptor (LRR-RLK) Ligand->Receptor Binding CoReceptor Co-Receptor (e.g., SERK) Receptor->CoReceptor MAPK_Cascade MAP Kinase Cascade Activation Receptor->MAPK_Cascade PLA2 Phospholipase A2 Activation MAPK_Cascade->PLA2 Linolenic Linolenic Acid Release PLA2->Linolenic JA Jasmonic Acid (JA) Biosynthesis Linolenic->JA Genes Defense Gene Expression (e.g., Proteinase Inhibitors) JA->Genes

Caption: The this compound signal transduction cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled test ligand by measuring how it competes with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Receptor Preparation:

    • Isolate plasma membrane fractions from tomato cell suspension cultures or from systems heterologously expressing the receptor (e.g., Nicotiana benthamiana leaves).

    • Quantify the total protein concentration in the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a microtiter plate, set up triplicate reactions for each condition.

    • Total Binding: Add membrane preparation, a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-systemin), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radiolabeled this compound, and a large excess of unlabeled this compound (e.g., 1000-fold higher concentration).

    • Competition: Add membrane preparation, radiolabeled this compound, and varying concentrations of the unlabeled test ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Separation:

    • Rapidly separate the bound from the free radioligand by filtering the reaction mixture through a glass fiber filter plate using a vacuum manifold. The receptor-ligand complexes are retained on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled test ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Competitive Binding Assay Workflow Start Start Prep Prepare Receptor (Membrane Fraction) Start->Prep Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: Plot Competition Curve Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.

Methodology:

  • Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

  • Ligand Immobilization:

    • Immobilize the receptor protein (the "ligand" in SPR terminology) onto the activated chip surface to a target response level. A reference channel should be prepared by performing the activation and deactivation steps without protein immobilization.

    • Deactivate any remaining active esters on the surface (e.g., with ethanolamine).

  • Analyte Binding:

    • Inject a series of concentrations of the peptide (the "analyte") over both the receptor and reference channels at a constant flow rate. This is the "association" phase.

    • After the injection, flow buffer over the chip to monitor the "dissociation" phase.

  • Regeneration:

    • If the interaction is stable, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized receptor.

  • Data Analysis:

    • The SPR instrument records the change in refractive index at the chip surface over time, generating a sensorgram.

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams for all analyte concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In-Vitro Kinase Activity Assay

This assay measures the activation of downstream kinases (like MAPK) following receptor stimulation.

Methodology:

  • Protein Extraction:

    • Treat plant cells or tissues with the specific peptide ligand (e.g., this compound) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Rapidly freeze the samples in liquid nitrogen and extract total proteins in a buffer containing phosphatase and protease inhibitors.

  • Kinase Assay Reaction:

    • Set up reactions containing the protein extract, a generic or specific kinase substrate (e.g., Myelin Basic Protein (MBP) for MAPKs), and ATP (often radiolabeled with ³²P or ³³P).

    • Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time.

  • Termination and Detection (Method A: Radioactivity):

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the phosphorylated substrate.

    • Quantify the band intensity to determine relative kinase activity.

  • Detection (Method B: Luminescence - e.g., Kinase-Glo®):

    • Use a commercial kit that measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.

    • After the kinase reaction, add the detection reagent, which lyses the cells (if applicable) and generates a luminescent signal proportional to the remaining ATP.

    • A decrease in luminescence compared to the control indicates higher kinase activity.

Logical Framework of Ligand Specificity

The biological outcome of a peptide-receptor interaction is highly specific. Different ligands binding to the same receptor can initiate, block, or have no effect on the signaling cascade. This compound and its related peptides provide a clear example of this specificity.

Ligand Specificity Framework cluster_ligands Peptide Ligands cluster_receptor This compound Receptor cluster_outcomes Biological Outcome Agonist This compound (Agonist) Receptor SYR1 Agonist->Receptor Binds & Activates Antagonist antiSYS (Antagonist) Antagonist->Receptor Binds & Blocks Inactive This compound-A17 (Inactive Analog) NoEffect No Binding (No Response) Inactive->NoEffect Fails to Bind or Activate Activation Signal Activation (Defense Response) Receptor->Activation Inhibition Signal Inhibition (No Response) Receptor->Inhibition

Caption: Ligand-dependent outcomes at the this compound receptor.

References

A Comparative Transcriptomic Analysis of Plant Responses to Systemin and Herbivory

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Plant Science and Drug Development

The intricate defense mechanisms of plants against herbivorous insects are a focal point of research for developing novel crop protection strategies and discovering new bioactive compounds. Two key triggers of these defenses are the peptide hormone systemin and the physical act of herbivory. While both stimuli are known to activate the jasmonic acid (JA) signaling pathway, the nuanced differences in their transcriptomic signatures are critical for a comprehensive understanding of plant immunity. This guide provides a comparative analysis of the transcriptomic landscapes induced by this compound treatment versus direct insect herbivory, supported by experimental data and detailed protocols.

Quantitative Comparison of Gene Expression

The application of this compound and direct herbivory elicits significant yet distinct changes in the plant transcriptome. While both stimuli lead to the differential expression of a large number of genes, the specific gene sets and the magnitude of their regulation can vary. Below is a summary of quantitative data from studies on tomato (Solanum lycopersicum), a model organism for wound and defense signaling research.

TreatmentPlant SpeciesTissueNumber of Upregulated GenesNumber of Downregulated GenesKey Induced Gene Families/Pathways
This compound Treatment Solanum lycopersicumLeavesData not explicitly quantified in comparative transcriptomic studies, but known to induce over 20 defensive genes.Data not explicitly quantified.Proteinase Inhibitors (PIN I, PIN II), Polyphenol Oxidase, Peroxidases, Jasmonic Acid Biosynthesis, Ethylene Signaling.[1]
Insect Herbivory (Manduca sexta) Solanum lycopersicumLeaves806[2][3]1,028[2][3]Jasmonic Acid Biosynthesis and Signaling, Ethylene Signaling, Secondary Metabolism (Terpenoids, Phenylpropanoids), Transcription Factors (WRKYs, MYBs), Photosynthesis (downregulated).[2][3]

Experimental Protocols

Reproducible and standardized experimental procedures are paramount for comparative transcriptomic studies. The following sections detail established protocols for this compound treatment and insect herbivory experiments in tomato plants for the purpose of RNA sequencing.

This compound Treatment Protocol for RNA-Sequencing

This protocol is adapted from studies investigating the effect of exogenous this compound application on gene expression in tomato.

  • Plant Material: Tomato (Solanum lycopersicum) plants are typically grown for 4-5 weeks under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • This compound Solution Preparation: A stock solution of the 18-amino acid this compound peptide is prepared in sterile water. For treatments, this stock is diluted to a final concentration, often in the picomolar to nanomolar range (e.g., 100 pM), in a buffer solution.[4]

  • Treatment Application: The this compound solution is applied to the leaves of intact plants. This can be done by spotting a small volume (e.g., 10-20 µL) onto the adaxial surface of the terminal leaflet of a fully expanded leaf.[4] Control plants are treated with the buffer solution alone.

  • Time Course and Sample Collection: Leaf tissue is collected at various time points post-treatment (e.g., 30 min, 1h, 3h, 6h) to capture both early and late transcriptional responses. The treated leaf (local response) and a distal, untreated leaf (systemic response) are collected separately, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

  • RNA Extraction and Sequencing:

    • Total RNA is extracted from the frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.[5][6]

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[2][3]

    • An RNA-sequencing library is prepared from high-quality RNA using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit).

    • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Insect Herbivory Protocol for RNA-Sequencing

This protocol outlines a typical insect herbivory experiment using the specialist herbivore Manduca sexta on tomato plants.

  • Plant and Insect Material: Tomato plants are grown as described above. Manduca sexta eggs are hatched, and larvae are reared on an artificial diet until they reach the desired instar (e.g., 2nd or 3rd instar) for the experiment.

  • Herbivory Treatment: One or two pre-weighed larvae are placed on a specific leaflet of a fully expanded leaf on each experimental plant. The larvae are contained within a small cage or bag to ensure they feed on the intended leaf. Control plants remain insect-free.

  • Time Course and Sample Collection: Leaf tissue from the damaged area, as well as systemic, undamaged leaves, are collected at various time points after the initiation of feeding (e.g., 1h, 6h, 24h). Samples are immediately flash-frozen in liquid nitrogen and stored at -80°C.

  • RNA Extraction and Sequencing: The procedure for RNA extraction, quality control, library preparation, and sequencing is the same as described for the this compound treatment protocol.[2][3][5][6]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Systemin_Signaling_Pathway cluster_membrane Cellular Response Prothis compound Prothis compound This compound This compound Prothis compound->this compound Wounding/ Herbivory SYR1 SYR1 Receptor This compound->SYR1 PLC Phospholipase C SYR1->PLC MAPK_Cascade MAPK Cascade SYR1->MAPK_Cascade Ca2_Influx Ca²⁺ Influx SYR1->Ca2_Influx Membrane Plasma Membrane PLC->Ca2_Influx PLA2 Phospholipase A2 MAPK_Cascade->PLA2 Ca2_Influx->PLA2 Linolenic_Acid Linolenic Acid PLA2->Linolenic_Acid Releases from membrane JA_Biosynthesis Jasmonic Acid Biosynthesis Linolenic_Acid->JA_Biosynthesis Jasmonic_Acid Jasmonic Acid (JA) JA_Biosynthesis->Jasmonic_Acid SCF_COI1 SCF-COI1 Jasmonic_Acid->SCF_COI1 JAZ_Proteins JAZ Repressors MYC2 MYC2/TFs JAZ_Proteins->MYC2 Represses SCF_COI1->JAZ_Proteins Degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Herbivory_Signaling_Pathway Herbivory Insect Herbivory Wounding Mechanical Wounding Herbivory->Wounding HAMPs HAMPs/DAMPs Herbivory->HAMPs Systemin_Release This compound Release Wounding->Systemin_Release Receptors Pattern Recognition Receptors (PRRs) HAMPs->Receptors Early_Signaling Early Signaling Events (Ca²⁺ influx, ROS burst) Receptors->Early_Signaling JA_Amplification JA Amplification Loop Early_Signaling->JA_Amplification SA_Pathway Salicylic Acid (SA) Pathway Early_Signaling->SA_Pathway ET_Pathway Ethylene (ET) Pathway Early_Signaling->ET_Pathway Systemin_Release->JA_Amplification Transcriptional_Reprogramming Transcriptional Reprogramming JA_Amplification->Transcriptional_Reprogramming SA_Pathway->Transcriptional_Reprogramming ET_Pathway->Transcriptional_Reprogramming Defense_Metabolites Defense Metabolites (e.g., Terpenoids, Alkaloids) VOCs Volatile Organic Compounds (VOCs) Transcriptional_Reprogramming->Defense_Metabolites Transcriptional_Reprogramming->VOCs Experimental_Workflow Plant_Growth Plant Growth (e.g., Tomato, 4-5 weeks) Treatment Treatment Application Plant_Growth->Treatment Systemin_Treat This compound Application Treatment->Systemin_Treat This compound Group Herbivory_Treat Insect Herbivory Treatment->Herbivory_Treat Herbivory Group Time_Course Time Course Sampling Systemin_Treat->Time_Course Herbivory_Treat->Time_Course RNA_Extraction RNA Extraction & QC Time_Course->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway) Sequencing->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

References

Safety Operating Guide

Navigating the Disposal of Systemin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. The proper disposal of signaling peptides like Systemin, an 18-amino-acid plant hormone crucial in wound response signaling, is a critical component of maintaining a safe and compliant research environment.[1][2] Adherence to established disposal protocols is paramount for personnel safety, environmental preservation, and regulatory compliance. This guide provides a comprehensive, procedural framework for the proper disposal of this compound, drawing upon established best practices for synthetic peptide and laboratory chemical waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves.

  • Employ tightly fitting safety goggles.

  • Don a lab coat and other appropriate protective clothing.

In Case of Accidental Release:

  • Spill: In the event of a spill, absorb the material and place it into a sealed container for disposal. Ensure the area is well-ventilated and thoroughly wash the spill site after the cleanup is complete.[3]

  • Skin Contact: Should skin contact occur, immediately wash the affected area with soap and copious amounts of water. If irritation develops, seek medical attention.[3]

  • Eye Contact: In case of eye contact, flush the eyes with a plentiful amount of water and seek immediate medical attention.[3]

  • Inhalation: If inhaled, move to an area with fresh air. If breathing becomes difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: If ingested while conscious, wash out the mouth with water and seek medical attention.[3]

Waste Characterization and Disposal Procedures

Effective and compliant disposal begins with the accurate classification and segregation of all waste materials generated during research involving this compound.

Waste Segregation and Containerization

All waste streams must be properly segregated to prevent accidental chemical reactions and to ensure they are disposed of according to regulatory guidelines. The following table summarizes the primary waste categories and their appropriate containment methods.

Waste CategoryDescriptionRecommended Container
Solid this compound Waste Unused or expired solid this compound powder, contaminated personal protective equipment (gloves, etc.).Sealed, clearly labeled hazardous waste container.
Liquid this compound Waste Solutions containing this compound, including solvents from synthesis and purification, and buffer solutions.Labeled, sealed, and chemically compatible waste container.
Contaminated Labware Glassware (beakers, flasks, etc.) and plasticware (pipette tips, etc.) that have come into contact with this compound.Designated "Disposable Labware & Broken Glass" box or appropriate biohazard container if biologically contaminated.[4]
Contaminated Sharps Needles, syringes, scalpels, or any other sharp items contaminated with this compound.Puncture-resistant, clearly labeled sharps container.
Step-by-Step Disposal Protocol
  • Decontamination of Labware:

    • All glassware that has been in contact with this compound should be decontaminated.

    • A common practice involves a triple rinse with an appropriate solvent (e.g., alcohol) to remove residual peptide.[5]

    • The initial rinsate must be collected and disposed of as liquid chemical waste.[5] Subsequent rinses with water may be permissible for drain disposal, but it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]

  • Management of Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.[3]

    • The container must be chemically compatible with the waste it contains; for instance, acids and bases should not be stored in metal containers.[6]

    • Ensure containers are filled to no more than 90% of their capacity to prevent spills and allow for expansion.[6]

    • Store liquid waste containers in a designated and properly ventilated area, away from incompatible materials.

  • Disposal of Solid Waste:

    • Place solid this compound waste and any materials used for spill cleanup into a sealed and clearly labeled container.[3]

    • Contaminated consumables such as gloves and absorbent pads should also be disposed of as solid chemical waste.[6]

  • Handling of Sharps Waste:

    • Immediately place all contaminated sharps into a designated puncture-resistant sharps container.[3]

    • Do not recap, bend, or break needles.

    • Ensure sharps containers are properly sealed when they are three-quarters full to prevent overfilling and potential injuries.

  • Arranging for Professional Disposal:

    • All categorized and properly contained chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's EHS office.[3]

    • Ensure all waste containers are accurately labeled with their contents, including the name "this compound" and any other chemical constituents.

    • Always adhere to all local, state, and federal regulations governing the disposal of chemical waste.[3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.

Systemin_Disposal_Workflow cluster_0 Initial Handling & Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A This compound Use in Experiment B Waste Generation A->B C Solid Waste B->C Segregate D Liquid Waste B->D Segregate E Contaminated Labware B->E Segregate F Contaminated Sharps B->F Segregate G Sealed & Labeled Solid Waste Container C->G H Sealed & Labeled Liquid Waste Container D->H I Designated Labware Disposal Box E->I J Puncture-Resistant Sharps Container F->J K Contact EHS for Pickup G->K H->K I->K J->K L Professional Hazardous Waste Disposal K->L

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Systemin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Systemin, a plant peptide hormone integral to wound response research in the Solanaceae family. Adherence to these procedures is essential for laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Immediate Safety Measures

While this compound is not classified as a hazardous substance, standard laboratory safety protocols for handling peptides should be strictly followed to minimize exposure and prevent contamination.

Table 1: Recommended Personal Protective Equipment (PPE)

ActivityRequired PPERationale
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gownProtects eyes from splashes. Prevents skin contact. Protects skin and clothing from contamination.
Handling of Lyophilized Powder - Above PPE- Dust respirator or a properly fitted N95 maskMinimizes inhalation of the powder, which could cause respiratory irritation.
Large Spills - Full suit- Splash goggles- Dust respirator- Boots- Chemical-resistant glovesProvides comprehensive protection in case of significant accidental release.

Immediate Actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.

Operational Plan: Step-by-Step Handling Protocols

Proper handling of this compound is crucial for experimental accuracy and personal safety. Lyophilized this compound is stable for several years when stored at -20°C, away from bright light. Peptides containing residues like Cysteine, Methionine, or Tryptophan are prone to oxidation and should be stored under anaerobic conditions.[1]

Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound and the desired sterile buffer (e.g., sterile, purified water or a buffer at pH 5-6) to reach room temperature in a desiccator to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Add the appropriate volume of the sterile buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted this compound solution into smaller, single-use volumes in sterile polypropylene tubes and store at -20°C or below.[2] This minimizes freeze-thaw cycles that can degrade the peptide.[1][2]

Table 2: Example Reconstitution Calculations for a 1mg Vial of this compound (MW: 2010.3 g/mol )

Desired Stock ConcentrationVolume of Solvent to Add
1 mg/mL1 mL
1 mM497.4 µL
5 mM99.5 µL
10 mM49.7 µL
Use in Experiments

Handle the this compound solution with care, avoiding splashes and spills. Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

Experimental Protocols

This compound is a potent inducer of defense genes in tomato plants, and its activity can be measured through various bioassays.

Proteinase Inhibitor Induction Assay in Tomato Seedlings

This bioassay measures the accumulation of proteinase inhibitors in tomato seedlings in response to this compound.

Methodology:

  • Plant Preparation: Use young tomato plants (e.g., 2-3 weeks old).

  • This compound Application: Supply a solution of this compound at a nanomolar concentration to the plants through their cut stems for a few minutes.

  • Incubation: Keep the treated plants under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Sample Collection: Collect leaf samples at specific time points after treatment (e.g., 6, 12, 24 hours).

  • Analysis: Measure the accumulation of proteinase inhibitors using methods such as immunoassay or quantitative RT-PCR to determine the expression levels of proteinase inhibitor genes.[3]

Medium Alkalinization Assay with Tomato Cell Cultures

This assay is based on the rapid increase in the pH of the medium of tomato suspension-cultured cells in response to this compound.[4][5]

Methodology:

  • Cell Culture Preparation: Use a 3- to 5-day-old tomato cell suspension. Transfer 2.5 mL of the cell suspension into each well of a 12-well plate.

  • Equilibration: Incubate the plate for at least 2 hours at room temperature with gentle agitation (100-200 rpm) to allow the cells to recover.

  • This compound Treatment: Add this compound to the cell suspension to a final concentration in the nanomolar range. Include a control well treated with the solvent (e.g., sterile water) only.

  • pH Measurement: Immediately begin recording the pH of the medium using a pH meter. Continue to record the pH for at least 10-60 minutes. A rapid increase in pH indicates a positive response.

Table 3: Quantitative Parameters for this compound Bioassays

ParameterProteinase Inhibitor AssayMedium Alkalinization Assay
This compound Concentration Nanomolar (nM) rangeNanomolar (nM) range
Treatment Duration A few minutes (via cut stem)Continuous in medium
Incubation Time 6 - 24 hours10 - 60 minutes
Primary Readout Proteinase inhibitor levels (protein or mRNA)Change in pH of the culture medium

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial for laboratory safety and environmental protection.

Decontamination
  • Equipment and Surfaces: To decontaminate surfaces and equipment, use an enzymatic detergent. For a more thorough cleaning, a solution of sodium hypochlorite (bleach) at a concentration of 6% can be used, followed by thorough rinsing with water.[6]

Waste Disposal
  • Unused this compound Solutions: Unused peptide solutions should be treated as chemical waste and disposed of in designated, labeled containers according to local, state, and federal regulations.[2]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and disposed of in appropriately labeled containers.

  • Biological Waste: If this compound is used in experiments involving biological materials (e.g., plant tissues, cell cultures), the resulting waste should be treated as biological waste and decontaminated (e.g., by autoclaving) before disposal in designated biohazard containers.[2]

Visualized Signaling Pathway and Experimental Workflow

To aid in the understanding of this compound's function and its application in experimental settings, the following diagrams are provided.

Systemin_Signaling_Pathway Wounding Wounding / Herbivore Attack Prothis compound Prothis compound Wounding->Prothis compound induces synthesis This compound This compound Prothis compound->this compound cleavage Receptor This compound Receptor (SR160/BRI1) This compound->Receptor binds to PLA2 Phospholipase A2 Activation Receptor->PLA2 Membrane Plasma Membrane Linolenic_Acid Linolenic Acid Release PLA2->Linolenic_Acid Jasmonic_Acid Jasmonic Acid (JA) Synthesis Linolenic_Acid->Jasmonic_Acid Gene_Expression Defense Gene Expression (e.g., Proteinase Inhibitors) Jasmonic_Acid->Gene_Expression activates

Caption: this compound Signaling Pathway.

Proteinase_Inhibitor_Assay_Workflow Start Start: Prepare Tomato Seedlings (2-3 weeks old) Prepare_this compound Prepare this compound Solution (nM concentration in sterile water) Start->Prepare_this compound Treat_Plants Apply this compound to Cut Stems Prepare_this compound->Treat_Plants Incubate Incubate Plants (Controlled Environment) Treat_Plants->Incubate Collect_Samples Collect Leaf Samples (e.g., 6, 12, 24 hours post-treatment) Incubate->Collect_Samples Extract_RNA RNA Extraction Collect_Samples->Extract_RNA RT_qPCR qRT-PCR for Proteinase Inhibitor Gene Expression Extract_RNA->RT_qPCR Analyze_Data Data Analysis: Relative Gene Expression RT_qPCR->Analyze_Data End End: Quantify Defense Response Analyze_Data->End

Caption: Experimental Workflow for Proteinase Inhibitor Assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.